Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Description
Properties
IUPAC Name |
methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-10-8(9)5-2-3-6-7(4-5)11-6/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGKUFZYSPBMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2C(C1)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884680 | |
| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41088-52-2 | |
| Record name | Methyl 3,4-epoxycyclohexanecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41088-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Oxabicyclo(4.1.0)heptane-3-carboxylic acid, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00884680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Foreword: Strategic Importance of a Core Epoxide Intermediate
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, also widely known by its synonym Methyl 3,4-epoxycyclohexanecarboxylate, is a bifunctional molecule of significant interest in chemical synthesis.[1][2] Its structure, featuring a reactive cycloaliphatic epoxide ring and an ester moiety, makes it a valuable building block and crosslinking agent. Professionals in drug development utilize such scaffolds for constructing complex molecular architectures, while in materials science, it serves as a key component in the formulation of high-performance epoxy resins with excellent thermal and chemical resistance.[3][4]
This guide provides a detailed examination of the principal synthetic route to this compound. It is designed for researchers and chemical development professionals, emphasizing not just the procedural steps but the underlying scientific rationale, ensuring both reproducibility and a deep understanding of the process.
Primary Synthetic Trajectory: Epoxidation of a Cyclohexene Precursor
The most direct and industrially scalable route to this compound is the epoxidation of its unsaturated precursor, Methyl cyclohex-3-ene-1-carboxylate.[1] This precursor is readily accessible via a [4+2] cycloaddition, specifically the Diels-Alder reaction between 1,3-butadiene and methyl acrylate, a classic and high-yielding transformation.[4][5]
The core of the synthesis lies in the controlled oxidation of the cyclohexene double bond to form the epoxide ring.
Caption: Overall synthetic pathway from Diels-Alder precursors to the target epoxide.
The epoxidizing agent of choice is typically a peroxy acid, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and reliable reagent due to its commercial availability and high reactivity.[6]
The Epoxidation Mechanism: A Concerted and Stereospecific Process
The reaction between an alkene and a peroxy acid like m-CPBA proceeds through a concerted mechanism, often referred to as the "Butterfly" mechanism.[6][7] This means all bond-forming and bond-breaking events occur in a single, synchronous step through a cyclic transition state.
Causality of the Mechanism:
-
The terminal oxygen of the peroxy acid is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group and the inherent weakness of the O-O bond.
-
The electron-rich π-bond of the cyclohexene alkene acts as the nucleophile, attacking this electrophilic oxygen.
-
Simultaneously, the peroxy acid's hydroxyl proton is transferred to its own carbonyl oxygen, while the O-O bond cleaves.
This concerted nature ensures a syn-addition of the oxygen atom to the double bond, meaning both C-O bonds are formed on the same face of the original alkene plane.[7]
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. meta-Chloroperbenzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. Solved Diels Alder Reaction Synthesis of Cyclohex-3-ene | Chegg.com [chegg.com]
- 5. Solved Diels Alder Reaction Synthesis of Cyclohex-3-ene | Chegg.com [chegg.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to Methyl 3,4-epoxycyclohexanecarboxylate: Properties, Reactivity, and Applications
Abstract: Methyl 3,4-epoxycyclohexanecarboxylate is a bifunctional organic compound featuring both an epoxide and a methyl ester group on a cyclohexane core. This unique structure makes it a valuable intermediate in organic synthesis, particularly for creating complex molecules in pharmaceutical and materials science applications. This guide provides a comprehensive overview of its physicochemical properties, spectroscopic signature, chemical reactivity, standard experimental protocols, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.
Physicochemical and Spectroscopic Profile
Methyl 3,4-epoxycyclohexanecarboxylate is a colorless liquid at room temperature.[1] Its bifunctional nature, containing both a reactive epoxide ring and a modifiable ester group, is key to its synthetic versatility.[1]
Physical Properties
The physical properties of Methyl 3,4-epoxycyclohexanecarboxylate are critical for its handling, purification, and use in reactions. Key quantitative data are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate | [1] |
| CAS Number | 41088-52-2 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molar Mass | 156.181 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 109.5–110.5 °C at 17 mmHg | [1] |
| Viscosity | 6 mPa·s | [1] |
Spectroscopic Signatures
Spectroscopic analysis is fundamental for confirming the structure and purity of Methyl 3,4-epoxycyclohexanecarboxylate.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the protons on the cyclohexane ring, the epoxide, and the methyl ester. The protons on the epoxide ring (C-H adjacent to the oxygen) typically appear as multiplets in the range of 3.1-3.3 ppm. The methyl protons of the ester group (-OCH₃) present as a sharp singlet around 3.6-3.7 ppm. The remaining cyclohexane ring protons produce a series of complex multiplets between 1.2 and 2.5 ppm.
-
¹³C NMR (CDCl₃): The carbon spectrum will show distinct peaks for the carbonyl carbon of the ester at approximately 175 ppm. The carbons of the epoxide ring typically resonate in the 50-55 ppm range. The methoxy carbon (-OCH₃) appears around 51 ppm, and the remaining saturated carbons of the cyclohexane ring are found between 20 and 40 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong absorption band is observed around 1730-1740 cm⁻¹ corresponding to the C=O stretching of the ester. The presence of the epoxide is confirmed by C-O stretching bands, often found in the 800-950 cm⁻¹ region.
Chemical Reactivity and Synthetic Utility
The synthetic utility of Methyl 3,4-epoxycyclohexanecarboxylate stems from the distinct reactivity of its two functional groups. The epoxide is susceptible to nucleophilic ring-opening reactions under both acidic and basic conditions, while the ester group can undergo hydrolysis, amidation, or reduction.
The epoxide ring is the primary site of reactivity. Its opening allows for the introduction of a wide variety of functional groups, making it a powerful tool for building molecular complexity.
-
Acid-Catalyzed Ring-Opening: In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring towards nucleophilic attack. This process typically results in a trans-diaxial opening, where the nucleophile attacks the more substituted carbon.
-
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile directly attacks one of the epoxide carbons, leading to the opening of the ring. This pathway generally favors attack at the less sterically hindered carbon.
These pathways are crucial for synthesizing substituted cyclohexane scaffolds, which are common motifs in pharmacologically active molecules.
Caption: Key reaction pathways for the epoxide ring-opening of Methyl 3,4-epoxycyclohexanecarboxylate.
Experimental Protocols
The following protocols are representative examples for the synthesis and subsequent reaction of Methyl 3,4-epoxycyclohexanecarboxylate.
Synthesis via Epoxidation of Methyl 3-cyclohexenecarboxylate
This compound is commonly prepared by the epoxidation of its corresponding alkene precursor, Methyl 3-cyclohexenecarboxylate, using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).[1]
Caption: General experimental workflow for the synthesis of Methyl 3,4-epoxycyclohexanecarboxylate.
Step-by-Step Methodology:
-
Dissolution: Dissolve Methyl 3-cyclohexenecarboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (approx. 1.1-1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Causality Insight: Portion-wise addition and temperature control are crucial to manage the exothermic nature of the epoxidation and prevent side reactions.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to neutralize the excess peroxy acid. Stir for 20 minutes.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation to yield the pure colorless liquid.
Protocol: Nucleophilic Ring-Opening with an Amine
This protocol demonstrates a typical base-catalyzed ring-opening reaction using a primary amine as the nucleophile.
Step-by-Step Methodology:
-
Setup: To a solution of Methyl 3,4-epoxycyclohexanecarboxylate (1.0 eq) in a protic solvent like ethanol or isopropanol, add the primary amine (e.g., benzylamine, 1.1 eq).
-
Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor its progress by TLC. The reaction may take several hours.
-
Causality Insight: Heating is necessary to overcome the activation energy for the nucleophilic attack on the epoxide ring. A protic solvent can facilitate the reaction by protonating the oxygen of the epoxide as it opens.
-
-
Concentration: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue, containing the trans-amino alcohol product, can be purified by flash column chromatography on silica gel.
Safety and Handling
Appropriate safety measures must be observed when handling Methyl 3,4-epoxycyclohexanecarboxylate and related reagents.
| Hazard Category | GHS Information | Precautionary Measures |
| Health Hazards | GHS07 (Exclamation Mark) [2] H317: May cause an allergic skin reaction.[2] H412: Harmful to aquatic life with long-lasting effects.[2] | P261: Avoid breathing mist/vapors.[3] P280: Wear protective gloves, eye protection, and face protection.[3][4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] |
| Storage | Combustible liquid.[2] | Store in a cool, dry, and well-ventilated area.[3] Keep container tightly closed.[3] Keep away from heat and open flames.[3] |
| Handling | Avoid contact with skin and eyes.[5] Avoid inhalation of vapor.[5] | Use in a well-ventilated area or with local exhaust ventilation.[3] Ground and bond container and receiving equipment to prevent static electricity accumulation.[3] |
Conclusion
Methyl 3,4-epoxycyclohexanecarboxylate serves as a highly versatile and valuable building block in modern organic synthesis. Its dual functionality allows for sequential or orthogonal chemical modifications, providing a straightforward entry into complex, stereochemically rich cyclohexane derivatives. A thorough understanding of its properties and reactivity, as detailed in this guide, is essential for its effective application in the development of new pharmaceuticals and advanced materials.
References
-
Wikipedia. (n.d.). 3,4-Epoxycyclohexanecarboxylate methyl ester. Retrieved from [Link]
-
Tetra New Material Technology. (2021). Safety Data Sheet: 3,4-Epoxycyclohexylmethyl- 3',4'-Epoxycyclohexane Carboxylate. Retrieved from [Link]
-
Warshel Chemical Ltd. (n.d.). 3,4-Epoxycyclohexylmethyl-3,4-epoxycyclohexanecarboxylate Safety Data Sheet. Retrieved from [Link]
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- 1. 3,4-Epoxycyclohexanecarboxylate methyl ester - Wikipedia [en.wikipedia.org]
- 2. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate 2386-87-0 [sigmaaldrich.com]
- 3. tetrawill.com [tetrawill.com]
- 4. 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate - Safety Data Sheet [chemicalbook.com]
- 5. warshel.com [warshel.com]
A Technical Guide to the Spectroscopic Characterization of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Introduction
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, also known as methyl 3,4-epoxycyclohexanecarboxylate, is a bifunctional molecule featuring a cyclohexyl ring fused to an epoxide and bearing a methyl ester substituent.[1] Its rigid bicyclic structure and the presence of reactive epoxide and ester functionalities make it a valuable building block in synthetic organic chemistry. The stereochemistry of the ring fusion and the substituent can lead to different isomers, making unambiguous structural confirmation essential. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Understanding these spectral signatures is critical for researchers in synthetic chemistry and drug development to verify synthesis, assess purity, and elucidate reaction mechanisms.
Molecular Structure and Isomerism
The compound's core is the 7-oxabicyclo[4.1.0]heptane system. The numbering of this bicyclic system is crucial for assigning NMR signals. The stereochemical relationship between the epoxide and the methyl carboxylate group (cis/trans) significantly influences the spectral data, particularly the coupling constants and chemical shifts in NMR spectroscopy.
dot graph "Methyl_7_oxabicyclo_4_1_0_heptane_3_carboxylate" { layout="neato"; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Atom nodes C1 [label="C1", pos="0,1.2!", fontcolor="#202124"]; C2 [label="C2", pos="-1.2,0.6!", fontcolor="#202124"]; C3 [label="C3", pos="-1.2,-0.6!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.2!", fontcolor="#202124"]; C5 [label="C5", pos="1.2,-0.6!", fontcolor="#202124"]; C6 [label="C6", pos="1.2,0.6!", fontcolor="#202124"]; O7 [label="O7", pos="0.6,1.4!", fontcolor="#EA4335"]; C_ester [label="C=O", pos="-2.4,-1.2!", fontname="Helvetica-Bold", fontcolor="#202124"]; O_ester [label="O", pos="-3.2,-0.6!", fontcolor="#EA4335"]; C_methyl [label="CH3", pos="-4.0,-1.2!", fontcolor="#202124"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O7 [style=dashed, color="#5F6368"]; C6 -- O7 [style=dashed, color="#5F6368"]; C3 -- C_ester; C_ester -- O_ester; O_ester -- C_methyl;
// Labels for protons (example) H1 [label="H", pos="0.3,1.6!", fontsize=10, fontcolor="#4285F4"]; H6 [label="H", pos="1.5,1.0!", fontsize=10, fontcolor="#4285F4"]; H3 [label="H", pos="-1.5,-1.0!", fontsize=10, fontcolor="#4285F4"]; } enddot Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the carbon skeleton and the chemical environment of each proton.
¹H NMR Spectroscopy
The proton NMR spectrum provides key information on the connectivity and stereochemistry of the molecule. The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific isomer (cis/trans), but the general pattern is characteristic.
Expected Chemical Shift Regions:
-
Epoxide Protons (H-1, H-6): These protons are typically found in the range of 3.0-3.5 ppm . Their chemical shift is downfield due to the deshielding effect of the adjacent oxygen atom. They often appear as multiplets due to coupling with each other and with adjacent methylene protons.
-
Methyl Ester Protons (-OCH₃): A sharp singlet integrating to three protons is expected around 3.7 ppm . This is a highly characteristic signal for a methyl ester.
-
Methine Proton (H-3): The proton on the carbon bearing the ester group (C-3) will appear as a multiplet, typically in the range of 2.5-2.9 ppm . Its coupling to adjacent methylene protons provides connectivity information.
-
Cyclohexane Ring Protons (H-2, H-4, H-5): The remaining methylene protons on the cyclohexane ring will appear as complex multiplets in the upfield region of the spectrum, generally between 1.2 and 2.4 ppm . The complexity arises from both geminal and vicinal coupling, as well as potential diastereotopicity.
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR data by providing a count of unique carbon atoms and information about their hybridization and electronic environment.
Expected Chemical Shift Regions:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of 170-175 ppm .
-
Epoxide Carbons (C-1, C-6): The carbons of the epoxide ring are also deshielded by the oxygen atom and are expected in the 50-60 ppm range.
-
Methyl Ester Carbon (-OCH₃): The methyl carbon of the ester group will show a signal around 52 ppm .
-
Methine Carbon (C-3): The carbon attached to the ester group will be found in the 35-45 ppm range.
-
Cyclohexane Ring Carbons (C-2, C-4, C-5): The remaining sp³ hybridized carbons of the ring will appear in the upfield region, typically between 20-30 ppm .
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For this compound, two main features are expected.
Table 1: Characteristic IR Absorption Bands
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~1735 cm⁻¹ | C=O stretch | Ester |
| ~1250 cm⁻¹ & ~850 cm⁻¹ | C-O stretch | Epoxide |
| ~2850-3000 cm⁻¹ | C-H stretch | Alkane |
| ~1170-1250 cm⁻¹ | C-O stretch | Ester |
The most prominent and diagnostic peak is the strong absorption from the ester carbonyl (C=O) stretch around 1735 cm⁻¹. The presence of bands in the "fingerprint region" corresponding to the C-O stretching of the epoxide provides confirmatory evidence for the bicyclic ether structure.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
Expected Data:
-
Molecular Ion (M⁺): The compound has a molecular formula of C₈H₁₂O₃, giving it a molecular weight of 156.18 g/mol .[1] The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 156.
-
Fragmentation Pattern: Common fragmentation pathways would involve the loss of the methoxy group (-OCH₃, 31 Da) to give a fragment at m/z = 125, or the loss of the entire carbomethoxy group (-COOCH₃, 59 Da) resulting in a fragment at m/z = 97. Other fragments corresponding to the opening and rearrangement of the bicyclic ring system can also be expected.
Experimental Protocols
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 220-240 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (512-2048) to achieve adequate signal intensity.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Data Acquisition (FTIR-ATR)
-
Instrument Preparation: Record a background spectrum on a clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Data Acquisition (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). Use a temperature program that allows for the elution of the compound as a sharp peak.
-
MS Detection: The eluent from the GC is directed into the ion source of the mass spectrometer (typically using electron ionization at 70 eV).
-
Data Acquisition: Scan a mass range from m/z 40 to 200 to detect the molecular ion and key fragments.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and stereochemical details. IR spectroscopy confirms the presence of the critical ester and epoxide functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. These techniques, when used in concert, form a self-validating system essential for any researcher working with this versatile synthetic intermediate.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
NIST. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester. National Institute of Standards and Technology. Available from: [Link]
Sources
An In-Depth Technical Guide to Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: Synthesis, Characterization, and Applications
Introduction
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, a versatile bicyclic epoxide, serves as a pivotal building block in modern organic synthesis. Its unique strained ring system, combining an epoxide with a cyclohexane carboxylate framework, offers a gateway to a diverse array of complex molecular architectures. This guide provides an in-depth technical overview of its chemical identity, synthesis, spectroscopic characterization, and key applications, with a particular focus on its role in the development of antiviral therapeutics. For researchers and professionals in drug discovery and development, a thorough understanding of this compound's properties and reactivity is essential for leveraging its synthetic potential.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. This compound is most commonly available as a mixture of stereoisomers. The Chemical Abstracts Service (CAS) has assigned the number 41088-52-2 to this isomeric mixture.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[2][3]
This compound is also known by several synonyms, including methyl 3,4-epoxycyclohexanecarboxylate and 3,4-epoxycyclohexanecarboxylic acid methyl ester. It is a colorless to light yellow liquid with a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol .[2][3] For optimal stability, it is recommended to store this heat-sensitive compound under refrigerated conditions (0-10°C).
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [2][3] |
| CAS Number | 41088-52-2 (mixture of isomers) | [1] |
| Molecular Formula | C₈H₁₂O₃ | [2][3] |
| Molecular Weight | 156.18 g/mol | [2][3] |
| Appearance | Colorless to Light yellow clear liquid | |
| Purity | >98.0% (GC, total of isomers) | |
| Storage Temperature | Refrigerated (0-10°C) |
Synthesis and Mechanistic Insights
The most common and efficient method for the synthesis of this compound is the epoxidation of its corresponding unsaturated precursor, methyl cyclohex-3-enecarboxylate. This reaction is a classic example of an alkene addition reaction.
Experimental Protocol: Epoxidation of Methyl cyclohex-3-enecarboxylate
This protocol outlines a general procedure for the synthesis of this compound.
Materials:
-
Methyl cyclohex-3-enecarboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl cyclohex-3-enecarboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled solution of the alkene. The addition should be done portion-wise to control the exothermic reaction.
-
Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alkene.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite to destroy any excess peracid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Causality Behind Experimental Choices
-
Choice of Oxidizing Agent: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and commercially available peracid that is effective for the epoxidation of a broad range of alkenes. Its byproduct, meta-chlorobenzoic acid, is easily removed by a basic wash.
-
Solvent: Dichloromethane is an excellent solvent for this reaction as it is relatively inert and dissolves both the alkene and m-CPBA.
-
Temperature Control: The initial cooling to 0 °C is crucial to moderate the exothermic nature of the epoxidation reaction, preventing potential side reactions and ensuring higher yields.
-
Work-up Procedure: The aqueous washes are essential to remove the acidic byproduct and any remaining m-CPBA, leading to a cleaner crude product.
Mechanism of Epoxidation
The epoxidation of an alkene with a peracid like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism."
Caption: Epoxidation of methyl cyclohex-3-enecarboxylate with m-CPBA.
In this concerted process, the oxygen atom of the peroxy acid is transferred to the double bond of the alkene in a single step, leading to the formation of the epoxide and a carboxylic acid byproduct. This mechanism is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
While detailed spectral data for individual isomers can be complex, general features are observable in the NMR spectra of the isomeric mixture.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the epoxide ring, typically in the range of δ 3.0-3.5 ppm. The methyl ester protons will appear as a sharp singlet around δ 3.7 ppm. The remaining cyclohexane ring protons will exhibit complex multiplets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show signals for the epoxide carbons in the range of δ 50-60 ppm. The carbonyl carbon of the ester will appear downfield, typically above δ 170 ppm. The methyl carbon of the ester will be observed around δ 52 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
-
C-O-C stretch (epoxide): A characteristic band for the epoxide ring stretching is typically observed in the region of 1250 cm⁻¹ and also in the 950-810 cm⁻¹ range.
-
C=O stretch (ester): A strong absorption band corresponding to the carbonyl stretching of the ester group is expected around 1730 cm⁻¹.
-
C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the high reactivity of the strained epoxide ring, which can be opened by a variety of nucleophiles. This ring-opening can be catalyzed by either acid or base, and the regioselectivity of the attack is dependent on the reaction conditions.
Mechanism of Ring-Opening Reactions
Caption: Mechanisms of epoxide ring-opening.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. This process often exhibits Sₙ1-like character.
-
Base-Catalyzed Ring-Opening: In the presence of a strong nucleophile and basic conditions, the ring-opening occurs via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide.
Application in the Synthesis of Antiviral Drugs
A significant application of derivatives of 7-oxabicyclo[4.1.0]heptane-3-carboxylic acid is in the synthesis of antiviral drugs. For instance, related structures serve as key intermediates in the synthesis of oseltamivir (Tamiflu®), a neuraminidase inhibitor used to treat and prevent influenza A and B infections. The bicyclic framework provides a rigid scaffold upon which the necessary functional groups for antiviral activity can be installed with precise stereochemical control.
Furthermore, recent research has explored the potential of hydrazone derivatives of methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate as potential inhibitors of the main protease of SARS-CoV-2, the virus responsible for COVID-19.[4] This highlights the ongoing relevance of this structural motif in the development of novel antiviral agents.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is harmful if swallowed.[5] It is advisable to wear protective gloves, clothing, and eye protection when handling this compound.[5] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation via epoxidation and the diverse reactivity of its epoxide ring make it an attractive starting material for the construction of complex molecules. Its demonstrated utility in the synthesis of important antiviral compounds underscores its significance in medicinal chemistry and drug development. A thorough understanding of its synthesis, characterization, and reactivity is crucial for any researcher aiming to exploit its full synthetic potential.
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Introduction: The Significance of a Strained Bicyclic Epoxide
An In-depth Technical Guide to 7-Oxabicyclo[4.1.0]heptane Derivatives: Synthesis, Reactivity, and Applications
The 7-oxabicyclo[4.1.0]heptane scaffold, commonly known as cyclohexene oxide, represents a class of bicyclic epoxides that serve as exceptionally versatile intermediates in modern organic synthesis.[1][2] Their unique structure, which fuses a cyclohexane ring with a highly strained oxirane (epoxide) ring, is the primary source of their reactivity. This inherent ring strain makes them susceptible to a variety of chemical transformations, most notably nucleophilic ring-opening reactions, which proceed with high stereo- and regioselectivity.
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, core reactivity, and key applications of 7-oxabicyclo[4.1.0]heptane derivatives. We will delve into the mechanistic principles that govern their transformations and present field-proven protocols, positioning these compounds as indispensable building blocks for creating molecular complexity in pharmaceuticals, polymers, and fine chemicals.[3][4]
Part 1: Synthesis of the 7-Oxabicyclo[4.1.0]heptane Core
The construction of the 7-oxabicyclo[4.1.0]heptane framework is most commonly achieved through the direct epoxidation of a cyclohexene precursor. The choice of oxidizing agent and the presence of directing groups on the cyclohexene ring are critical for controlling the stereochemical outcome of the reaction.
Direct Epoxidation of Cyclohexenes
The most prevalent method for synthesizing the 7-oxabicyclo[4.1.0]heptane core is the epoxidation of the corresponding cyclohexene derivative.[1] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed for this transformation due to their reliability and operational simplicity. The reaction proceeds via the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond in a concerted fashion, typically from the less sterically hindered face of the alkene.
For substrates with existing stereocenters, such as the naturally occurring limonene, this reaction can lead to the formation of diastereomers. The synthesis of (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane (cis-limonene oxide), for instance, requires careful control of reaction conditions to favor epoxidation at the endocyclic double bond and achieve the desired stereochemistry.[1]
Diagram 1: General synthetic route to the 7-oxabicyclo[4.1.0]heptane core via epoxidation.
Alternative Synthetic Routes
While direct epoxidation is dominant, other strategies can be employed. Intramolecular cyclopropanation reactions using visible light-induced nucleophilic carbenes have been developed to afford bicyclo[4.1.0]heptane scaffolds.[5] These methods offer access to highly substituted and functionalized derivatives that may be challenging to obtain through standard epoxidation.[5]
Part 2: Reactivity and Key Transformations
The synthetic utility of 7-oxabicyclo[4.1.0]heptane derivatives is dominated by the reactivity of the strained epoxide ring. Nucleophilic ring-opening reactions are paramount, providing a powerful tool for installing two vicinal functional groups with well-defined stereochemistry.
Nucleophilic Ring-Opening: A Gateway to Functionalization
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis. In the case of 7-oxabicyclo[4.1.0]heptane, this reaction typically proceeds via an SN2 mechanism, resulting in a trans-diaxial arrangement of the nucleophile and the hydroxyl group in the resulting cyclohexane chair conformation.
The ring-opening can be performed with a wide array of nucleophiles, including amines, alcohols, thiols, and carbon-based nucleophiles.[6][7] However, the reaction is often slow and requires activation to proceed efficiently.[8][9]
Catalysis: The Role of Lewis and Brønsted Acids
Lewis acids are potent catalysts for epoxide ring-opening.[8][9] They coordinate to the epoxide oxygen, which further polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. This coordination also lowers the steric (Pauli) repulsion between the reactants, thereby reducing the reaction barrier.[8][10] Computational studies have shown that the catalytic activity of Group 1 cations decreases down the group (H⁺ > Li⁺ > Na⁺ > K⁺ > Rb⁺ > Cs⁺).[8][9][11]
Solid acids, such as graphite oxide, have also emerged as efficient, heterogeneous, and recyclable catalysts for these transformations, enabling reactions under solvent-free conditions.[7]
Diagram 2: Mechanism of acid-catalyzed nucleophilic ring-opening of 7-oxabicyclo[4.1.0]heptane.
Regioselectivity
For substituted 7-oxabicyclo[4.1.0]heptane derivatives, the site of nucleophilic attack (regioselectivity) is a critical consideration.
-
Under basic or neutral conditions (SN2): The nucleophile typically attacks the less sterically hindered carbon atom.
-
Under acidic conditions (SN1-like): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile attacks the more substituted carbon atom, which can better stabilize the partial positive charge. For styrene oxide, a related epoxide, nucleophilic attack occurs at the more substituted benzylic position due to resonance stabilization of the intermediate carbocation.[7]
Polymerization
The high ring strain of 7-oxabicyclo[4.1.0]heptane makes it a suitable monomer for ring-opening polymerization. The enthalpy of polymerization is significant, measured at -96.7 ± 1.5 kJ·mol⁻¹, driving the formation of poly(oxy-1,2-cyclohexylene).[12][13] This process yields polymers with unique properties that can be applied in materials science.[14]
Part 3: Applications in Science and Industry
The derivatives of 7-oxabicyclo[4.1.0]heptane are not mere laboratory curiosities; they are pivotal intermediates in the synthesis of high-value molecules, particularly in the pharmaceutical and agrochemical sectors.
Medicinal Chemistry
The ability to generate stereochemically rich, functionalized cyclohexane rings makes this scaffold highly valuable for drug discovery.
-
Anticoagulants: N,N-dimethyl-7-oxabicyclo[4.1.0]heptane-3-carboxamide is a key intermediate in the synthesis of Edoxaban, an oral anticoagulant used to prevent thromboembolic disorders.[15] The synthesis often involves enzymatic resolution to obtain the required high-purity stereoisomer.[16][17]
-
Anti-influenza Agents: Certain ester derivatives, such as ethyl (1β,5α,6β)-5-(1-ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate, are crucial synthetic intermediates for the anti-influenza drug oseltamivir (Tamiflu).[18]
-
Nucleoside Analogues: The bicyclic system has been used as a scaffold for creating novel nucleoside analogues with potential applications in antiviral or anticancer therapies.[19]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, a substituted cycloaliphatic epoxide, presents a fascinating case study in stereochemistry and conformational analysis. The fusion of a cyclohexane ring with a strained oxirane ring, combined with the stereochemical possibilities of the methyl carboxylate substituent, gives rise to a complex conformational landscape. This guide provides a comprehensive analysis of the molecule's structure, stereoisomerism, and conformational preferences, integrating foundational principles with advanced analytical and computational methodologies. We will delve into the causal factors governing its three-dimensional architecture, offering field-proven insights for researchers engaged in the synthesis, characterization, and application of this and related bicyclic systems.
Introduction to the 7-Oxabicyclo[4.1.0]heptane Framework
The 7-oxabicyclo[4.1.0]heptane ring system, commonly known as cyclohexene oxide, is a bicyclic ether characterized by a cyclohexane ring fused to an epoxide. This structural motif is a valuable building block in organic synthesis, finding application in the preparation of a wide array of complex molecules, including pharmaceuticals and natural products. The inherent strain of the three-membered epoxide ring makes it susceptible to nucleophilic ring-opening reactions, allowing for the stereocontrolled introduction of new functional groups.
This compound, also known by its IUPAC name methyl 3,4-epoxycyclohexanecarboxylate, is a derivative of this core structure.[1] The presence of the methyl carboxylate group at the C-3 position introduces additional stereocenters and significantly influences the molecule's conformational behavior and reactivity. A thorough understanding of its three-dimensional structure is paramount for predicting its chemical properties and biological activity.
Stereoisomerism: Defining the Possibilities
The presence of multiple stereocenters in this compound leads to the existence of several stereoisomers. The primary stereochemical relationship to consider is the relative orientation of the epoxide ring and the methyl carboxylate group. This gives rise to cis and trans diastereomers.
-
Cis Isomer: The methyl carboxylate group is on the same side of the cyclohexane ring as the epoxide oxygen.
-
Trans Isomer: The methyl carboxylate group is on the opposite side of the cyclohexane ring from the epoxide oxygen.
Each of these diastereomers is chiral and therefore exists as a pair of enantiomers. The resolution of these isomers is a critical consideration in synthetic applications, particularly in drug development where stereochemistry often dictates therapeutic efficacy.[2]
The Conformational Landscape: Beyond a Simple Chair
While cyclohexane and its derivatives are well-known to adopt chair conformations to minimize angle and torsional strain, the fusion of the epoxide ring in the 7-oxabicyclo[4.1.0]heptane system introduces significant geometric constraints. The C-1 and C-6 carbons, which are part of the three-membered epoxide ring, have bond angles closer to those of sp²-hybridized carbons in a double bond. Consequently, the 7-oxabicyclo[4.1.0]heptane ring system does not adopt a perfect chair conformation. Instead, it favors a half-chair conformation , similar to that of cyclohexene.
This half-chair conformation is the foundational puckering of the six-membered ring. The subsequent conformational analysis then centers on the orientation of the substituent, in this case, the methyl carboxylate group.
Axial vs. Equatorial Substitution: The Energetic Tug-of-War
In a substituted cyclohexane, a substituent can occupy either an axial or an equatorial position. These two positions are interconvertible through a process known as ring flipping. For monosubstituted cyclohexanes, the equatorial conformation is generally more stable due to the avoidance of unfavorable 1,3-diaxial interactions.[2][3] These are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring.
In the context of this compound, the methyl carboxylate group at C-3 can be either axial or pseudo-axial (due to the half-chair conformation) or equatorial/pseudo-equatorial. The conformational equilibrium for both the cis and trans isomers will be dictated by the energetic favorability of these positions.
-
Trans Isomer: It is anticipated that the trans isomer will predominantly adopt a conformation where the bulky methyl carboxylate group occupies a pseudo-equatorial position to minimize steric strain.
-
Cis Isomer: The conformational preference of the cis isomer is more complex. While an equatorial position is generally favored, the stereochemical constraints of the cis relationship with the epoxide may lead to a more nuanced equilibrium between pseudo-axial and pseudo-equatorial conformers.
The following diagram illustrates the fundamental conformational equilibrium.
Caption: Conformational equilibria of cis and trans isomers.
Methodologies for Conformational Elucidation
Determining the precise conformation and the ratio of conformers at equilibrium requires a combination of experimental and computational techniques.
Experimental Approach: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. Proton-proton coupling constants (³JHH) are particularly informative as their magnitude is related to the dihedral angle between the coupled protons, as described by the Karplus equation.
By analyzing the coupling constants of the proton at C-3 with its neighboring protons on C-2 and C-4, one can deduce the preferred orientation of the methyl carboxylate group.
-
Large coupling constants (typically 7-12 Hz) are indicative of a diaxial relationship between the coupled protons.
-
Small coupling constants (typically 1-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship.
Experimental Protocol: 1D and 2D NMR Analysis
-
Sample Preparation: Dissolve a pure sample of the desired stereoisomer of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
1D ¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Assignment: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) to unambiguously assign all proton signals.
-
Coupling Constant Measurement: Carefully measure the coupling constants for the proton at C-3.
-
Conformational Assignment:
-
For the trans isomer, a large coupling constant for the C-3 proton would suggest a pseudo-axial orientation, while a small coupling constant would indicate a pseudo-equatorial orientation.
-
A similar analysis is performed for the cis isomer.
-
-
Variable Temperature (VT) NMR (Optional): For systems in dynamic equilibrium, VT-NMR can be used to "freeze out" individual conformers at low temperatures, allowing for their direct observation and characterization.
Caption: Workflow for NMR-based conformational analysis.
Computational Approach: Density Functional Theory (DFT)
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to investigate the conformational landscape of molecules. By calculating the energies of different possible conformers, one can predict their relative stabilities and thus the equilibrium populations.
Computational Protocol: DFT Conformational Search and Energy Calculation
-
Structure Building: Construct 3D models of the possible conformers of both cis and trans isomers (e.g., pseudo-axial and pseudo-equatorial orientations of the methyl carboxylate group).
-
Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy geometry for each starting structure.
-
Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
Energy Comparison: Compare the calculated Gibbs free energies of the different conformers. The conformer with the lowest free energy is predicted to be the most stable and therefore the most populated at equilibrium.
-
NMR Parameter Prediction (Optional): Advanced DFT calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data for validation.
Caption: Workflow for DFT-based conformational analysis.
Synthesis and Spectroscopic Data
This compound is typically synthesized by the epoxidation of methyl cyclohex-3-enecarboxylate.[1] The choice of epoxidizing agent (e.g., a peroxy acid like m-CPBA) can influence the stereochemical outcome of the reaction.
Table 1: Key Spectroscopic Data Ranges for Epoxides
| Spectroscopic Technique | Characteristic Feature | Typical Range |
| ¹H NMR | Protons on the epoxide ring | 2.5 - 3.5 ppm |
| ¹³C NMR | Carbons of the epoxide ring | 40 - 60 ppm |
| IR Spectroscopy | C-O stretching | 1250 cm⁻¹ (often weak) |
Note: Specific chemical shifts and coupling constants for this compound will depend on the stereoisomer and the solvent used.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate interplay of ring strain, steric interactions, and stereoelectronic effects. The fundamental half-chair conformation of the bicyclic core is further modulated by the pseudo-axial or pseudo-equatorial orientation of the methyl carboxylate group. A comprehensive understanding of this system necessitates a synergistic approach, combining the experimental rigor of NMR spectroscopy with the predictive power of computational chemistry. For researchers in drug discovery and organic synthesis, a detailed appreciation of the conformational preferences of this and related molecules is not merely an academic exercise but a critical component of rational molecular design and reaction planning.
References
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Wikipedia. (n.d.). 3,4-Epoxycyclohexanecarboxylate methyl ester. Retrieved from [Link]
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-
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-
Arkivoc. (n.d.). An observation on the regioselectivity of ring-opening of some substituted cyclohexenyl epoxides. Retrieved from [Link]
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ACS Publications. (n.d.). Atropisomerism about Aryl–Csp3 Bonds: The Electronic and Steric Influence of ortho-Substituents on Conformational Exchange in Cannabidiol and Linderatin Derivatives | The Journal of Organic Chemistry. Retrieved from [Link]
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Discovery and history of cycloaliphatic epoxides
An In-depth Technical Guide to the Discovery and History of Cycloaliphatic Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of cycloaliphatic epoxides, from their historical discovery to their modern-day applications. It delves into the fundamental chemistry of their synthesis and curing, details their unique properties, and surveys their wide-ranging use in advanced materials and specialized fields, including drug development. This document is intended to serve as a valuable resource for researchers, scientists, and professionals seeking a deep, technical understanding of this important class of polymers.
Part 1: Introduction to Cycloaliphatic Epoxides
Cycloaliphatic epoxides are a distinct class of epoxy resins characterized by a saturated, cyclic carbon chain structure within their molecules.[1] Unlike conventional epoxy resins, such as those based on bisphenol-A (BPA), they lack aromatic rings.[2] This fundamental structural difference imparts a unique set of properties that make them highly desirable for a variety of demanding applications.[2]
The primary advantages of cycloaliphatic epoxides over their aromatic counterparts include superior weatherability, excellent UV resistance, and non-yellowing characteristics.[2] These attributes are a direct consequence of the absence of the UV-absorbing aromatic structures.[3] Furthermore, their synthesis, which avoids the use of epichlorohydrin, results in materials with better dielectric properties due to the absence of by-products like chloride and sodium ions.[1]
Part 2: The Genesis of Cycloaliphatic Epoxides: A Historical Perspective
The journey of epoxy resins began with a significant breakthrough in 1934 by P. Schlack of IG Farben, who discovered the crosslinking of epoxides with amines.[4] A few years later, Swiss chemist Pierre Castan further developed epoxy compounds for plastics, noting their minimal shrinkage during curing.[4]
The development of cycloaliphatic epoxides, specifically, is largely credited to the pioneering work of the Union Carbide Corporation (now a subsidiary of Dow Chemical Company) in the 1950s.[5][6] Their research led to the introduction of the most widely used representative product, 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, commercially known as ERL-4221.[5][7] This innovation marked a significant advancement in epoxy technology, offering a solution to the poor weather resistance of traditional BPA-based epoxies.
Part 3: The Chemistry of Synthesis
The synthesis of cycloaliphatic epoxides is primarily achieved through the epoxidation of cycloaliphatic olefins. This process is distinct from the condensation reaction of epichlorohydrin and phenols used for aromatic epoxy resins.[3]
The Prileschajew Reaction: The Foundational Method
The cornerstone of cycloaliphatic epoxide synthesis is the Prileschajew reaction , first reported by Nikolai Prilezhaev in 1909.[8][9] This reaction involves the epoxidation of an alkene with a peroxy acid to form an epoxide.[9][10] A commonly used peroxy acid for this purpose is meta-chloroperoxybenzoic acid (m-CPBA) due to its stability and solubility in organic solvents.[8]
The reaction proceeds via a concerted mechanism often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the double bond of the alkene.[8][9] This mechanism is highly stereospecific, meaning the stereochemistry of the starting alkene is retained in the resulting epoxide.[8][9]
Modern Synthetic Approaches
While the Prileschajew reaction remains a fundamental method, industrial-scale production has sought more cost-effective and safer alternatives to peroxy acids. One such approach involves the use of hydrogen peroxide as the oxidant in the presence of a base, a stabilizer, and acetonitrile.[11] This method offers milder reaction conditions and avoids the formation of acidic by-products.[11]
Experimental Protocol: Synthesis of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate (ECC)
The following is a representative protocol for the synthesis of the common cycloaliphatic epoxide, ECC, via the epoxidation of 3-cyclohexenylmethyl-3'-cyclohexene carboxylate.[12]
Materials:
-
3-Cyclohexenylmethyl-3'-cyclohexene carboxylate
-
Toluene
-
12-tungstophosphoric acid
-
Phosphoric acid
-
Sodium carbonate
-
Trioctylmethylammonium acetate
-
30% by weight hydrogen peroxide
-
30% by weight sodium hydroxide aqueous solution
-
20% by weight aqueous sodium thiosulfate solution
Procedure:
-
In a flask equipped with a stirrer and reflux condenser, purge with nitrogen and add 12 parts of water, 0.38 parts of 12-tungstophosphoric acid, and 0.56 parts of phosphoric acid.
-
Adjust the pH to 5.0 by adding sodium carbonate.
-
Add 0.6 parts of trioctylmethylammonium acetate and stir vigorously at room temperature for 1 hour.
-
Add 35 parts of toluene and dissolve the catalyst.
-
Add 22 parts of 3-cyclohexenylmethyl-3'-cyclohexene carboxylate to the solution and heat to 50°C.
-
While stirring, add 24.8 parts of 30% by weight hydrogen peroxide and continue stirring at 50°C for 15 hours.
-
After cooling to room temperature, add 1 part of 30% by weight sodium hydroxide aqueous solution and 10 parts of 20% by weight aqueous sodium thiosulfate solution and stir for 1 hour.
-
Add 15 parts of toluene and allow the layers to separate.
-
Wash the organic layer three times with 30 parts of water.
-
Distill off the organic solvent using a rotary evaporator to obtain the final product.
Part 4: Curing Mechanisms: Unleashing the Potential
Cycloaliphatic epoxides can be cured through several mechanisms, with cationic polymerization being the most prominent.
Cationic Polymerization
Cationic polymerization is an acid-catalyzed ring-opening polymerization of the epoxy groups.[13] This process is initiated by a strong acid, which protonates the oxygen of the epoxy ring, making it susceptible to nucleophilic attack by another epoxy monomer. This chain-growth polymerization leads to the formation of a crosslinked polymer network.[14]
Photoinitiated Cationic Polymerization
A significant advantage of cycloaliphatic epoxides is their suitability for photoinitiated cationic polymerization.[15] This process utilizes photoinitiators, such as diaryliodonium or triarylsulfonium salts, which generate a strong Brønsted acid upon exposure to UV light.[13][14] This acid then initiates the polymerization.[13]
A key feature of this process is the "dark cure" phenomenon, where the polymerization continues even after the UV light source is removed.[13][14] This is because the acid generated remains active until it is consumed.[13]
Caption: Cationic polymerization mechanism of cycloaliphatic epoxides.
Anhydride Curing
Cycloaliphatic epoxides can also be cured using anhydride curing agents with heating.[1] The reactivity with anhydrides is greater than with amines, which are common curing agents for BPA-based epoxies.[5] This allows for the avoidance of more toxic and volatile amine curing agents.[5]
Part 5: Properties of Cured Cycloaliphatic Epoxides
Cured cycloaliphatic epoxides exhibit a range of superior properties compared to traditional epoxy resins.
Data Presentation: Properties of Cycloaliphatic Epoxides
| Property | Typical Value/Characteristic | Citation(s) |
| Physical | ||
| Viscosity (uncured) | Low (e.g., 400 mPa·s at 25°C for ECC) | [16] |
| Color | Colorless, transparent | [17] |
| Mechanical | ||
| Tensile Strength | High | [2][15] |
| Hardness | High | [1] |
| Impact Resistance | Good | [1] |
| Brittleness | Can be brittle, often requires modification | [16] |
| Thermal | ||
| Glass Transition Temp. (Tg) | High | [17] |
| Thermal Stability | Excellent | [1] |
| Electrical | ||
| Dielectric Properties | Excellent, good insulators | [1] |
| Arc Resistance | High | [18] |
| Chemical | ||
| Weather/UV Resistance | Excellent, non-yellowing | [1][2] |
| Chemical Resistance | Good | [1] |
In-depth Discussion of Key Properties
-
Weather and UV Resistance: The absence of aromatic rings makes them highly resistant to degradation from UV light and harsh weather conditions, making them ideal for outdoor applications.[2][19]
-
Thermal Stability: The compact and rigid structure resulting from the aliphatic rings leads to a high heat resistance temperature in the cured product.[1]
-
Electrical Insulation Properties: The synthesis process, which does not involve epichlorohydrin, results in low levels of ionic impurities, leading to superior dielectric properties. This makes them suitable for high-voltage electrical applications.
-
Mechanical Strength and Brittleness: Cured cycloaliphatic epoxides form a dense, cross-linked network, providing high stiffness and tensile strength.[2][15] However, this can also lead to brittleness, which can be mitigated by formulating with toughening agents.[16]
-
Low Viscosity: Uncured cycloaliphatic epoxy resins have a low viscosity, which is advantageous for processing, such as in potting, encapsulation, and composite manufacturing, as it allows for easy impregnation of reinforcing fibers.[1][20]
Part 6: Applications Across Industries
The unique properties of cycloaliphatic epoxides have led to their use in a wide array of applications.
-
Coatings and Inks: Their excellent weather and UV resistance make them ideal for high-performance topcoats that maintain color consistency without yellowing.[1][18] They are also used in UV-curable coatings and inks.[5]
-
Adhesives and Sealants: They provide strong adhesion to various substrates.[13]
-
Electrical and Electronic Encapsulation: Their superior dielectric properties and thermal stability make them suitable for potting and encapsulating electronic components, especially for outdoor and high-voltage applications.
-
High-Performance Composites: Their low viscosity and high strength make them excellent matrix resins for fiber-reinforced plastics (FRP) in the aerospace and automotive industries.[17][20]
-
3D Printing (Stereolithography): Their rapid UV-curing nature is beneficial for stereolithography applications.[17][20]
-
Stabilizers: They are used as stabilizers for PVC and polycarbonate to prevent degradation.[20]
-
Drug Development: Epoxides, in general, are valuable building blocks in medicinal chemistry.[21][22] They can undergo ring-opening reactions with various nucleophiles to form new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, making them useful intermediates in the synthesis of pharmaceuticals.[21][23][24] While the direct application of cycloaliphatic epoxides in final drug products is less common, their unique structures can be exploited in the synthesis of complex molecules.
Part 7: Future Outlook and Innovations
The field of cycloaliphatic epoxides continues to evolve. Research is ongoing in the development of new molecular structures to further enhance properties like flexibility and toughness.[25] Additionally, there is a growing interest in bio-based cycloaliphatic epoxides derived from renewable resources to improve the sustainability of these materials.[14] Advancements in photoinitiators and curing technologies are also expanding the processing capabilities and application scope of these versatile polymers.
Part 8: References
-
Characteristics and Applications of Cycloaliphatic Epoxy Resins - Tetra. (n.d.). Retrieved from
-
The application of cycloaliphatic epoxy resin in hybrid UV curing systems. - Tetra. (n.d.). Retrieved from
-
Cationic curing: shining a light on the technology - Sartomer - Arkema. (n.d.). Retrieved from
-
Cationic UV-Curing of Epoxidized Biobased Resins - PMC - NIH. (2020, December 28). Retrieved from
-
Cycloaliphatic Vs. Traditional Epoxy Resins: Understanding Their Relationship - Ruqinba. (2025, April 20). Retrieved from
-
The Versatile World of Cycloaliphatic Epoxies: Applications Beyond the Obvious. (2025, December 28). Retrieved from
-
Cycloaliphatic Epoxy Resins | Westlakeepoxy. (n.d.). Retrieved from
-
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate synthesis - chemicalbook. (n.d.). Retrieved from
-
Cycloaliphatic Epoxy Resins: Properties & Applications - Studylib. (n.d.). Retrieved from
-
Cycloaliphatic Epoxy Resins - Session 20 - YouTube. (2023, December 14). Retrieved from
-
Cycloaliphatic epoxy supplier - Nagase America Corporation. (n.d.). Retrieved from
-
What is the synthesis of 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate?. (n.d.). Retrieved from
-
What is Cycloaliphatic Epoxy Resin? - Jiangsu Tetra New Material Technology Co., Ltd. (n.d.). Retrieved from
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia. (n.d.). Retrieved from
-
Epoxides for Drug Design - Enamine. (n.d.). Retrieved from
-
Prilezhaev reaction - Wikipedia. (n.d.). Retrieved from
-
Synthesis and characterization of a novel cycloaliphatic epoxy resin starting from dicyclopentadiene. (n.d.). Retrieved from
-
Prilezhaev Reaction | Thermo Fisher Scientific - NG. (n.d.). Retrieved from
-
Synthesis and properties of difunctional cycloaliphatic epoxides. (n.d.). Retrieved from
-
Epoxides for Drug Design - Pharmaceutical Business review. (n.d.). Retrieved from
-
US6080872A - Cycloaliphatic epoxy compounds - Google Patents. (n.d.). Retrieved from
-
Performance Analysis of Cycloaliphatic Epoxide and Cycloaliphatic Epoxy Resin - Tetra. (n.d.). Retrieved from
-
WO2016119848A1 - Method for the preparation of cycloaliphatic epoxy resins - Google Patents. (n.d.). Retrieved from
-
Prilezhaev Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
-
Synthesis and Properties of a Novel Cycloaliphatic Epoxide - ResearchGate. (2025, August 6). Retrieved from
-
Union Carbide - Wikipedia. (n.d.). Retrieved from
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (n.d.). Retrieved from
-
Cycloaliphatic Epoxide Resin ERL-4221 - Union Carbide - Purdue Physics department. (n.d.). Retrieved from
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - ResearchGate. (2025, November 17). Retrieved from
-
The History of epoxies - Epoxy Europe. (n.d.). Retrieved from
-
Catalysis of Thermally Curable High Solids Cycloaliphatic Epoxy Formulations - Werner. (n.d.). Retrieved from
-
Synthesis and properties of a novel cycloaliphatic epoxide - East China Normal University. (2001, June 15). Retrieved from
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- 1. Characteristics and Applications of Cycloaliphatic Epoxy Resins - Jiangsu Tetra New Material Technology Co., Ltd. [tetrawill.com]
- 2. Cycloaliphatic vs Traditional Epoxy Resins: Properties & Applications | RUQINBA [rqbchemical.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
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Solubility of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate in organic solvents
An In-depth Technical Guide
Topic: Solubility of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. As a key intermediate in organic synthesis, understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating products. This document synthesizes theoretical principles of solubility with a practical, predictive analysis based on the molecule's structural features. It further outlines robust experimental protocols for both qualitative and quantitative solubility determination, empowering researchers to generate empirical data tailored to their specific applications. The insights herein are designed to guide solvent selection, enhance experimental design, and accelerate research and development workflows.
Introduction
This compound, also known as Methyl 3,4-epoxycyclohexanecarboxylate, is a bifunctional molecule featuring a reactive epoxide ring and a methyl ester group on a bicyclic scaffold.[1] This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The efficiency of its use in chemical synthesis, purification, and formulation is critically dependent on its solubility.
The selection of an appropriate solvent is a foundational decision in chemistry that influences reaction rates, equilibrium positions, and the ease of product isolation. A thorough understanding of a compound's solubility profile prevents common issues such as poor reactant mixing, low yields, and complications during workup and purification. This guide serves as a Senior Application Scientist's perspective on predicting and validating the solubility of this compound, bridging theoretical knowledge with practical laboratory application.
Physicochemical Properties and Molecular Structure Analysis
The solubility of a compound is intrinsically linked to its physical and chemical properties. A summary of the key properties for this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molecular Weight | 156.18 g/mol | [1] |
| Physical Form | Liquid | |
| Density | 1.167 g/cm³ | [2] |
| Boiling Point | 210.9 °C at 760 mmHg | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl 3,4-epoxycyclohexanecarboxylate |
Molecular Structure and Polarity
The molecule's structure is the primary determinant of its solubility. It consists of:
-
A Bicyclic Alkane Core: The bicyclo[4.1.0]heptane framework is fundamentally a saturated hydrocarbon structure, which is nonpolar and lipophilic.
-
An Epoxide (Oxirane) Ring: The 7-oxa designation indicates an epoxide. The oxygen atom introduces polarity through its electronegativity and provides a site for hydrogen bond acceptance.
-
A Methyl Ester Group: The -C(=O)OCH₃ group is highly polar and contains two potential hydrogen bond acceptor sites (the carbonyl and ether oxygens).
The presence of both a nonpolar hydrocarbon body and two distinct polar functional groups gives the molecule a balanced, intermediate polarity. Crucially, it lacks any acidic protons (e.g., from -OH or -NH groups), meaning it can act as a hydrogen bond acceptor but not a donor.
Theoretical Framework of Solubility
The prediction of solubility is guided by established chemical principles, primarily the concept of "like dissolves like."[3] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.
-
Polarity: The polarity of both the solute and the solvent is the most critical factor. Nonpolar compounds dissolve best in nonpolar solvents (driven by London dispersion forces), while polar compounds dissolve best in polar solvents (driven by dipole-dipole interactions and hydrogen bonding).
-
Hydrogen Bonding: The ability to form hydrogen bonds significantly impacts solubility. Solvents are classified as protic (can donate hydrogen bonds, e.g., water, alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone, ethyl acetate). As this compound is a hydrogen bond acceptor only, its interaction with protic and aprotic solvents will differ.
-
Temperature: For most liquid solutes dissolving in liquid solvents, solubility increases with temperature. This is because the additional thermal energy helps overcome the intermolecular forces in both the solute and the solvent.[3]
Predicted Solubility Profile in Common Organic Solvents
Based on the structural analysis and theoretical principles, a predicted solubility profile for this compound can be constructed. While empirical data is the ultimate authority, these expert predictions provide a robust starting point for solvent screening. This approach is informed by the general behavior of epoxy esters, which are typically soluble in solvents like ketones and aromatic hydrocarbons.[4]
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Low / Insoluble | The high polarity of the epoxide and ester groups is incompatible with the weak dispersion forces of nonpolar aliphatic solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate | The polarizability of the aromatic ring allows for some interaction with the polar functional groups, but a significant polarity mismatch remains. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM) | High / Miscible | These solvents have a polarity that closely matches the solute. Strong dipole-dipole interactions can form between the solvent and the ester/epoxide groups, leading to effective solvation. Ketone and ester solvents are known to be effective for epoxy compounds.[5] |
| Polar Protic | Methanol, Ethanol | High / Miscible | The alkyl portions of the alcohols interact favorably with the bicyclic core, while their hydroxyl groups can hydrogen-bond to the oxygen atoms of the solute. |
| Highly Polar Protic | Water | Very Low / Insoluble | Despite being a hydrogen bond acceptor, the molecule's large, nonpolar hydrocarbon backbone and lack of H-bond donation capability prevent significant solubility in water. A related bicyclic amide is also noted as being insoluble in water.[6] |
Experimental Methodology for Solubility Determination
Theoretical predictions must be confirmed by empirical testing. The following protocols describe trusted methods for determining solubility, from rapid qualitative assessment to precise quantitative measurement.
Protocol: Qualitative "Rule of Thumb" Solubility Assessment
This method provides a quick and efficient way to classify solubility for initial solvent screening. The standard definition often used is that a compound is considered "soluble" if more than 30 mg dissolves in 1 mL of solvent.
Methodology:
-
Preparation: Add approximately 25 mg of this compound to a small, dry test tube.
-
Solvent Addition: Add the chosen solvent in 0.25 mL portions, up to a total of 0.75 mL.[7]
-
Mixing: After each addition, vortex or shake the test tube vigorously for 30 seconds to facilitate dissolution.
-
Observation: Visually inspect the solution for clarity. The presence of a single, clear liquid phase indicates solubility. The presence of cloudiness, schlieren lines, or separate layers indicates insolubility or partial solubility.[8]
-
Classification:
-
Soluble: A clear solution is formed.
-
Partially Soluble: The solution is cloudy or a significant portion of the solute remains undissolved.
-
Insoluble: No apparent dissolution occurs.
-
Protocol: Quantitative Isothermal Equilibrium Solubility
This protocol determines the equilibrium solubility at a specific temperature, providing precise quantitative data (e.g., in mg/mL or mol/L). The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the solute in the supernatant.
Methodology:
-
Sample Preparation: In a sealed vial, add an excess amount of this compound to a known volume of the selected solvent. "Excess" ensures that a saturated solution is formed with undissolved solute remaining.
-
Equilibration: Place the vial in a shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended to ensure equilibrium is reached).[3]
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solute to settle. To ensure complete separation of the solid/liquid phases, centrifuge the vial at a high speed.
-
Sample Extraction: Carefully extract a precise aliquot of the clear supernatant. Take care not to disturb the sediment.
-
Analysis: Determine the concentration of the solute in the supernatant using a suitable analytical technique (e.g., HPLC, GC, or NMR with an internal standard). A newer method using Nuclear Magnetic Resonance (NMR) can provide accurate results rapidly by analyzing the saturated solution without phase separation.[3]
-
Calculation: Calculate the solubility using the measured concentration and the volume of the aliquot taken.
Visualization: Workflow for Quantitative Solubility Determination
The following diagram outlines the logical flow of the quantitative experimental protocol.
Caption: Workflow for quantitative solubility determination.
Practical Implications for Research and Development
-
Reaction Chemistry: For reactions involving this epoxide ester, polar aprotic solvents like THF, acetone, or ethyl acetate are predicted to be excellent choices, ensuring complete dissolution of the starting material for homogeneous reaction conditions. For reactions requiring protic conditions, ethanol or methanol would be suitable.
-
Purification: The predicted differential solubility is key for purification. For chromatography, a nonpolar mobile phase (e.g., hexane) with a polar modifier (e.g., ethyl acetate) would be effective, as the compound would have mobility on a silica gel column. For crystallization, one might dissolve the compound in a good solvent (like acetone) and introduce a nonpolar anti-solvent (like hexane) to induce precipitation of the purified product.
-
Drug Development & Formulation: In a drug development context, the low predicted aqueous solubility would classify this molecule or its derivatives as poorly water-soluble. This would necessitate enabling formulation strategies, such as lipid-based delivery systems or co-solvents, to achieve adequate bioavailability if it were part of an active pharmaceutical ingredient.
Conclusion
This compound is a molecule of intermediate polarity, characterized by a nonpolar bicyclic core and polar epoxide and ester functionalities. Its solubility is predicted to be highest in polar aprotic and polar protic solvents such as acetone, ethyl acetate, and ethanol, and lowest in highly nonpolar (hexane) or highly polar (water) solvents. This guide provides both the theoretical foundation for these predictions and robust, actionable protocols for their experimental validation. By leveraging this knowledge, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful scientific outcomes.
References
- DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- This compound. (n.d.). MOLBASE.
- This compound | 41088-52-2. (n.d.). Sigma-Aldrich.
- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone.
- Solubility of Organic Compounds. (2023, August 31).
- Experiment 1 Solubility of Organic Compounds. (n.d.). Scribd.
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. (n.d.). PubChem.
- This compound (mixture of isomers). (n.d.). TCI Chemicals.
- Epoxy resins are soluble in organic solvents such as aromatic ketones. (2020, June 15). NEWECO.
- (1S,3S,6R)-N,N-Dimethyl-7-oxabicyclo[4.1.0]heptane-3 ... (n.d.). ChemBK.
- What solvent is generally used to dilute powdered epoxy resin? (2025, February 6).
Sources
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- 8. chem.ws [chem.ws]
Methodological & Application
Protocol for the Epoxidation of Methyl Cyclohexenecarboxylate: A Detailed Guide for Researchers
Introduction: The Significance of Epoxides in Synthetic Chemistry
Epoxides are highly valuable three-membered cyclic ethers that serve as versatile synthetic intermediates in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. Their inherent ring strain allows for facile ring-opening reactions with a wide range of nucleophiles, enabling the stereocontrolled introduction of vicinal functional groups. The epoxidation of alkenes, therefore, represents a cornerstone transformation in modern organic synthesis. This application note provides a comprehensive guide to the epoxidation of methyl cyclohexenecarboxylate, an α,β-unsaturated ester, with a focus on providing not just a protocol, but a deeper understanding of the underlying chemical principles to empower researchers in their experimental design.
Methyl cyclohexenecarboxylate presents a unique challenge as an electron-deficient alkene, which can exhibit reduced reactivity towards common electrophilic epoxidizing agents. This guide will primarily focus on the use of meta-chloroperoxybenzoic acid (m-CPBA), a widely accessible and reliable reagent for this transformation, while also discussing alternative methodologies and key considerations for successful synthesis.
Theoretical Framework: The Mechanism of Peroxy Acid Epoxidation
The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction, meaning all bond-forming and bond-breaking events occur in a single, stereospecific step. This is often referred to as the "butterfly mechanism".[1] The reaction proceeds via the transfer of an oxygen atom from the peroxy acid to the alkene double bond.
Key mechanistic features include:
-
Electrophilic Attack: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic terminal oxygen of the peroxy acid.[2]
-
Concerted Process: Simultaneously, the lone pair on that same oxygen atom attacks one of the alkene carbons, and a series of electron rearrangements occur within the peroxy acid.
-
Syn Addition: The oxygen atom is delivered to the same face of the double bond, resulting in a syn-addition. This means that the stereochemistry of the starting alkene is retained in the epoxide product.[1][3]
For an α,β-unsaturated ester like methyl cyclohexenecarboxylate, the electron-withdrawing nature of the ester group deactivates the double bond towards electrophilic attack. However, the reaction can still proceed effectively, often with good yield, by employing appropriate reaction conditions.
Comparative Overview of Epoxidation Reagents
While m-CPBA is a robust choice, other reagents can also be employed for the epoxidation of electron-deficient alkenes. The selection of the optimal reagent depends on factors such as substrate reactivity, desired stereoselectivity, and safety considerations.
| Reagent | Key Advantages | Key Disadvantages |
| m-CPBA | Readily available, stable solid, generally provides good yields.[3] | Can be shock-sensitive, potential for Baeyer-Villiger side reactions with ketones.[4] |
| Oxone® | Inexpensive, safe, and environmentally friendly oxidant.[5] | Often requires a ketone catalyst (e.g., acetone) and biphasic conditions. |
| Hydrogen Peroxide | Green oxidant, readily available. | Typically requires a catalyst and may necessitate harsher reaction conditions. |
| Catalytic Systems | Can offer high enantioselectivity (e.g., Jacobsen-Katsuki epoxidation, Shibasaki catalysis).[6][7] | Catalysts can be expensive and sensitive to air and moisture. |
Experimental Protocol: Epoxidation of Methyl Cyclohexenecarboxylate with m-CPBA
This protocol provides a detailed procedure for the epoxidation of methyl 1-cyclohexenecarboxylate.
Materials and Equipment:
-
Methyl 1-cyclohexenecarboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, assay ≥77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks, etc.)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing chamber
Safety Precautions:
-
Peroxy acids like m-CPBA are potentially explosive and should be handled with care. Avoid grinding the solid and store it in a cool, dry place away from heat and light.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Quench any residual peroxide before disposal.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 1-cyclohexenecarboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of m-CPBA:
-
While stirring at 0 °C, add m-CPBA (1.1-1.5 eq) portion-wise over 15-30 minutes. The purity of the m-CPBA should be taken into account when calculating the molar equivalents.
-
Rationale: Slow, portion-wise addition helps to control the reaction temperature, as epoxidations are exothermic. Maintaining a low temperature minimizes potential side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The product epoxide will have a lower Rf value than the starting alkene.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the reaction mixture again in an ice bath.
-
Quench the excess m-CPBA by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 10-15 minutes.
-
Causality: Sodium thiosulfate reduces the unreacted peroxy acid to the corresponding carboxylic acid, which is more easily removed during the aqueous work-up.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) to remove the meta-chlorobenzoic acid byproduct, followed by brine (1 x 20 mL).
-
Expert Tip: The washing with sodium bicarbonate is crucial for removing the acidic byproduct. The formation of the corresponding sodium salt makes it highly water-soluble.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.[8]
-
A gradient elution system, starting with a non-polar solvent mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the epoxide from any remaining starting material and byproducts.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the purified methyl 2,3-epoxycyclohexanecarboxylate.
-
Characterization:
The structure and purity of the final product should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the vinyl proton signals and the appearance of new signals corresponding to the epoxide protons in the ¹H NMR spectrum are indicative of a successful reaction.
Visualizing the Workflow
The following diagram illustrates the key stages of the epoxidation protocol.
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- 3. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
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Application Notes and Protocols for the Polymerization of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Foreword for the Advanced Researcher
This document provides a comprehensive technical guide for researchers, scientists, and professionals engaged in drug development and polymer chemistry on the utilization of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate in polymer synthesis. This guide deviates from rigid templates to offer an in-depth exploration of the monomer's reactivity and the tailored synthesis of novel polymers. The protocols herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring scientific integrity and reproducibility. All key claims and methodologies are substantiated with citations from authoritative sources.
Introduction to this compound: A Versatile Building Block
This compound, also known as 3,4-epoxycyclohexanecarboxylate methyl ester, is a cycloaliphatic epoxide monomer of significant interest in polymer chemistry. Its strained oxirane ring makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated through either cationic or anionic mechanisms. This dual reactivity allows for the synthesis of a diverse range of polymers with tailored properties, including polyesters and polyethers. The presence of the carboxylate group offers a handle for further functionalization, making it a valuable monomer for the creation of advanced materials for various applications, including coatings, adhesives, and biomedical devices.[1]
Key Properties of the Monomer:
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 41088-52-2 | [3] |
| Molecular Formula | C₈H₁₂O₃ | [2] |
| Molecular Weight | 156.18 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Viscosity | 6 mPa·s | [3] |
Polymerization Mechanisms: A Tale of Two Pathways
The polymerization of this compound is primarily achieved through two distinct ring-opening polymerization (ROP) mechanisms: cationic and anionic. The choice of mechanism dictates the structure and properties of the resulting polymer.
Cationic Ring-Opening Polymerization (CROP)
CROP is a powerful technique for the polymerization of cycloaliphatic epoxides.[4] The reaction is initiated by a strong acid, which can be generated photochemically or thermally. Photoinitiated cationic polymerization, often referred to as "UV curing," is a widely used industrial process due to its rapid reaction rates at ambient temperatures and spatial and temporal control.[5]
Mechanism:
The mechanism involves the protonation of the oxygen atom in the epoxide ring by a strong acid, forming an oxonium ion. This is followed by nucleophilic attack of another monomer molecule on the carbon atom of the activated epoxide, leading to ring opening and the formation of a new covalent bond. This process propagates, resulting in the formation of a polyether chain.[6]
Caption: Cationic Ring-Opening Polymerization Workflow.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of epoxides is another versatile method for synthesizing polyethers.[7] This process is initiated by a nucleophile, such as an alkoxide or hydroxide, which attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of an alkoxide propagating species.
Mechanism:
The initiator attacks the epoxide ring, and the resulting alkoxide end-group of the polymer chain then attacks another monomer molecule. This process continues, leading to the formation of a polyether. The living nature of anionic polymerization, when conducted under appropriate conditions, allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[8]
Caption: Anionic Ring-Opening Polymerization Workflow.
Experimental Protocols
The following protocols provide a starting point for the synthesis of polymers from this compound. Researchers should optimize these conditions based on their specific requirements for polymer properties.
Protocol for Photoinitiated Cationic Ring-Opening Polymerization
This protocol is adapted from a procedure for the photoinitiated cationic ROP of a similar cycloaliphatic epoxide.[9]
Materials:
-
This compound (monomer)
-
Diaryliodonium hexafluorophosphate (photoinitiator, e.g., 0.5% w/w)[9]
-
Dichloromethane (DCM, purified by conventional drying and distillation methods)[9]
-
Methanol (for purification)[9]
-
UV photoreactor (e.g., Rayonet with lamps emitting at ~300 nm)[9]
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
Procedure:
-
Preparation of the Reaction Mixture: In a Schlenk tube under an inert atmosphere (e.g., nitrogen), dissolve the desired amount of this compound in purified dichloromethane. Add the photoinitiator (e.g., 0.5% w/w relative to the monomer). The reaction can also be performed in bulk without a solvent. For homopolymerization of a similar monomer, 1.5 to 3 wt.% of an initiator is often used.[5]
-
Photopolymerization: Seal the reaction vessel and place it in the UV photoreactor. Irradiate the mixture with UV light at room temperature. The irradiation time will depend on the desired conversion and the intensity of the UV source. Monitor the polymerization progress by techniques such as real-time FT-IR spectroscopy if available.[10] A thermal post-curing step may be necessary for a complete reaction.[5]
-
Polymer Isolation and Purification: After the desired reaction time, open the vessel to the air. Precipitate the polymer by adding the reaction mixture dropwise to a large excess of a non-solvent, such as methanol, with vigorous stirring.[9]
-
Drying: Collect the precipitated polymer by filtration or decantation. Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues. Dry the polymer in a vacuum oven at ambient temperature for 24 hours or until a constant weight is achieved.[9]
Causality of Experimental Choices:
-
Inert Atmosphere: While cationic polymerization is not inhibited by oxygen, an inert atmosphere is good practice to prevent side reactions with any potential impurities.
-
Photoinitiator Concentration: The concentration of the photoinitiator affects the rate of polymerization and the properties of the final polymer. Higher concentrations can lead to faster curing but may also result in more brittle materials.[5]
-
Purification by Precipitation: Precipitation into a non-solvent is a standard and effective method for purifying polymers by removing low molecular weight impurities such as unreacted monomer and initiator fragments.[]
Protocol for Anionic Ring-Opening Polymerization
This is a general protocol for the anionic ROP of epoxides and should be optimized for this compound.
Materials:
-
This compound (monomer, rigorously purified and dried)
-
Anionic initiator (e.g., potassium naphthalenide, sec-butyllithium)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dioxane)
-
Methanol (for termination)
-
Standard high-vacuum line and glassware for anionic polymerization
Procedure:
-
Monomer and Solvent Purification: The success of anionic polymerization relies on the stringent exclusion of protic impurities. The monomer and solvent must be rigorously purified and dried before use.
-
Initiation: In a flame-dried, sealed reactor under high vacuum, dissolve the monomer in the anhydrous solvent. Cool the solution to the desired temperature (e.g., -78 °C to room temperature, depending on the initiator and monomer reactivity). Add the initiator solution dropwise until a persistent color change is observed (if the initiator is colored) or until the desired monomer-to-initiator ratio is reached.
-
Propagation: Allow the reaction to proceed at the chosen temperature. The polymerization time can range from minutes to several hours. The progress of the polymerization can be monitored by taking aliquots and analyzing them by techniques like gel permeation chromatography (GPC).
-
Termination: Terminate the polymerization by adding a proton source, such as degassed methanol.
-
Polymer Isolation and Purification: Precipitate the polymer in a suitable non-solvent (e.g., methanol, water, or hexane, depending on the polymer's polarity).
-
Drying: Collect the polymer and dry it under vacuum to a constant weight.
Causality of Experimental Choices:
-
High Purity of Reagents: Anionic polymerization is highly sensitive to impurities, especially water and other protic compounds, which can terminate the growing polymer chains.
-
Controlled Initiator Addition: The stoichiometry of the initiator to the monomer is crucial for controlling the molecular weight of the resulting polymer in living anionic polymerizations.
Characterization and Properties of the Resulting Polymers
The synthesized polymers should be thoroughly characterized to determine their structure and properties.
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the opening of the epoxide ring.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the epoxide peak and the appearance of hydroxyl and ether linkages.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer.[12]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Expected Polymer Properties:
The properties of polymers derived from cycloaliphatic epoxides can vary significantly depending on the polymerization method and conditions.
| Property | Typical Value Range | Notes |
| Glass Transition Temperature (Tg) | 50 - 260 °C | Highly dependent on the curing conditions and any co-monomers or curing agents used.[13][14] |
| Thermal Stability | Decomposition onset > 300 °C | Generally good thermal stability is expected from the cycloaliphatic backbone. |
| Molecular Weight (Mn, Mw) | Variable | Can be controlled by adjusting the monomer-to-initiator ratio in living polymerizations. |
| Polydispersity Index (PDI) | Variable | Can be close to 1.1 for well-controlled living polymerizations. |
| Appearance | Typically a rigid, transparent solid | The final material is often a crosslinked thermoset.[5] |
Conclusion and Future Outlook
This compound is a monomer with significant potential for the synthesis of a wide array of functional polymers. The ability to undergo both cationic and anionic ring-opening polymerization provides a versatile platform for creating materials with tailored properties. The protocols and data presented in this guide serve as a foundation for researchers to explore the full potential of this monomer in their respective fields. Further research into controlled polymerization techniques and the exploration of copolymers will undoubtedly lead to the development of novel materials with advanced functionalities.
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Yagci, Y., et al. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 748. [Link]
-
Wikipedia. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. [Link]
- Park, J. Y., et al. (2000). Photopolymerization of 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate and tri (ethylene glycol) methyl vinyl ether. Journal of Polymer Science Part A: Polymer Chemistry, 38(10), 1645-1652.
- Sangermano, M., et al. (2015). Photocuring and thermal post-curing of a cycloaliphatic epoxide resin with a trithiol and a vinyl epoxy compound. Journal of Thermal Analysis and Calorimetry, 122(2), 829-836.
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-
Sangermano, M., et al. (2020). Cationic UV-Curing of Epoxidized Biobased Resins. Polymers, 12(12), 3020. [Link]
- Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
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-
Lee, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state. Nature Communications, 14(1), 5586. [Link]
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Epoxy Technology. Tg - Glass Transition Temperature for Epoxies. [Link]
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LibreTexts Chemistry. 24.3: Anionic Polymerization of Epoxides. [Link]
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-
PubChem. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. [Link]
-
Wikipedia. 3,4-Epoxycyclohexanecarboxylate methyl ester. [Link]
-
Werner, T. (2017). Carbon Dioxide as a C–1 Building Block in Monomers and Polymers. Doctoral Thesis, University of Rostock. [Link]
-
Polymer Innovation Blog. (2016). UV Curing Part Five: Cationic Photopolymerization. [Link]
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Samoshin, V. V. (2017). Synthesis and Conformational Study of Triazolylcyclohexanols and Trans-2-(Azaarylsulfanyl)-Cyclohexanols. University of the Pacific Theses and Dissertations. [Link]
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Application Notes and Protocols: Ring-Opening Reactions of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Introduction: A Versatile Scaffold in Medicinal Chemistry
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, a bifunctional molecule featuring a strained epoxide fused to a cyclohexane ring bearing a methyl ester, is a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds.[1][2] Its rigid bicyclic structure and the presence of multiple stereocenters make it an attractive starting material for the stereocontrolled synthesis of complex molecular architectures. The high ring strain of the epoxide ring renders it susceptible to nucleophilic attack, providing a versatile handle for the introduction of diverse functionalities.[3] This guide provides an in-depth exploration of the ring-opening reactions of this valuable synthetic precursor, with a focus on practical applications and detailed experimental protocols for researchers in drug discovery and development.
The strategic importance of this scaffold is underscored by its use in the synthesis of prominent antiviral and anticoagulant drugs. For instance, derivatives of 7-oxabicyclo[4.1.0]heptane are key precursors in the industrial synthesis of the anti-influenza neuraminidase inhibitor Oseltamivir (Tamiflu®).[4][5] Furthermore, the ring-opening of the corresponding ethyl ester with ammonia is a critical step in the preparation of an intermediate for Edoxaban, an oral anticoagulant that directly inhibits Factor Xa.[6][7][8][9]
This document will delve into the mechanistic underpinnings of both nucleophilic and acid-catalyzed ring-opening reactions, discuss the critical factors governing regioselectivity and stereoselectivity, and provide detailed, actionable protocols for key transformations.
Mechanistic Principles: Navigating the Reaction Landscape
The regiochemical and stereochemical outcome of the ring-opening of this compound is dictated by the reaction conditions, specifically whether the reaction proceeds under nucleophilic (basic or neutral) or acid-catalyzed conditions.
Nucleophilic Ring-Opening: The SN2 Pathway
Under neutral or basic conditions, the ring-opening of epoxides proceeds via a classic SN2 mechanism. The nucleophile directly attacks one of the electrophilic carbon atoms of the epoxide, leading to a concerted bond-formation and bond-breaking process. The inherent strain of the three-membered ring provides the driving force for this reaction, as the relief of this strain is energetically favorable.
For unsymmetrical epoxides, the site of nucleophilic attack is primarily governed by sterics. The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of this compound, the two epoxide carbons are both secondary, but their substitution on the cyclohexane ring can influence their accessibility.
A key stereochemical feature of the SN2 mechanism is the inversion of configuration at the carbon atom undergoing attack. This leads to a trans-diaxial opening of the epoxide ring, a principle known as the Fürst-Plattner rule for cyclohexene oxides.[6] This stereospecificity is crucial for controlling the relative stereochemistry of the newly introduced functional groups.
Acid-Catalyzed Ring-Opening: A Hybrid SN1/SN2 Mechanism
In the presence of an acid catalyst, the epoxide oxygen is first protonated, creating a much better leaving group (a hydroxyl group). This protonation activates the epoxide towards attack by even weak nucleophiles. The subsequent nucleophilic attack can exhibit characteristics of both SN1 and SN2 pathways.
The regioselectivity of the acid-catalyzed ring-opening is primarily governed by electronic factors. The transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted carbon atom. Therefore, the nucleophile will preferentially attack the carbon atom that can better support a positive charge.
Even though the reaction has SN1-like character in terms of regioselectivity, the stereochemical outcome is typically that of an SN2 reaction, with inversion of configuration. This is because the nucleophile attacks the carbon-oxygen bond as it is breaking, before a discrete carbocation intermediate can form and racemize. This results in a trans-diaxial product.
Application in Drug Synthesis: Edoxaban Intermediate
A prime example of the industrial application of the ring-opening of a 7-oxabicyclo[4.1.0]heptane derivative is in the synthesis of an intermediate for the anticoagulant drug Edoxaban. In this process, the ethyl ester analog of the title compound undergoes aminolysis with ammonia.
The reaction proceeds via an SN2 mechanism, with the ammonia molecule attacking one of the epoxide carbons. The resulting product is a trans-β-amino alcohol, a key structural motif of the Edoxaban core.
Experimental Protocols
The following protocols are provided as a guide for the ring-opening of this compound with various nucleophiles. Researchers should adapt these procedures as necessary based on their specific substrates and experimental setup.
Protocol 1: Aminolysis for the Synthesis of a β-Amino Alcohol
This protocol is adapted from procedures used in the synthesis of Edoxaban intermediates.[6]
Reaction Scheme:
A schematic of the aminolysis of this compound.
Materials:
-
This compound
-
Ethanol
-
Aqueous ammonia (25-30%)
-
Methyl tert-butyl ether (MTBE)
-
n-Butanol
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add ethanol (2.5 volumes relative to the starting material).
-
Add aqueous ammonia (2.5 volumes relative to the starting material).
-
Heat the reaction mixture to 40 °C and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with methyl tert-butyl ether to remove any unreacted starting material.
-
Separate the aqueous phase and extract it three times with n-butanol.
-
Combine the organic (n-butanol) phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Expected Outcome:
This procedure should yield the corresponding trans-β-amino alcohol. The yield for a similar reaction with the ethyl ester is reported to be in the range of 90-95%.[6]
Protocol 2: Azidolysis for the Synthesis of a β-Azido Alcohol
β-azido alcohols are versatile intermediates that can be readily reduced to β-amino alcohols or used in click chemistry reactions.
Reaction Scheme:
A schematic of the azidolysis of this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.2 eq).
-
Add a mixture of ethanol and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80 °C and stir for 18 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting β-azido alcohol by column chromatography on silica gel.
Protocol 3: Thiolysis for the Synthesis of a β-Hydroxy Thioether
The ring-opening with thiols provides access to β-hydroxy thioethers, which are important building blocks in organic synthesis.
Reaction Scheme:
A schematic of the thiolysis of this compound.
Materials:
-
This compound
-
Thiophenol (or other desired thiol)
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add thiophenol (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux and stir for 6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired β-hydroxy thioether.
Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the ring-opening of 7-oxabicyclo[4.1.0]heptane derivatives. Please note that yields and regioselectivities can vary depending on the specific substrate and reaction conditions.
| Nucleophile | Catalyst/Conditions | Product Type | Typical Yield | Regioselectivity |
| Ammonia | Ethanol, 40 °C | β-Amino alcohol | High (ca. 90-95%) | trans-diaxial |
| Sodium Azide | NH₄Cl, EtOH/H₂O, 80 °C | β-Azido alcohol | Good to Excellent | trans-diaxial |
| Thiophenol | K₂CO₃, Methanol, reflux | β-Hydroxy thioether | Good | trans-diaxial |
| Water | Acid catalyst (e.g., H₂SO₄) | trans-Diol | Good to Excellent | trans-diaxial |
Visualization of Key Concepts
Reaction Workflow
The general workflow for a typical ring-opening reaction of this compound is outlined below.
General experimental workflow for ring-opening reactions.
Regioselectivity Determinants
The choice between nucleophilic and acid-catalyzed conditions is a critical determinant of the regiochemical outcome.
Factors influencing regioselectivity in epoxide ring-opening.
Conclusion and Future Outlook
The ring-opening reactions of this compound provide a robust and versatile platform for the synthesis of highly functionalized cyclohexane derivatives. The stereospecific and often highly regioselective nature of these transformations makes them particularly valuable in the context of pharmaceutical synthesis, where precise control over molecular architecture is paramount. The protocols outlined in this guide offer a starting point for researchers to explore the rich chemistry of this important building block. Future work in this area may focus on the development of novel catalytic systems for enantioselective ring-opening reactions, further expanding the utility of this scaffold in the synthesis of chiral drugs.
References
- CN108486197B - Preparation method of high-purity edoxaban intermediate - Google Patents.
- CN106316889A - Preparation method of Edoxaban intermediate - Google Patents.
-
Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban - ResearchGate. Available at: [Link]
-
Edoxaban intermediate and preparation method thereof (2015) | Li Guo - SciSpace. Available at: [Link]
- KR20210066404A - A novel synthetic route for the production of optically active diamine derivative and thiazole derivate - Google Patents.
-
Oseltamivir total synthesis - Wikipedia. Available at: [Link]
-
An observation on the regioselectivity of ring-opening of some substituted cyclohexenyl epoxides - Arkivoc. Available at: [Link]
-
A PROCESS FOR THE PREPARATION OF INTERMEDIATE FOR THE PREPARATION OF OSELTAMIVIR PHOSPHATE - Patent 3052473 - EPO. Available at: [Link]
-
A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - MDPI. Available at: [Link]
-
Alkylated and bicyclic sugar amino acids : synthesis and applications - Scholarly Publications Leiden University. Available at: [Link]
-
Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC - NIH. Available at: [Link]
-
One-pot synthesis of thio-glycomimetics through ring opening reactions - AIR Unimi. Available at: [Link]
-
7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester - PubChem - NIH. Available at: [Link]
-
Using Ring-Opening Reactions of Oxabicyclic Compounds as a Strategy in Organic Synthesis | Request PDF - ResearchGate. Available at: [Link]
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Evaluation of Limonene β-Amino Alcohol Derivatives for Synergistic Antibacterial activity against Staphylococcus aureus - Prime Scholars. Available at: [Link]
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GC-MS Profiling of Bioactive Constituents in Methanolic Extracts from Stem and Seed of Distimake Species - Galaxy Publication. Available at: [Link]
-
A Stereocontrolled Protocol to Highly Functionalized Fluorinated Scaffolds through a Fluoride Opening of Oxiranes - CORE. Available at: [Link]
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A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Available at: [Link]
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β-Amino alcohol synthesis by amination (alkylation) - Organic Chemistry Portal. Available at: [Link]
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Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor - IISTE.org. Available at: [Link]
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Merging Metal-ligand cooperation and redox promoted strategy for ... - SciSpace. Available at: [Link]
- CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents.
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7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester - the NIST WebBook. Available at: [Link]
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Organic Azides: Syntheses and Applications - ResearchGate. Available at: [Link]
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stress relief: exercising lewis acid catalysis for donor-acceptor cyclopropane ring - SciSpace. Available at: [Link]
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Synthesis of 1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Methyl Ester. Available at: [Link]
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7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester - Substance Details - SRS - EPA. Available at: [Link]
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- 3. Bi-7-oxabicyclo[4.1.0]heptane | 141668-35-1 | Benchchem [benchchem.com]
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Application Note: A Validated Protocol for the Purification of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Abstract
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate is a pivotal bicyclic epoxide ester intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. The presence of impurities, such as unreacted starting materials, diastereomers, or by-products from epoxide ring-opening, can significantly hinder subsequent reaction yields and introduce contaminants into the final product. This application note provides a detailed, field-proven protocol for the purification of this compound to a high degree of purity (>98%) using flash column chromatography. We will delve into the rationale behind methodological choices, from solvent system selection to troubleshooting common separation challenges, ensuring a reproducible and efficient workflow for researchers in organic synthesis and drug development.
Introduction: The Critical Need for Purity
The unique strained ring system of the epoxide and the ester functionality make this compound a versatile building block. However, the epoxide moiety is susceptible to nucleophilic attack, particularly under acidic conditions, which can lead to the formation of diol impurities. The synthesis of this target compound, often via epoxidation of a cyclohexene precursor, can result in a crude mixture containing these diols, unreacted alkene, and residual oxidizing agents. For its effective use in multi-step synthesis, rigorous purification is not merely recommended; it is essential. This guide is structured to provide a robust purification strategy centered on flash column chromatography, a technique that offers an optimal balance of speed and resolution for this specific application[1].
Compound Physicochemical Profile
A thorough understanding of the target molecule's physical and chemical properties is fundamental to designing an effective purification strategy. The data below has been consolidated from authoritative chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O₃ | PubChem[2] |
| Molecular Weight | 156.18 g/mol | PubChem[2] |
| Physical Form | Liquid | Sigma-Aldrich |
| Boiling Point | 363.4±17.0 °C at 760 mmHg (Predicted) | ChemSrc[3] |
| Storage Temperature | Refrigerator (2-8 °C) | Sigma-Aldrich |
| CAS Number | 41088-52-2 | PubChem[2] |
The compound's state as a liquid at room temperature precludes purification by standard recrystallization techniques[4]. While vacuum distillation can be used to purify some epoxides and esters[5][6], it is often inefficient at separating compounds with close boiling points, such as diastereomers or the target epoxide from its corresponding ring-opened diol. Therefore, flash column chromatography emerges as the most suitable method.
The Purification Workflow: An Overview
The purification process is a systematic workflow designed to isolate the target compound from crude reaction mixtures efficiently. The entire process, from initial analysis to final product isolation, is depicted below.
Caption: Workflow for the purification of this compound.
Detailed Experimental Protocol
This protocol is optimized for the purification of approximately 1-5 grams of crude material. Adjustments to column size and solvent volumes may be necessary for different scales.
Materials & Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Triethylamine (Et₃N) - optional, for deactivation
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
TLC plates (Silica gel 60 F₂₅₄)
-
Potassium permanganate (KMnO₄) stain or p-anisaldehyde stain solution
-
Glass chromatography column (e.g., 40 mm diameter)
-
Round-bottom flasks
-
Test tubes or fraction collector vials
-
Rotary evaporator
Step 1: Pre-Chromatography TLC Analysis
The key to a successful separation is selecting an appropriate mobile phase (eluent). The goal is to find a solvent system where the target compound has an Rf (retention factor) value of approximately 0.25-0.35.
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude mixture in a few drops of ethyl acetate.
-
Using a capillary tube, spot the mixture onto a TLC plate.
-
Develop the plates in the prepared chambers.
-
Visualize the spots under UV light (if applicable) and by staining (e.g., with KMnO₄, which is highly effective for visualizing epoxides and diols).
-
The target epoxide should be less polar than the ring-opened diol impurity. The diol will have a much lower Rf value (closer to the baseline). Select the solvent system that provides good separation between the product spot and major impurities.
Step 2: Column Preparation and Packing
The epoxide's sensitivity to acid necessitates careful preparation of the stationary phase. Standard silica gel is acidic and can cause ring-opening during purification.[7]
-
Standard Method: Prepare a slurry of silica gel in the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate). For a 40 mm column, use approximately 100-120 g of silica gel.
-
Deactivation (Recommended): To neutralize acidic sites on the silica gel, prepare the eluent with 0.5-1% triethylamine. Use this amine-containing solvent to create the slurry and to run the column. This simple step can dramatically improve yield by preventing on-column degradation.[7]
-
With the column's stopcock closed, pour the slurry into the column.
-
Gently tap the column to dislodge air bubbles and open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Add more eluent as needed to prevent the top of the bed from running dry.
-
Finish by adding a thin layer of sand (approx. 0.5 cm) on top of the silica bed to prevent disruption during sample loading.
Step 3: Sample Loading and Elution
-
Dissolve the crude product (e.g., 2 g) in a minimal amount of the eluent.
-
Carefully pipette this solution onto the top of the sand layer.
-
Open the stopcock and allow the sample to absorb onto the silica bed.
-
Gently add fresh eluent to the top of the column, taking care not to disturb the packed bed.
-
Begin eluting the column, collecting the solvent in fractions (e.g., 20 mL per fraction). Maintain a constant head of solvent above the silica bed at all times.
Step 4: Fraction Monitoring and Product Isolation
-
Spot every few fractions onto TLC plates and develop them using the same eluent system.
-
Visualize the spots to identify which fractions contain the pure product.
-
Combine the fractions that show a single spot corresponding to the Rf of the target compound.
-
Remove the solvent from the combined fractions using a rotary evaporator under reduced pressure. Be cautious with the bath temperature (keep below 40 °C) to avoid degradation of the product.
-
The final product should be a clear, colorless to pale yellow liquid. Confirm purity using analytical methods such as ¹H NMR, ¹³C NMR, or GC-MS.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The table below outlines common issues and their solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Incorrect eluent polarity.- Column overloaded with sample. | - Re-optimize the eluent system using TLC. A less polar system will increase separation.- Reduce the amount of crude material loaded relative to the amount of silica gel (aim for a 1:50 to 1:100 sample-to-silica ratio). |
| Product Not Eluting | - Eluent is too non-polar. | - Gradually increase the polarity of the eluent system (e.g., switch from 8:2 to 7:3 Hexane:EtOAc). This can be done as a gradient. |
| Streaking on TLC / Tailing on Column | - Compound is too polar for the eluent.- Sample is too concentrated.- Acidic compound interacting with silica. | - Increase eluent polarity.- Ensure the sample is fully dissolved before loading.- Add a small amount of acetic acid to the eluent (if the compound is acidic) or triethylamine (if basic). For this epoxide, deactivating with triethylamine is the preferred method. |
| Low Yield / Product Degradation | - Epoxide ring-opening on acidic silica gel. | - Crucial: Deactivate the silica gel with triethylamine as described in section 5.3.[7]- Use an alternative neutral stationary phase like neutral alumina. |
Conclusion
The protocol detailed herein provides a comprehensive and reliable method for the purification of this compound. By carefully selecting the eluent system through TLC analysis and, most importantly, neutralizing the silica gel stationary phase, researchers can effectively remove critical impurities and obtain the target compound in high purity and yield. Adherence to this validated workflow will empower scientists to produce high-quality intermediates, paving the way for success in their subsequent synthetic endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12770164, 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. PubChem. Retrieved from: [Link]
-
Chemsrc (2024). 7-Oxabicyclo[4.1.0]heptan-3-ylthis compound. ChemSrc. Retrieved from: [Link]
- Patents, G.Process for the purification of epoxides. Google Patents.
-
University of California, Irvine. Recrystallization and Crystallization. UCI. Retrieved from: [Link]
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ChemHelpASAP. Column chromatography & purification of organic compounds. YouTube. Retrieved from: [Link]
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Application Notes & Protocols: Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate as a Versatile Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, a bifunctional molecule featuring a reactive epoxide ring and an ester moiety, serves as a pivotal intermediate in modern organic synthesis. Its constrained bicyclic structure provides a scaffold for introducing stereochemical complexity, making it a valuable building block in the synthesis of complex molecules, including pharmaceuticals. This guide provides an in-depth exploration of its synthesis, key reactions, and practical applications, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Strategic Value of a Bicyclic Epoxide
This compound, also known as methyl 3,4-epoxycyclohexanecarboxylate, is more than a simple diepoxide.[1] Its true synthetic utility lies in the predictable reactivity of the strained epoxide ring, which can be opened by a wide array of nucleophiles with high regioselectivity. This allows for the diastereoselective installation of two functional groups on a cyclohexane backbone, a common motif in biologically active compounds.
The presence of the methyl ester provides a handle for further chemical transformations, such as amide formation or reduction to an alcohol, expanding its versatility. A notable application of this intermediate is in the synthesis of the anticoagulant drug, Edoxaban, highlighting its importance in medicinal chemistry.[2]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 41088-52-2 | [1] |
| Molecular Formula | C₈H₁₂O₃ | [1] |
| Molar Mass | 156.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 109.5–110.5 °C at 17 mmHg | [3] |
| Purity | Typically >95-98% (mixture of isomers) |
Synthesis: The Epoxidation of a Cyclohexene Precursor
The most common and efficient method for preparing this compound is the epoxidation of its corresponding unsaturated precursor, methyl cyclohex-3-ene-1-carboxylate.[3] Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are the reagents of choice for this transformation due to their high reactivity and selectivity.[4]
Reaction Workflow: Epoxidation
Caption: Workflow for the synthesis of the target intermediate.
Detailed Protocol: Synthesis of this compound
Materials:
-
Methyl cyclohex-3-ene-1-carboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Dissolve methyl cyclohex-3-ene-1-carboxylate (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the cyclohexene ester over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture again to 0 °C and quench by the slow addition of 10% aqueous Na₂SO₃ solution to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the product by vacuum distillation or column chromatography on silica gel to obtain this compound as a colorless oil.
Expert Insights: The choice of DCM as a solvent is crucial as it is relatively inert and effectively solubilizes both the reactant and the reagent. The basic wash with NaHCO₃ is essential for removing the carboxylic acid byproduct, which can otherwise catalyze the premature ring-opening of the desired epoxide product.
Application as a Synthetic Intermediate: The Power of Epoxide Ring-Opening
The synthetic utility of this compound is primarily derived from the nucleophilic ring-opening of the epoxide. This reaction can be performed under acidic, basic, or neutral conditions, with a wide range of nucleophiles, to generate highly functionalized cyclohexane derivatives.[5][6]
Regioselectivity: The Fürst-Plattner Rule
The regioselectivity of the ring-opening is often governed by the Fürst-Plattner rule, which dictates that the nucleophile will attack at the carbon atom that allows the reaction to proceed through a chair-like transition state, leading to a diaxial product.[7] This stereoelectronic preference provides a powerful tool for controlling the stereochemistry of the final product. Lewis acids are particularly effective at catalyzing these ring-opening reactions, as they coordinate to the epoxide oxygen, making the epoxide more electrophilic and facilitating the nucleophilic attack.[7][8][9]
Reaction Pathway: Nucleophilic Ring-Opening
Caption: General workflow for the nucleophilic ring-opening.
Protocol: Aminolysis of this compound
This protocol describes a representative ring-opening reaction using an amine as the nucleophile, a key step in the synthesis of various pharmaceutical intermediates.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Methanol (or other suitable solvent)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Add benzylamine (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the corresponding trans-amino alcohol.
Expert Insights: The choice of solvent can influence the reaction rate and selectivity. Protic solvents like methanol can participate in the reaction by protonating the epoxide oxygen, thereby activating it towards nucleophilic attack. For less reactive nucleophiles, the addition of a Lewis acid catalyst may be necessary to achieve a reasonable reaction rate.
Stereochemical Considerations and Isomer Resolution
This compound is a chiral molecule and is typically synthesized as a mixture of diastereomers and enantiomers. For applications where a single stereoisomer is required, such as in the synthesis of enantiomerically pure drugs, a resolution step is necessary.
Enzymatic resolution has proven to be an effective method for separating the isomers of this compound.[2] Hydrolases, such as lipases and proteases, can selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, allowing for the separation of the unreacted enantiomerically enriched ester.[2] This approach is advantageous due to its high selectivity, mild reaction conditions, and environmental friendliness.
Conclusion
This compound is a highly valuable and versatile synthetic intermediate. Its predictable reactivity, particularly in stereoselective ring-opening reactions, provides a reliable strategy for the synthesis of complex, highly functionalized cyclic molecules. The protocols and insights provided in this guide are intended to enable researchers and drug development professionals to effectively utilize this powerful building block in their synthetic endeavors.
References
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC - NIH. (2021-02-04).
- What products are obtained from the reaction of cyclohexene oxide with a. methoxide ion?. (2024-03-23).
- What products are obtained from the reaction of cyclohexene oxide with b. methylamine? - Pearson. (2024-03-23).
- CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester - Google Patents.
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ACS Publications. (2021-02-04).
- This compound | 41088-52-2 - Sigma-Aldrich.
- How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - ResearchGate. (2021-02-04).
- This compound (mixture of isomers) - TCI Chemicals.
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester - PubChem - NIH.
- 3,4-Epoxycyclohexanecarboxylate methyl ester - Wikipedia.
- Epoxidation Reaction Explained | How Alkenes Become Epoxides Using mCPBA - YouTube. (2021-02-13).
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- 5. What products are obtained from the reaction of cyclohexene oxide... | Study Prep in Pearson+ [pearson.com]
- 6. What products are obtained from the reaction of cyclohexene oxide... | Study Prep in Pearson+ [pearson.com]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Enzymatic Resolution of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate Isomers
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Epoxides in Medicinal Chemistry
Chiral epoxides are among the most valuable building blocks in modern organic synthesis, serving as pivotal intermediates in the creation of complex, stereochemically defined molecules. Their significance is particularly pronounced in drug development, where the three-dimensional arrangement of atoms is critical for therapeutic efficacy and safety. The strained three-membered ether ring of an epoxide is highly susceptible to regioselective and stereospecific ring-opening by a wide array of nucleophiles, enabling the efficient construction of 1,2-difunctionalized motifs.
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, also known as methyl 3,4-epoxycyclohexanecarboxylate, is a key chiral intermediate. Its resolved enantiomers are crucial for the synthesis of various pharmaceutically active compounds, including anticoagulants like Edoxaban.[1] The precise stereochemistry of the epoxide and the carboxylate group is essential for the desired biological activity. Kinetic resolution, particularly using enzymes, offers a highly efficient, selective, and environmentally benign strategy to access these enantiomerically pure compounds from a racemic mixture.
This guide provides an in-depth technical overview and detailed protocols for the enzymatic kinetic resolution of racemic this compound. We will explore the underlying principles of lipase-catalyzed hydrolysis, offer step-by-step experimental procedures, and detail the necessary analytical methods for monitoring and validating the resolution process.
Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process for separating a racemate (an equal mixture of two enantiomers) by reacting it with a chiral catalyst. The enzyme, acting as the chiral catalyst, preferentially reacts with one enantiomer at a much faster rate than the other. In the case of the enzymatic hydrolysis of a racemic ester, such as this compound, the enzyme selectively hydrolyzes one ester enantiomer to its corresponding carboxylic acid, leaving the other, unreacted ester enantiomer in high enantiomeric excess.
Ideally, the reaction is stopped at or near 50% conversion. At this point, the mixture contains one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid, both in high optical purity. These two products can then be separated by standard chemical techniques, such as acid-base extraction.
The Biocatalyst: Lipases
Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are exceptionally versatile enzymes for asymmetric synthesis.[2] They belong to the serine hydrolase family and possess a catalytic triad (typically Ser-His-Asp/Glu) in their active site. The mechanism involves the nucleophilic attack of the serine hydroxyl group on the carbonyl carbon of the ester substrate.[2]
Key advantages of using lipases include:
-
High Enantioselectivity: Many lipases can distinguish between enantiomers with remarkable precision, leading to products with high enantiomeric excess (e.e.).
-
Broad Substrate Scope: They accept a wide variety of non-natural substrates.
-
Operational Stability: Lipases are often stable in organic solvents and at various temperatures.
-
No Cofactor Requirement: Unlike many other enzymes, lipases do not require expensive cofactors.
-
Commercial Availability: A wide range of lipases, often in immobilized form for enhanced stability and reusability, are commercially available.
While proteases like trypsin and alkaline protease have been reported for this resolution[1], lipases, particularly Candida antarctica Lipase B (CALB) , are generally the catalysts of choice for the kinetic resolution of esters due to their high enantioselectivity and stability.[2][3]
Experimental Workflow and Protocols
The overall process involves three main stages: synthesis of the racemic substrate, enzymatic kinetic resolution, and analytical determination of conversion and enantiomeric excess.
Caption: Overall workflow for the synthesis and enzymatic resolution of this compound.
Protocol 1: Synthesis of Racemic this compound
This protocol is adapted from established methods for synthesizing the racemic starting material.[1][4]
Step 1a: Iodolactonization of Cyclohex-3-enecarboxylic Acid
-
In a suitable reaction vessel, dissolve cyclohex-3-enecarboxylic acid (1.0 eq) in a solution of sodium bicarbonate (approx. 2.0 eq) in water.
-
To this solution, add a solution of potassium iodide (approx. 1.5 eq) and iodine (approx. 1.2 eq) in water.
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-iodo-3-cyclohexanecarboxylic acid lactone.
Step 1b: Formation of this compound
-
Dissolve the crude iodolactone from the previous step in methanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 2.5 N, approx. 1.5-2.0 eq). The NaOH facilitates both esterification with methanol and subsequent ring-closure to form the epoxide.[4]
-
Stir the reaction at room temperature for several hours until completion (monitor by TLC or GC).
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the racemic this compound.
Protocol 2: Lipase-Catalyzed Kinetic Resolution
This protocol provides a robust starting point for the kinetic resolution using the highly effective immobilized Candida antarctica Lipase B (commercially available as Novozym® 435). Optimization of solvent, temperature, and pH may be required.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica Lipase B (Novozym® 435)
-
Phosphate buffer solution (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or isooctane)
-
Thermostatted reaction vessel with magnetic stirring
Procedure:
-
To a thermostatted reaction vessel, add the racemic this compound (e.g., 1.0 g).
-
Add phosphate buffer (pH 7.0) and the organic co-solvent. A typical ratio might be 4:1 buffer to organic solvent (v/v). The use of a biphasic system helps to dissolve the substrate while maintaining an aqueous environment for the enzyme's activity.
-
Add the immobilized lipase (Novozym® 435). A typical enzyme loading is 10-50 mg of enzyme per gram of substrate.
-
Stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking small aliquots of the organic phase at regular intervals (e.g., every 2-4 hours). Analyze these aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining ester and the formed acid (after derivatization if necessary for GC).
-
Terminate the reaction when the conversion is approximately 50%. This is typically achieved within 24-48 hours.
-
Filter off the immobilized enzyme. The enzyme can be washed with solvent, dried, and reused for subsequent batches.
-
Separate the aqueous and organic layers.
-
Isolation of Unreacted Ester: The organic layer contains the unreacted, enantiomerically enriched ester. Wash this layer with a dilute basic solution (e.g., sat. NaHCO₃) to remove any remaining acid, then with brine. Dry over anhydrous Na₂SO₄ and concentrate to obtain the resolved ester.
-
Isolation of Carboxylic Acid Product: Acidify the aqueous layer to pH 2-3 with dilute HCl. Extract the hydrolyzed carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous Na₂SO₄ and concentrate to obtain the resolved acid.
Table 1: Representative Conditions for Enzymatic Resolution
| Parameter | Condition (Protease-based[1]) | Recommended Starting Condition (Lipase-based) |
| Enzyme | Alkaline Protease or Trypsin | Immobilized Candida antarctica Lipase B (Novozym® 435) |
| Substrate | Ethyl/Methyl Ester | Methyl Ester |
| Solvent System | Phosphate Buffer / MTBE | Phosphate Buffer (pH 7.0) / MTBE or Toluene |
| Temperature | 25 °C | 30-40 °C |
| Substrate:Enzyme Ratio | 20:1 (w/w) | 20:1 to 50:1 (w/w) |
| Reaction Time | 24-48 hours | 12-48 hours (monitor for 50% conversion) |
| Reported Yield | ~34-40% (of one isomer) | Expected >40% (of each isomer) |
| Reported Purity | >99% de | Expected >98% e.e. |
Protocol 3: Analysis by Chiral Chromatography
Accurate determination of enantiomeric excess (e.e.) is crucial for evaluating the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the methods of choice.
Calculating Conversion and Enantiomeric Excess (e.e.):
-
Conversion (c): Calculated from the relative peak areas of the ester and the product (acid). c = [Acid] / ([Acid] + [Ester])
-
Enantiomeric Excess (e.e.): Calculated from the peak areas of the two enantiomers (E1 and E2). e.e. (%) = (|E1 - E2| / (E1 + E2)) * 100
Method Development for Chiral HPLC:
Developing a chiral separation method often requires screening different chiral stationary phases (CSPs) and mobile phases. Polysaccharide-based columns are a common and effective starting point.
-
Column Selection:
-
Mobile Phase:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Typical starting conditions are 90:10 or 80:20 (hexane:isopropanol).
-
Reversed Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Detection: UV detection is suitable. The ester and acid will have a chromophore at the carbonyl group, typically detectable around 210-220 nm.
-
Sample Preparation: Dilute aliquots from the reaction (organic phase for the ester, and a derivatized or directly diluted sample of the extracted acid) in the mobile phase before injection.
Table 2: Example Starting Conditions for Chiral HPLC Method Development
| Parameter | Condition A (Normal Phase) | Condition B (Reversed Phase) |
| Column | Chiralpak® IB (5 µm, 4.6 x 250 mm) | Chiralpak® IB (5 µm, 4.6 x 250 mm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / 20mM NH₄OAc (aq) (50:50, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 25 °C | 30 °C |
| Detection | UV at 215 nm | UV at 215 nm |
Troubleshooting and Scientific Insights
-
Low Conversion Rate: If the reaction is too slow, consider increasing the temperature (up to 50-60 °C for Novozym 435), increasing the enzyme loading, or ensuring the pH of the buffer is optimal (typically pH 7-8 for lipase hydrolysis).
-
Low Enantioselectivity (e.e.): Low e.e. values can sometimes be improved by lowering the reaction temperature, which can enhance the energy difference between the diastereomeric transition states.[7] Changing the organic co-solvent can also dramatically impact selectivity, as the solvent can interact with the enzyme and substrate.
-
Enzyme Deactivation: If reusing the enzyme, ensure it is washed thoroughly with a solvent like isopropanol and dried completely before storage to prevent microbial growth and loss of activity.
-
Why Immobilized Enzyme? Using an immobilized enzyme like Novozym 435 greatly simplifies the process.[3] It allows for easy removal of the catalyst from the reaction mixture by simple filtration, prevents protein contamination of the product, and significantly enhances the enzyme's stability, allowing for repeated reuse and reducing overall cost.
Conclusion
The enzymatic kinetic resolution of this compound is a powerful and practical method for accessing enantiomerically pure forms of this vital pharmaceutical intermediate. Lipase-catalyzed hydrolysis, particularly with robust immobilized enzymes like Candida antarctica Lipase B, offers a highly selective, efficient, and scalable green alternative to traditional chemical resolution methods. The protocols and guidelines presented here provide a comprehensive framework for researchers to successfully implement and optimize this valuable synthetic transformation.
References
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- CN106868088B - Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. Google Patents.
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Silva, F. M. W. G., et al. (2023). Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents. Molecules, 28(14), 5449. Available at: [Link]
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Gotor-Fernández, V., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 20(8), 14837–14861. Available at: [Link]
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Hvorecny, K. L., et al. (2017). Active-site flexibility and substrate specificity in a bacterial virulence factor: crystallographic snapshots of an epoxide hydrolase. Structure, 25(5), 743-753.e4. Available at: [Link]
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Supporting Information for: Total Synthesis of the Gelsedine-Type Alkaloids (–)-Gelsedilam, (+)-Gelsenicine, and (–)-Gelsedine. reposiTUm. Available at: [Link]
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Ilisz, I., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Acta Pharmaceutica Hungarica, 90(3), 115-131. Available at: [Link]
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Miyamoto, S., et al. (2021). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 26(21), 6328. Available at: [Link]
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Gajdoš, M., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-117. Available at: [Link]
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European Journal of Biomedical AND Pharmaceutical sciences. Available at: [Link]
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Phenomenex. Chiral HPLC Separations. Available at: [Link]
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Ohno, M., et al. (1985). Enzymes in organic synthesis. 39. Preparations of chiral cyclic acid-esters and bicyclic lactones via stereoselective pig liver esterase catalyzed hydrolyses of cyclic meso diesters. The Journal of Organic Chemistry, 50(26), 5385–5390. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 12770164, 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. Available at: [Link]
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Zhang, Y., et al. (2022). Lipase-Catalyzed Phospha-Michael Addition Reactions under Mild Conditions. Molecules, 27(19), 6296. Available at: [Link]
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Bio, A., et al. (2021). Deciphering the Chameleonic Chemistry of Allenols: Breaking the Taboo of a Onetime Esoteric Functionality. Chemical Reviews, 121(12), 7121–7198. Available at: [Link]
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Chen, C.-S., et al. (2000). Kinetic and thermodynamic analysis of Candida antarctica lipase B-catalyzed alcoholytic resolution of (R,S)-β-butyrolactone in organic solvents. Journal of Molecular Catalysis B: Enzymatic, 10(1-3), 159-166. Available at: [Link]
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Forró, E., & Fülöp, F. (2001). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar Kemiai Folyoirat, 107(11), 479-486. Available at: [Link]
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Paizs, C., et al. (2011). Lipase-Catalyzed Strategies for the Preparation of Enantiomeric THIQ and THβC Derivatives: Green Aspects. Molecules, 16(12), 10077–10111. Available at: [Link]
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Wang, Y., et al. (2018). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 8(1), 195-202. Available at: [Link]
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U.S. Environmental Protection Agency. Substance Registry Services. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. Available at: [Link]
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Ghadge, M. M., et al. (2022). Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition. ChemRxiv. Available at: [Link]
-
Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 19(24), 2784-2788. Available at: [Link]
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Role in the synthesis of pharmaceutical intermediates like oseltamivir derivatives
Application Note & Protocol Guide
Topic: Strategic Synthesis of Oseltamivir Intermediates: A Guide to Key Methodologies
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
Oseltamivir Phosphate (Tamiflu®) is a critical antiviral agent for the treatment and prophylaxis of influenza A and B viruses.[1][2] Its synthesis presents a significant challenge in pharmaceutical chemistry, primarily due to the stereochemical complexity of the molecule, which contains three stereocenters.[3][4] The original industrial synthesis, while effective, highlighted supply chain vulnerabilities due to its reliance on (-)-shikimic acid, a natural product of limited availability.[5][6][7][8] This has spurred extensive research into alternative and more robust synthetic pathways. This document provides an in-depth guide to the pivotal synthetic strategies and key pharmaceutical intermediates that define the synthesis of oseltamivir, offering detailed protocols for critical transformations and a comparative analysis of the primary routes.
Introduction: The Synthetic Challenge of Oseltamivir
The commercial production of oseltamivir, developed by Gilead Sciences and marketed by Hoffmann-La Roche, historically begins with (-)-shikimic acid, extracted from Chinese star anise.[3][4][9] While this route effectively establishes the required stereochemistry of the cyclohexene core, the fluctuating supply and cost of the starting material created a compelling need for alternative, scalable, and more economical synthetic strategies.[5][6][9]
Key challenges in any oseltamivir synthesis include:
-
Stereocontrol: Precise control over the three stereocenters is paramount, as only one of the eight possible stereoisomers is pharmacologically active.[3]
-
Reagent Safety: The industrial route involves potentially hazardous and explosive azide-containing intermediates.[5][6] Developing azide-free pathways has been a significant goal.[7][10]
-
Efficiency: Minimizing the number of synthetic steps, avoiding lengthy chromatographic purifications, and maximizing overall yield are crucial for large-scale industrial production.[7][11]
This guide explores the evolution of oseltamivir synthesis, from the foundational shikimic acid pathway to innovative approaches that utilize readily available starting materials and advanced catalytic methods.
Foundational Strategy: The Shikimic Acid Route
The industrial synthesis developed by Roche remains a benchmark for oseltamivir production. It leverages the inherent chirality of (-)-shikimic acid to construct the core structure. A key intermediate in this process is a strategically formed epoxide, which serves as a handle for introducing the required amino functionalities.
Causality in Experimental Design: Epoxide Formation and Azide Opening
The conversion of (-)-shikimic acid to the pivotal epoxide intermediate is a multi-step process involving esterification, ketalization, and mesylation.[3] The subsequent opening of this epoxide is a critical step.
-
Why an Epoxide? The rigid, strained three-membered ring of the epoxide allows for highly regioselective and stereoselective nucleophilic attack. This ensures the correct placement and stereochemistry of the incoming nucleophile.
-
Why Sodium Azide? Sodium azide (NaN₃) is employed as a robust nitrogen nucleophile. The reaction proceeds via an SN2 mechanism, attacking the less sterically hindered carbon of the epoxide and inverting the stereocenter to install the C5-amino group precursor with the correct configuration.[2][12] While effective, the use of azides is a significant safety concern, especially on an industrial scale.[5][13]
Workflow Diagram: Roche's Shikimic Acid Pathway
Caption: High-level workflow of the industrial synthesis of oseltamivir from (-)-shikimic acid.
Protocol: Azide-Free Epoxide Ring Opening (Shi's Method)
To circumvent the hazards of azide use, alternative nucleophiles have been explored. This protocol is based on an azide-free approach using tert-butylamine.[10]
Objective: To perform a regioselective ring-opening of the shikimic acid-derived epoxide using a non-azide nitrogen source.
Materials:
-
Roche Epoxide Intermediate (ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate)
-
tert-Butylamine (tBuNH₂)
-
Anhydrous solvent (e.g., Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Roche epoxide intermediate in anhydrous acetonitrile in a flame-dried, round-bottom flask under an inert atmosphere.
-
Add an excess of tert-butylamine (typically 3-5 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting amino alcohol intermediate via column chromatography on silica gel, using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
Trustworthiness: This protocol substitutes a hazardous reagent with a safer alternative while maintaining the crucial regio- and stereoselectivity of the ring-opening step, a key validation point for azide-free methodologies.[10]
Shikimic Acid-Independent Strategies: The Diels-Alder Reaction
To completely bypass the reliance on shikimic acid, several de novo syntheses have been developed. Among the most powerful are those based on the Diels-Alder reaction, which constructs the six-membered cyclohexene core from simple, inexpensive, and readily available starting materials like 1,3-butadiene and acrylic acid derivatives.[3][5][14][15]
Causality in Experimental Design: The Corey Synthesis
The route developed by E.J. Corey's group is a landmark example of an asymmetric Diels-Alder approach.[3][6]
-
Why a Diels-Alder Reaction? This [4+2] cycloaddition is exceptionally efficient for forming a six-membered ring in a single step with predictable stereochemistry. It allows for the construction of the oseltamivir backbone from acyclic precursors.[16]
-
Why an Asymmetric Catalyst? To control the absolute stereochemistry of the product, a chiral catalyst is essential. The Corey synthesis employs a CBS catalyst (Corey-Bakshi-Shibata), an oxazaborolidine-based catalyst, to direct the dienophile's approach to the diene, resulting in high enantioselectivity.[3]
-
Why Trifluoroethyl Acrylate? The dienophile, 2,2,2-trifluoroethyl acrylate, is chosen for its electronic properties, which enhance its reactivity in the Diels-Alder reaction.[3]
Logical Flow: From Simple Precursors to a Complex Core
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Crosslinking mechanisms involving cycloaliphatic epoxides
An Application Guide to the Crosslinking Mechanisms of Cycloaliphatic Epoxides
Introduction: A Paradigm Shift from Conventional Epoxies
For decades, glycidyl ether-based epoxy resins, particularly those derived from Bisphenol A (BPA), have been the cornerstone of high-performance thermosets. However, the demands of advanced applications—requiring superior weatherability, optical clarity, and thermal stability—have illuminated the limitations of these aromatic systems. Cycloaliphatic epoxides (CAEs) have emerged as a distinct and powerful alternative, offering a unique combination of properties derived from their saturated carbocyclic structures.[1][2]
Unlike their glycidyl ether counterparts, which are synthesized from a condensation reaction with epichlorohydrin, CAEs are typically produced by the peroxidation of cyclo-olefins.[1][3] This fundamental structural difference—the absence of aromatic rings and the integration of the epoxy group directly onto a cycloaliphatic ring—imparts several key advantages:
-
Exceptional UV Stability and Weatherability: The lack of UV-absorbing aromatic groups makes cured CAE systems highly resistant to yellowing and degradation upon outdoor exposure.[2][4][5]
-
High Thermal Stability: The compact, rigid molecular structure leads to a high crosslinking density upon curing, resulting in materials with high glass transition temperatures (Tg) and excellent performance at elevated temperatures.[1][6]
-
Low Viscosity: Many CAE monomers are low-viscosity liquids, facilitating easier processing, better impregnation of reinforcements in composites, and the formulation of solvent-free systems.[7][8][9]
-
Superior Electrical Properties: The absence of chlorine and sodium ions from the synthesis process results in outstanding dielectric properties, making CAEs ideal for electronic encapsulation and insulation.[1]
This guide provides an in-depth exploration of the primary crosslinking mechanisms governing cycloaliphatic epoxides, complete with detailed protocols for their practical application and characterization.
Core Crosslinking Mechanisms: Pathways to High-Performance Thermosets
The unique reactivity of the sterically hindered oxirane ring on a cycloaliphatic structure dictates the preferred curing chemistries. While less reactive towards common nucleophiles like amines compared to glycidyl epoxides, CAEs exhibit high reactivity in acid-catalyzed, ring-opening polymerizations.[2][10]
Cationic Ring-Opening Polymerization
Cationic polymerization is the most prominent and efficient curing mechanism for cycloaliphatic epoxides.[11][12] It can be initiated by either UV radiation or heat, offering significant process versatility. The reaction proceeds via a chain-growth mechanism that can continue even after the initial energy source is removed, a phenomenon known as "dark cure."[13]
Mechanism:
-
Initiation: The process begins with an initiator capable of generating a superacid (a strong Brønsted acid, H+).
-
Photo-initiation: Cationic photoinitiators, typically onium salts like diaryliodonium (Ar₂I⁺) or triarylsulfonium (Ar₃S⁺) salts with non-nucleophilic counter-ions (e.g., SbF₆⁻, PF₆⁻), undergo irreversible photolysis upon exposure to UV light. This process, often in the presence of a hydrogen donor, generates the catalytic acid.[12][13][14]
-
Thermal Initiation: Latent thermal catalysts can also be used, which generate the acid upon heating to a specific activation temperature.[15]
-
-
Propagation: The generated proton (H⁺) attacks the oxygen atom of an epoxy group, protonating the oxirane ring. This creates a highly reactive tertiary oxonium ion. A nucleophilic attack by the oxygen atom of a second epoxy monomer opens the protonated ring, forming a new covalent bond and regenerating the active cationic center at the end of the growing chain.[13] This process repeats, rapidly building a crosslinked polyether network.
-
Chain Transfer and Termination: The polymerization continues until the active cationic center is terminated, which can occur through reaction with nucleophilic impurities or through chain transfer reactions, often involving hydroxyl-containing compounds (polyols) that may be intentionally added to the formulation.
The cured products exhibit minimal volume shrinkage and strong adhesion, as the ring-opening mechanism partially compensates for the shrinkage that occurs as monomer molecules form covalent bonds.[11][14]
Caption: Experimental Workflow for Curing and Characterization.
-
Differential Scanning Calorimetry (DSC): This is a primary tool for studying cure kinetics. [16]A dynamic scan of the uncured mixture shows an exotherm representing the heat of polymerization. By integrating this peak, the total heat of reaction (ΔH_total) can be determined. Analyzing a partially cured sample yields a residual heat of reaction (ΔH_residual). The degree of cure (%) can then be calculated: (1 - ΔH_residual / ΔH_total) * 100. DSC is also used to measure the glass transition temperature (Tg) of the fully cured material, a key indicator of its thermal performance. [17][18]* Fourier Transform Infrared Spectroscopy (FTIR): FTIR is invaluable for tracking the chemical changes during curing in real-time (RT-FTIR). [19]The disappearance of the absorption band corresponding to the cycloaliphatic epoxy ring (around 790-810 cm⁻¹) is monitored over time to determine the rate and extent of the reaction. [19]* Dynamic Mechanical Analysis (DMA): DMA measures the mechanical and viscoelastic properties of the cured material as a function of temperature. It provides information on the storage modulus (a measure of stiffness), loss modulus, and tan delta. The peak of the tan delta curve is a sensitive and common method for determining the material's Tg. [20][21]
Typical Properties of a Cured CAE System
The following table summarizes expected properties for a well-cured ECC/MTHPA system as described in Protocol 2.
| Property | Analytical Method | Typical Value | Significance |
| Glass Transition Temp. (Tg) | DSC, DMA | 160 - 220 °C | Defines the upper service temperature; indicates high crosslink density. [1][18] |
| Storage Modulus (Glassy) | DMA | 2.5 - 3.5 GPa | Measures the stiffness of the material below its Tg. |
| Degree of Cure | DSC, FTIR | > 95% | Confirms the completion of the crosslinking reaction. |
Conclusion
Cycloaliphatic epoxides represent a premier class of thermosetting resins, distinguished by a unique set of properties unattainable with conventional epoxies. Their crosslinking, driven primarily by robust cationic ring-opening polymerization or thermal anhydride reactions, results in highly durable, weatherable, and thermally stable networks. Understanding these core mechanisms is fundamental for researchers and developers seeking to leverage these advanced materials in demanding applications, from next-generation electronics and high-performance composites to specialized coatings and adhesives. The protocols and characterization techniques outlined herein provide a validated framework for harnessing the full potential of this versatile chemistry.
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Application Notes & Protocols for Chemical Synthesis
Topic: Synthesis of Bicyclic Amino Acids from Epoxy Esters
For: Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Molecular Architecture for Therapeutic Innovation
In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Bicyclic amino acids have emerged as powerful tools in this endeavor, serving as conformationally constrained building blocks for a new generation of therapeutics.[1][2] Their rigid structures allow for the precise orientation of pharmacophoric groups, leading to improved binding affinity and biological activity compared to their linear peptide counterparts.[3] By reducing conformational flexibility, these scaffolds can mimic bioactive conformations, such as β-turns, and act as dipeptide isosteres, making them invaluable in the design of peptidomimetics.[1][4] This application note provides a detailed guide to the synthesis of bicyclic amino acids, focusing on a robust strategy that begins with versatile epoxy ester precursors. The protocols and insights herein are designed to empower researchers to construct these complex and valuable molecular architectures.
Scientific Principles: A Tandem Approach to Bicyclic Scaffolds
The synthesis of bicyclic amino acids from epoxy esters is elegantly achieved through a tandem reaction sequence involving two key transformations: intermolecular epoxide ring-opening followed by intramolecular cyclization (lactamization). This one-pot or sequential approach offers an efficient route to complex heterocyclic systems.
Mechanism of Action
-
Nucleophilic Attack and Epoxide Ring-Opening: The synthesis is initiated by the nucleophilic attack of a primary or secondary amine on one of the electrophilic carbons of the epoxide ring. This reaction is typically regioselective, with the amine preferentially attacking the less sterically hindered carbon of the epoxide, following an SN2 mechanism.[5] This initial step forges a new carbon-nitrogen bond and generates a β-amino alcohol intermediate.[5] The presence of Lewis or Brønsted acids can catalyze this step by activating the epoxide ring.[5][6]
-
Intramolecular Cyclization (Lactamization): The newly formed secondary amine and the ester moiety are now positioned to undergo an intramolecular cyclization. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a cyclic amide (a lactam), closing the second ring of the bicyclic system. This step is often promoted by heat or mild basic/acidic conditions and results in the elimination of the alcohol portion of the original ester.[7] The stereochemistry of the starting epoxy ester can be effectively transferred to the final bicyclic product, allowing for the synthesis of enantiomerically pure compounds.
This tandem strategy is particularly powerful for creating scaffolds like the 3-aza-6,8-dioxabicyclo[3.2.1]octane system, which has been explored as a constrained Gly-Asn dipeptide isostere.[4][8]
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis of a bicyclic amino acid from an epoxy ester.
Caption: General workflow for bicyclic amino acid synthesis.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffold, a representative bicyclic amino acid derivative, starting from a glycidol derivative and an amino alcohol.
Materials and Equipment
-
Reagents: (R)- or (S)-Glycidol, appropriate amino alcohol (e.g., O-benzyl-L-serinol), tartaric acid derivative (e.g., di-tert-butyl L-tartrate), coupling agents (e.g., EDC, PyAOP), oxidizing agents (e.g., Dess-Martin periodinane), solvents (DCM, DMF, MeOH), and reagents for workup and purification (e.g., saturated NaHCO₃, brine, MgSO₄, silica gel).
-
Equipment: Round-bottom flasks, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon line), standard glassware for organic synthesis, rotary evaporator, and flash chromatography system.
Step-by-Step Protocol: Synthesis of a Gly-Asn Dipeptide Isostere[4]
This protocol is adapted from the synthesis of a 3-aza-6,8-dioxabicyclo[3.2.1]octane-based δ-amino acid.[4]
Part 1: Synthesis of the Amino Alcohol Intermediate (Epoxide Ring Opening)
-
Preparation: To a solution of O-benzyl-glycidol (1.0 eq.) in anhydrous THF under an inert atmosphere, add the desired amine (e.g., p-methoxybenzylamine, 1.1 eq.).
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent like ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude amino alcohol. This intermediate can often be used in the next step without further purification.
Part 2: Coupling with a Chiral Acid
-
Activation: In a separate flask, dissolve the tartaric acid derivative (1.0 eq.) in anhydrous DCM. Add a coupling agent such as EDC (1.2 eq.) and an activator like HOBt (1.2 eq.). Stir the mixture at 0 °C for 30 minutes.
-
Coupling: Add the crude amino alcohol from Part 1, dissolved in a minimal amount of DCM, to the activated acid solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Dilute the reaction mixture with DCM, wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the resulting amide by flash column chromatography on silica gel.
Part 3: Oxidation and Intramolecular Cyclization
-
Oxidation: Dissolve the purified amide from Part 2 in anhydrous DCM. Add an oxidizing agent, such as Dess-Martin periodinane (1.5 eq.), in portions at 0 °C. Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction by adding a saturated solution of Na₂S₂O₃ and NaHCO₃. Stir vigorously for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the crude ketone.
-
Cyclization: Dissolve the crude ketone in a suitable solvent (e.g., toluene) and add an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq.). Heat the mixture to reflux for 4-8 hours.
-
Final Purification: After cooling, wash the reaction mixture with saturated NaHCO₃ solution. Dry the organic layer, concentrate, and purify the final bicyclic amino acid derivative by flash chromatography.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative yields for the synthesis of bicyclic scaffolds.
| Starting Materials | Key Reaction Steps | Bicyclic Scaffold | Overall Yield | Reference |
| O-benzyl-glycidol, p-methoxybenzylamine, L-tartaric derivative | Amide coupling, oxidation, acid-catalyzed cyclization | Cbz-protected Gly-D-Asn mimetic | 11% | [4] |
| Glycidol derivatives, amino carbonyl compounds | Condensation, intramolecular cyclization | 6,8-dioxa-3-azabicyclo[3.2.1]octane-based scaffolds | Moderate | [9] |
Troubleshooting and Expert Insights
-
Low Yield in Epoxide Opening: If the initial epoxide ring-opening proceeds with low yield, consider the addition of a Lewis acid catalyst (e.g., LiNTf₂, Yb(OTf)₃) to activate the epoxide. Ensure anhydrous conditions as water can compete as a nucleophile.
-
Poor Regioselectivity: The regioselectivity of the amine attack is primarily governed by sterics. For more substituted epoxides, a mixture of regioisomers may be obtained. Catalyst-controlled regioselective methods have been developed and may be necessary for unbiased epoxides.[6]
-
Incomplete Cyclization: If the final lactamization step is sluggish, increasing the reaction temperature or using a stronger acid/base catalyst may be required. Ensure efficient removal of the alcohol byproduct (e.g., using a Dean-Stark trap for water removal if the byproduct is water) to drive the equilibrium towards the product. The choice of the ester group can also influence the rate of cyclization; more activated esters will react faster.[7]
-
Epimerization: Basic or acidic conditions can potentially lead to epimerization at stereocenters alpha to carbonyl groups. Careful control of reaction pH and temperature is crucial to maintain stereochemical integrity.
Conclusion
The synthesis of bicyclic amino acids from epoxy esters represents a versatile and powerful strategy for accessing conformationally constrained scaffolds of high value in medicinal chemistry and drug development. The tandem epoxide opening-intramolecular cyclization sequence provides an efficient route to these complex molecules. By understanding the underlying mechanistic principles and optimizing reaction conditions, researchers can effectively utilize this methodology to create novel peptidomimetics and other bioactive compounds.
References
-
Trabocchi, A., et al. (2008). Synthesis of Glycidol- and Sugar-Derived Bicyclic β- and γ/δ-Amino Carbonyl Derivatives. European Journal of Organic Chemistry, 2008(28), 4843-4849. [Link]
-
Benedetti, F., et al. (1999). Stereoselective synthesis of non symmetric dihydroxyethylene dipeptide isosteres via epoxy alcohols derived from alpha-amino acids. Bioorganic & Medicinal Chemistry Letters, 9(20), 3027-3030. [Link]
-
Reddy, M. V. R., et al. (2021). Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. Molecules, 26(24), 7685. [Link]
-
Trabocchi, A., et al. (2014). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Synlett, 25(10), 1331-1348. [Link]
-
Gale, J. B., et al. (2020). Biocompatible and Selective Generation of Bicyclic Peptides. Angewandte Chemie International Edition, 59(29), 11847-11852. [Link]
-
Cini, E., et al. (2021). Synthesis of Morpholino Nucleosides Starting From Enantiopure Glycidol. Molecules, 26(16), 4983. [Link]
-
Li, P., et al. (2018). Cyclic poly(β-amino ester)s with enhanced gene transfection activity synthesized through intra-molecular cyclization. Chemical Communications, 54(78), 10996-10999. [Link]
-
Trabocchi, A., et al. (2009). Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. Tetrahedron Letters, 50(1), 37-40. [Link]
-
Trabocchi, A., et al. (2009). Synthesis of a bicyclic δ-amino acid as a constrained Gly-Asn dipeptide isostere. ResearchGate. [Link]
-
Gale, J. B., et al. (2020). Biocompatible and Selective Generation of Bicyclic Peptides. Wiley Online Library. [Link]
-
Lalli, C., et al. (2006). A solid-phase approach towards the development of 3-aza-6,8-dioxabicyclo[3.2.1]octane scaffolds. Journal of Peptide Science, 12(7), 455-461. [Link]
-
Alker, A., et al. (1990). Synthesis via a bicyclic β-lactam of (αS,2R/αR,2S)-α-aminopiperidine-2-acetic acid, an amino-acid related to the anti-tumour agent '593A'[3,6-bis-(5-chloro-2-piperidyl)piperazine-2,5-dione]. Journal of the Chemical Society, Perkin Transactions 1, 1623-1629. [Link]
-
Scott, R. W., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry, 80(1), 70-79. [Link]
-
Frank, A. J., & Taton, T. A. (2010). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. Molecules, 15(7), 4914-4925. [Link]
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Singh, V., & Yadav, D. (2023). Recent advances in epoxide ring-opening reactions for the synthesis of complex natural products. ResearchGate. [Link]
-
Palomo, C., et al. (2011). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives. Organic Letters, 13(23), 6276-6279. [Link]
-
Moeller, K. D., & Fobian, Y. M. (1998). The Synthesis of Bicyclic Piperazinone and Related Derivatives. In Peptidomimetics Protocols (pp. 95-112). Humana Press. [Link]
-
Grygorenko, O. O., et al. (2025). Bicyclic Isosteres of Pyridine/Piperidine: From Synthesis to Applications. Angewandte Chemie International Edition. [Link]
-
Benedetti, F., & Norbedo, S. (2001). Epoxyalcohol route to hydroxyethylene dipeptide isosteres: a new synthesis of the diaminoalcohol core of HIV-protease inhibitor ABT-538 (Ritonavir). Chemical Communications, (2), 203-204. [Link]
-
Li, F. X., et al. (2024). Two types of intramolecular epoxide-opening cyclizations and previously unrecognized endo-selective epoxide-to-epoxonium ring-opening cascades. Angewandte Chemie International Edition, 63(26), e202403618. [Link]
-
Grygorenko, O. O., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]
-
Smith, N. D., et al. (2006). Synthesis of Bicyclic Tertiary α-Amino Acids. The Journal of Organic Chemistry, 71(26), 9909-9911. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). One-Pot Synthesis of Bicyclic ortho-Aminocarbonitrile and Multisubstituted Cyclohexa-1,3-dienamine Derivatives. ResearchGate. [Link]
-
Zorzi, A., et al. (2015). Improving the binding affinity of in vitro evolved cyclic peptides by inserting atoms into the macrocycle backbone. ACS Chemical Biology, 10(6), 1493-1500. [Link]
-
Tummatorn, J., & Dudley, G. B. (2019). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 24(1), 101. [Link]
-
Benedetti, F., & Norbedo, S. (2001). ChemInform Abstract: Epoxyalcohol Route to Hydroxyethylene Dipeptide Isosteres: A New Synthesis of the Diaminoalcohol Core of HIV-Protease Inhibitor ABT-538 (Ritonavir). ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2025). From Amines to Complex Lactams: A Unified Photocatalysis Strategy for γ-AminoAcids and Bridged Bicyclic Scaffolds. KAUST Repository. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5842-5880. [Link]
-
Mag-isa, C. E., & White, P. S. (2019). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 10(14), 4061-4066. [Link]
-
Smith, N. D., et al. (2006). Synthesis of bicyclic tertiary alpha-amino acids. The Journal of Organic Chemistry, 71(26), 9909-9911. [Link]
-
Molnar, M., et al. (2024). Oxazoline amino acid bioconjugates: one-pot synthesis and analysis of supramolecular interactions. FULIR. [Link]
-
Singh, R. P., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chemistry International Journal, 2(4). [Link]
-
Kumar, A., et al. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 7, 58. [Link]
-
Moura-Letts, G., et al. (2019). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Semantic Scholar. [Link]
-
Hu, X., et al. (2023). Mechanistic Studies on Aluminum-Catalyzed Ring-Opening Alternating Copolymerization of Maleic Anhydride with Epoxides: Ligand Effects and Quantitative Structure-Activity Relationship Model. International Journal of Molecular Sciences, 24(21), 15664. [Link]
-
Katcher, A. G., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Kale, S. S., & Heinis, C. (2025). Synthesis of Bicyclic Peptides Using Cyanopyridine-Aminothiol Click Chemistry. ResearchGate. [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. [Link]
-
Kamal, A., et al. (2007). Tandem epoxide or aziridine ring opening by azide/copper catalyzed [3+2] cycloaddition: efficient synthesis of 1,2,3-triazolo beta-hydroxy or beta-tosylamino functionality motif. The Journal of Organic Chemistry, 72(25), 9822-9825. [Link]
-
Faler, C. A., Cao, B., & Joullié, M. M. (2006). Synthesis of Bicyclic Cyclopropyl- amines from Amino Acid Derivatives. Semantic Scholar. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthetic procedure and improve your reaction yields.
Introduction
The synthesis of this compound, a valuable epoxide intermediate, is typically achieved through the epoxidation of its corresponding unsaturated precursor, methyl cyclohex-3-enecarboxylate.[1] While seemingly straightforward, this reaction can present several challenges that lead to reduced yields and the formation of unwanted byproducts. This guide will address common issues encountered during this synthesis, offering practical solutions grounded in established chemical principles.
The primary method of synthesis involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to deliver an oxygen atom across the double bond of the cyclohexene ring.[2] The concerted mechanism of this reaction ensures a syn-addition, preserving the stereochemistry of the starting material.[3][4] However, factors such as reagent purity, reaction conditions, and workup procedures can significantly impact the efficiency of this transformation.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Low or No Product Formation
Q1: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes?
A1: Several factors can contribute to a failed or low-yielding reaction. Here’s a systematic approach to troubleshooting:
-
Reagent Quality:
-
m-CPBA Purity: m-CPBA is a solid that can degrade over time, especially if not stored properly at low temperatures.[5] Its purity is often less than 100%, with the remainder being m-chlorobenzoic acid and water.[5] It is crucial to use m-CPBA from a reliable source and consider titrating it to determine the exact concentration of the active oxidant before use.[5]
-
Starting Material Purity: Ensure your methyl cyclohex-3-enecarboxylate is pure and free from any acidic or basic impurities that could interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: While epoxidations are often run at room temperature, higher temperatures can accelerate the reaction.[6] However, this can also lead to decomposition of the product or promote side reactions.[6] Conversely, a temperature that is too low may result in an incomplete reaction.[6] Experimenting with a range of temperatures, starting from 0 °C and gradually increasing to room temperature, can help find the optimal balance.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Over-running the reaction can lead to the formation of byproducts.
-
-
Presence of Water: Water in the reaction mixture can react with the m-CPBA and lead to the formation of diols as byproducts through the ring-opening of the newly formed epoxide.[7] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Formation of Side Products
Q2: I've isolated my product, but it's contaminated with significant amounts of a byproduct. What could this byproduct be and how can I minimize its formation?
A2: The most common byproduct in this reaction is the corresponding diol, formed by the acid-catalyzed ring-opening of the epoxide.
-
Cause: The byproduct of the m-CPBA reaction is m-chlorobenzoic acid.[2] This carboxylic acid can catalyze the opening of the epoxide ring by any nucleophiles present, including water or the carboxylic acid itself.
-
Minimization Strategies:
-
Buffered Conditions: To prevent the accumulation of acid, the reaction can be performed in the presence of a mild base, such as sodium bicarbonate or potassium carbonate, to neutralize the carboxylic acid as it forms.
-
Controlled Addition: Adding the m-CPBA solution slowly to the solution of the alkene can help to keep the instantaneous concentration of the peroxy acid and the resulting carboxylic acid low.
-
Work-up Procedure: Prompt and efficient work-up is crucial. Once the reaction is complete, quench any remaining peroxy acid and wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove the carboxylic acid byproduct.
-
Purification Challenges
Q3: I'm having difficulty purifying my product. What are the recommended methods?
A3: The purification of this compound can be achieved through several methods:
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the epoxide from the starting material and byproducts.
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for larger scale reactions.
-
Extraction: A thorough aqueous work-up is the first step in purification. Washing the organic layer with a base will remove the acidic byproduct, and subsequent washes with water and brine will remove other water-soluble impurities.[7]
Experimental Protocols
Synthesis of this compound
This protocol provides a general procedure for the epoxidation of methyl cyclohex-3-enecarboxylate using m-CPBA.
Materials:
-
Methyl cyclohex-3-enecarboxylate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve methyl cyclohex-3-enecarboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of the alkene at 0 °C over a period of 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy any excess peroxy acid.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
| Reagent | Molar Eq. | Purpose |
| Methyl cyclohex-3-enecarboxylate | 1.0 | Starting material |
| m-CPBA | 1.2 | Oxidizing agent for epoxidation |
| Dichloromethane | - | Anhydrous solvent |
| Sodium sulfite solution | - | Quenches excess peroxy acid |
| Sodium bicarbonate solution | - | Neutralizes carboxylic acid byproduct |
Visualizations
Reaction Mechanism
The epoxidation of an alkene with m-CPBA proceeds through a concerted "butterfly" transition state.[2][3]
Caption: Troubleshooting logic for low yield.
References
-
Yak Science. (2015, November 7). Epoxidation of Alkenes using mCPBA: Mechanism and Properties! [Video]. YouTube. Retrieved from [Link]
-
Abraham Entertainment. (2025, November 14). MCPBA Epoxidation: Mechanism Explained. Retrieved from [Link]
-
Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Retrieved from [Link]
-
Wikipedia. (2023, October 26). meta-Chloroperoxybenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxidation of Alkenes. Retrieved from [Link]
Sources
- 1. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | C8H12O3 | CID 12770164 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 3,4-epoxycyclohexanecarboxylate
Welcome to the technical support guide for the purification of Methyl 3,4-epoxycyclohexanecarboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this versatile bifunctional compound. Given its strained epoxide ring and ester functionality, this molecule is susceptible to specific degradation pathways that can complicate purification. This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying Methyl 3,4-epoxycyclohexanecarboxylate?
The main difficulties stem from the compound's inherent reactivity. The epoxide ring is prone to acid- or base-catalyzed ring-opening, leading to the formation of diols or other unwanted byproducts.[1][2][3] Additionally, under certain conditions, such as exposure to heat or catalytic impurities, the monomer can undergo polymerization.[4][5] Separating the target epoxide from structurally similar impurities, like unreacted starting material (Methyl 4-cyclohexenecarboxylate) or ring-opened products, requires carefully optimized purification methods.
Q2: What is the recommended initial purification strategy for a crude reaction mixture?
An effective initial strategy involves a carefully controlled aqueous workup followed by either distillation or column chromatography.
-
Aqueous Workup: Start with a gentle wash using a mild basic solution, such as saturated sodium bicarbonate, to neutralize any residual acidic catalysts (e.g., peracids) from the epoxidation step.[6] This is critical to prevent acid-catalyzed hydrolysis of the epoxide. Follow this with several water washes to remove water-soluble impurities.[6]
-
Method Selection:
-
Fractional Distillation: Ideal for larger scale purifications where there is a significant boiling point difference between the product and impurities.[7]
-
Flash Column Chromatography: The preferred method for lab-scale purification, especially when dealing with impurities of similar volatility but different polarity (e.g., diol byproducts).[1][8]
-
Q3: How can I assess the purity of the final product?
A comprehensive purity assessment should ideally employ multiple analytical techniques.
-
Gas Chromatography (GC-FID): Excellent for detecting volatile impurities and residual solvents due to the compound's thermal stability and volatility.[9]
-
High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities, such as ring-opened diols or oligomers.[9]
-
NMR Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure and identifying impurities by their characteristic signals. The disappearance of olefinic peaks from the starting material and the appearance of epoxide proton signals are key indicators of a successful reaction.
-
FT-IR Spectroscopy: Can be used to monitor the reaction by observing the disappearance of the C=C stretch of the starting alkene and the appearance of characteristic epoxide C-O stretches.
Q4: My purified Methyl 3,4-epoxycyclohexanecarboxylate is turning yellow over time. What is causing this and how can I prevent it?
Discoloration can be caused by the presence of minor impurities that degrade or oxidize upon exposure to air or light. Cationic polymerization, even at a slow rate, can also contribute to changes in appearance.[10][11] To prevent this, ensure the product is of the highest purity and store it in an inert atmosphere (e.g., under argon or nitrogen), in a tightly sealed container, protected from light, and at a reduced temperature.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the purification process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Product Loss During Workup: Vigorous shaking during extraction can form stable emulsions, trapping the product.[6] | Gentle Extraction: Use gentle swirling or inversions instead of vigorous shaking. To break a persistent emulsion, try adding brine or filtering the mixture through a pad of Celite®.[6] |
| Incomplete Extraction: The product may not be fully partitioned into the organic layer. | Multiple Extractions: Perform at least three extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery.[6] | |
| Decomposition on Silica Gel: The acidic nature of standard silica gel can catalyze epoxide ring-opening to form polar diols, which remain on the column.[1] | Deactivate Silica Gel: Before running the column, wash the silica gel with a solvent mixture containing 1-2% triethylamine to neutralize acidic sites.[1] Alternatively, use a less acidic stationary phase like neutral alumina.[1] | |
| Product Contains Ring-Opened Byproducts (e.g., Diols) | Acidic Conditions: Residual acidic catalyst from the epoxidation step or the use of acidic silica gel promotes nucleophilic attack on the epoxide.[2][3] | Thorough Neutralization: Ensure the crude product is thoroughly washed with a saturated sodium bicarbonate solution before any other purification step.[6] Check that the final aqueous wash is neutral or slightly basic. |
| Hydrolysis: Prolonged contact with aqueous acidic or strongly basic solutions during workup can hydrolyze the epoxide. | Efficient Workup: Minimize the time the organic layer is in contact with aqueous solutions. Use mild bases like sodium bicarbonate instead of strong bases like NaOH.[6] | |
| Product Appears Polymeric or Viscous | Thermal Stress: Excessive heat during distillation can initiate thermal polymerization. | Vacuum Distillation: Purify by vacuum distillation to lower the boiling point and reduce thermal stress on the compound.[7] |
| Catalytic Impurities: Trace amounts of Lewis or Brønsted acids can initiate cationic ring-opening polymerization.[10][11] | Remove Catalysts: Ensure all acidic residues are meticulously removed during the workup. Consider passing the crude product through a short plug of neutral alumina before distillation. | |
| Presence of Starting Material (Methyl 4-cyclohexenecarboxylate) | Incomplete Reaction: The epoxidation reaction did not go to completion. | Optimize Reaction: Re-evaluate reaction time, temperature, and stoichiometry of the epoxidizing agent. |
| Inefficient Purification: The boiling points of the starting material and product are too close for simple distillation, or the eluent system in chromatography is not optimized. | Fractional Distillation: Use a fractional distillation column with sufficient theoretical plates for separation. TLC Optimization: For chromatography, carefully optimize the solvent system using TLC to achieve baseline separation between the product and starting material spots before scaling up to a column.[1] |
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting common purification issues.
Caption: Troubleshooting workflow for purification.
Primary Degradation Pathway: Acid-Catalyzed Ring Opening
The epoxide ring is susceptible to nucleophilic attack, a reaction that is significantly accelerated by acid. Water, often present in trace amounts, can act as a nucleophile, leading to the formation of an undesired diol.
Caption: Mechanism of acid-catalyzed epoxide hydrolysis.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This method is highly effective for separating the target compound from more polar impurities like diols.
-
Preparation of Deactivated Silica Gel:
-
Create a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Stir for 15 minutes, then pack the column as usual. This neutralizes acidic sites on the silica surface, preventing ring-opening.[1]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradually increase the polarity by increasing the percentage of ethyl acetate as needed, based on preliminary TLC analysis.[1] The target epoxide is moderately polar and should elute before any highly polar diol byproducts.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator. Be cautious with the bath temperature to avoid thermal degradation.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)
This protocol outlines a standard method for determining the purity of the final product and detecting volatile impurities.[9]
-
Instrumentation and Conditions:
-
System: Gas chromatograph equipped with a Flame Ionization Detector (FID).[9]
-
Column: DB-5 capillary column (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[9]
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.
-
Hold: Maintain 250 °C for 5 minutes.
-
-
-
Sample Preparation:
-
Prepare a solution of the purified product at approximately 1 mg/mL in a suitable solvent like ethyl acetate or dichloromethane.
-
Ensure the sample is fully dissolved before injection.
-
-
Analysis:
-
Inject 1 µL of the prepared sample into the GC.
-
Integrate the peak areas in the resulting chromatogram. The purity is typically calculated using the area percent method, where the area of the main product peak is divided by the total area of all peaks.
-
References
- BenchChem. (2025). Technical Support Center: Purification of Methyl Cyclohexanecarboxylate.
- BenchChem. (2025). Purification of alpha-cedrene epoxide using column chromatography.
- Google Patents. (1983). US4369096A - Process for the purification of epoxides.
- National Institutes of Health (NIH). (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- ResearchGate. (2020). Photopolymerization of 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate and tri (ethylene glycol) methyl vinyl ether.
- Wikipedia. 3,4-Epoxycyclohexanecarboxylate methyl ester.
- National Institutes of Health (NIH). (2014). Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid.
- BenchChem. (2025). A Comparative Guide to Evaluating the Purity of Methyl Cyclohexanecarboxylate by HPLC and GC-FID.
- ASM Journals. (1991). Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium.
- ACS Publications. (2021). How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide.
- Wikipedia. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate.
- ResearchGate. (2020). Incompatible reaction for (3-4-epoxycyclohexane) methyl-3′-4′-epoxycyclohexyl-carboxylate (EEC) by calorimetric technology and theoretical kinetic model.
- ResearchGate. (2018). Ring-opening polymerization of cyclohexene oxide using aluminum amine-phenolate complexes.
- YouTube. (2021). column chromatography & purification of organic compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 3,4-Epoxycyclohexanecarboxylate methyl ester - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for Epoxide Ring-Opening
Welcome to the technical support center for epoxide ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction conditions. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Poor or Incorrect Regioselectivity
Question: "My reaction with an unsymmetrical epoxide is giving a mixture of regioisomers, or the opposite isomer to the one I expected. Why is this happening and how can I control it?"
Answer:
-
The Chemistry Behind the Problem: Regioselectivity in epoxide ring-opening is a classic example of mechanistic control. The outcome is dictated by the balance between steric and electronic effects, which you can manipulate by choosing either acidic or basic/nucleophilic conditions.[1][2]
-
Under Basic or Strongly Nucleophilic Conditions: The reaction proceeds via a classic SN2 mechanism. The nucleophile is typically a strong, negatively charged species (e.g., RO⁻, HO⁻, CN⁻, RMgX).[3][4] Due to steric hindrance, the nucleophile will preferentially attack the less substituted carbon atom of the epoxide ring.[5][6]
-
Under Acidic Conditions: The reaction begins with the protonation of the epoxide oxygen, making it a much better leaving group.[7][8] This creates a transition state with significant carbocation-like character. The nucleophile, which is typically weak and neutral (e.g., H₂O, ROH), will then attack the carbon atom that can best stabilize the developing positive charge—the more substituted carbon.[1][9][10][11] This pathway is a blend of SN1 and SN2 characteristics.
-
-
Troubleshooting Steps & Solutions:
-
Confirm Your Desired Regioisomer: First, determine which product you need. Do you want the nucleophile at the more substituted or less substituted position?
-
Switch the Reaction Conditions: This is the most direct way to control the outcome.
-
To favor attack at the less substituted carbon, use basic or neutral conditions with a strong nucleophile . Ensure no adventitious acid is present.
-
To favor attack at the more substituted carbon, use catalytic acid with a weak, neutral nucleophile . Common acids include H₂SO₄ or p-toluenesulfonic acid (PTSA).[2][12]
-
-
Consider the "Borderline" Case: If your epoxide has primary and secondary carbons, the steric effect often dominates even under acidic conditions, and the nucleophile may still preferentially attack the primary carbon.[1][5] However, if a tertiary carbon is present, it will almost always be the site of attack under acidic conditions.[8][11]
-
-
Self-Validation: By switching from acidic to basic conditions, you are fundamentally changing the mechanism from one governed by electronic stability (SN1-like) to one governed by sterics (SN2), thus providing a predictable route to the desired regioisomer.
Issue 2: Low Yield or No Reaction
Question: "My epoxide is not reacting, or the conversion to product is very low. What are the likely causes?"
Answer:
-
The Chemistry Behind the Problem: While epoxides are reactive due to their inherent ring strain (about 13 kcal/mol), the reaction still requires sufficient activation of the electrophile (the epoxide) or a sufficiently potent nucleophile.[3][13]
-
Poor Nucleophile: Neutral or weak nucleophiles (H₂O, ROH) are generally not strong enough to open an unactivated epoxide ring on their own.[3]
-
Insufficient Activation: In acid-catalyzed reactions, if the acid concentration is too low or the acid is too weak, the epoxide oxygen will not be sufficiently protonated to activate the ring for attack by a weak nucleophile.
-
Steric Hindrance: Extreme steric crowding around both carbons of the epoxide can slow down or prevent nucleophilic attack, even under favorable conditions.
-
Incompatible Reagents: Strong, basic nucleophiles like Grignard reagents or organolithiums are incompatible with acidic conditions or protic solvents.[3] They will be quenched before they can react with the epoxide.
-
-
Troubleshooting Steps & Solutions:
-
Check Your Nucleophile/Condition Pairing:
-
If using a weak nucleophile (alcohol, water), you must add an acid catalyst (e.g., H₂SO₄, HCl, Lewis acids).[6][7]
-
If using a strong nucleophile (alkoxide, Grignard), you must use basic or neutral conditions. The reaction is often followed by a separate acidic workup step to protonate the resulting alkoxide.[1][3]
-
-
Increase Temperature: For sluggish reactions, particularly base-catalyzed openings, increasing the temperature can provide the necessary activation energy.[6]
-
Use a Better Nucleophile: If possible, switch to a more potent nucleophile. For example, use sodium alkoxide (NaOR) in alcohol instead of just the alcohol itself.
-
Solvent Choice: Ensure your solvent is compatible. For reactions with strongly basic nucleophiles, use an aprotic solvent like THF or diethyl ether. Some studies have shown that specific solvent effects, such as the use of water, can even accelerate the reaction and improve selectivity.[14][15]
-
Issue 3: Unexpected Stereochemistry
Question: "I expected a specific stereoisomer, but my product analysis is ambiguous or suggests the wrong one. How can I ensure the correct stereochemical outcome?"
Answer:
-
The Chemistry Behind the Problem: Both acid- and base-catalyzed epoxide ring-opening reactions are stereospecific. They proceed through an SN2-type mechanism where the nucleophile attacks the carbon from the side opposite the C-O bond (a "backside attack").[1][2] This results in an inversion of configuration at the carbon center that is attacked. The overall result is an anti-dihydroxylation (or equivalent) product, where the nucleophile and the alcohol group are trans to each other.[1][16]
-
Troubleshooting Steps & Solutions:
-
Predict the Product Correctly: Always assume a backside attack and inversion of configuration at the site of reaction. If the reaction occurs at a chiral center, its stereochemistry will be inverted. If it occurs at a non-chiral center, the stereochemistry of other centers in the molecule remains unchanged.[17]
-
Verify Starting Material Stereochemistry: The stereochemistry of the product is directly dependent on the stereochemistry of the starting epoxide. For example, a cis-epoxide will yield a different pair of enantiomers than a trans-epoxide.[18]
-
Consider Asymmetric Catalysis for Enantioselectivity: If you are starting with a meso-epoxide or performing a kinetic resolution of a racemic epoxide, achieving high enantioselectivity requires a chiral catalyst. Metal-salen complexes (e.g., containing Cr, Co, or Ti) are highly effective for this purpose.[19][20][21][22] These catalysts create a chiral environment that directs the nucleophile to attack one enantiomer of the epoxide faster than the other, or to attack one face of a meso-epoxide preferentially.
-
-
Self-Validation: The trans relationship between the incoming nucleophile and the resulting alcohol is a defining and reliable feature of the SN2-based ring-opening mechanism. Confirming this stereochemical outcome is a good indicator that the desired reaction pathway has occurred.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental differences between acid-catalyzed and base-catalyzed epoxide ring-opening? A1: The key differences are the mechanism, the type of nucleophile required, and the resulting regioselectivity. This is summarized in the table below.
Q2: How do I choose a catalyst for an asymmetric epoxide ring-opening? A2: The choice of catalyst is crucial for achieving high enantioselectivity. Chiral metal-salen complexes are a leading class of catalysts.[19][20] The specific metal and ligand structure depend on the nucleophile. For example, (salen)Cr complexes are excellent for azide nucleophiles (TMSN₃), while (salen)Co complexes are highly effective for hydrolytic kinetic resolutions (using H₂O as the nucleophile).[21][22] The catalyst often works through a cooperative bimetallic mechanism, where one metal center acts as a Lewis acid to activate the epoxide, and another helps deliver the nucleophile.[20][21]
Q3: What is the role of the solvent? Can I run the reaction neat? A3: The solvent plays several roles: it dissolves the reactants, can participate in the reaction (e.g., solvolysis), and can influence reaction rates. Protic solvents (water, alcohols) are suitable for acid-catalyzed reactions where they can also act as the nucleophile. Aprotic solvents (THF, diethyl ether) are necessary for reactions involving strong bases like Grignards to prevent quenching.[3] Some reactions can be run under solvent-free conditions, which can be environmentally advantageous and sometimes accelerated by catalysts like quaternary ammonium salts.[23]
Q4: How can I prevent polymerization as a side reaction? A4: Polymerization can occur when the ring-opened product (an alcohol) acts as a nucleophile to open another epoxide molecule, leading to a polyether.[13] This is more common with highly reactive epoxides like ethylene oxide. To minimize this, use a controlled stoichiometry with the desired nucleophile in slight excess. Adding the epoxide slowly to a solution of the nucleophile can also help ensure it reacts with the intended nucleophile rather than another epoxide molecule.
Visual Guides & Data Summaries
Decision-Making for Reaction Conditions
Reaction Mechanisms
Data Tables
Table 1: Summary of Regioselectivity Rules for Unsymmetrical Epoxides
| Condition Type | Nucleophile Type | Site of Nucleophilic Attack | Mechanistic Character | Reference |
| Acid-Catalyzed | Weak, Neutral (H₂O, ROH) | More substituted carbon | SN1-like | [1][2][7] |
| Basic/Neutral | Strong, Anionic (RO⁻, R₂N⁻, CN⁻) | Less substituted carbon (less hindered) | SN2 | [3][5][6] |
Table 2: Selected Catalysts for Asymmetric Ring-Opening (ARO) of Epoxides
| Catalyst Family | Common Metal | Typical Nucleophile | Application Example | Reference |
| Chiral Salen | Cr(III) | TMSN₃ (Azide) | Desymmetrization of meso-epoxides | [21][22] |
| Chiral Salen | Co(III) | H₂O | Hydrolytic Kinetic Resolution (HKR) of terminal epoxides | [20][22] |
| Chiral Salen | Ti(IV) | Thiols, Amines | ARO with various sulfur and nitrogen nucleophiles | [19] |
| Lewis Acids | Mg(NTf₂)₂ | HBpin (Hydroboration) | Regiodivergent ring-opening to linear alcohols | [24] |
Key Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening (Methanolysis of Styrene Oxide)
-
Objective: To open styrene oxide with methanol, targeting nucleophilic attack at the more substituted (benzylic) carbon.
-
Methodology:
-
To a solution of styrene oxide (1.0 eq) in anhydrous methanol (0.5 M), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mol%).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 1-2 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the solution is neutral or slightly basic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield 2-methoxy-2-phenylethan-1-ol.
-
Protocol 2: General Procedure for Base-Catalyzed Ring-Opening (Reaction of 1,2-Epoxyhexane with Sodium Azide)
-
Objective: To open 1,2-epoxyhexane with an azide nucleophile, targeting attack at the less substituted (primary) carbon.
-
Methodology:
-
In a round-bottom flask, dissolve sodium azide (NaN₃, 1.2 eq) in a solvent mixture of ethanol and water (e.g., 4:1 v/v).
-
Add 1,2-epoxyhexane (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 80-90°C) and stir. Monitor the reaction progress by TLC or GC-MS.
-
After the starting material is consumed (typically 4-6 hours), cool the reaction to room temperature.
-
Add water to dissolve the salts and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography to yield 1-azidohexan-2-ol.
-
References
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
MDPI. (2020). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules. Retrieved from [Link]
-
Journal of the American Chemical Society. (2002). Highly Active Oligomeric (salen)Co Catalysts for Asymmetric Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Reddit. (2024). Epoxide ring opening (nucleophile). r/chemhelp. Retrieved from [Link]
-
Accounts of Chemical Research. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
MDPI. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers. Retrieved from [Link]
-
RSC Publishing. (2021). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Regioselectivity of acid-catalyzed ring-opening of epoxides. Retrieved from [Link]
-
Master Organic Chemistry. (2015). Opening of Epoxides With Acid. Retrieved from [Link]
-
ResearchGate. (2021). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Retrieved from [Link]
-
YouTube. (2018). Stereochemistry of epoxide ring-opening. Frostburg State University Chemistry Department. Retrieved from [Link]
-
Journal of the American Chemical Society. (1980). Specific effects of chloride ion on epoxide hydrolysis. The pH-dependence of the rates and mechanisms for the hydrolysis of indene oxide. Retrieved from [Link]
-
Chad's Prep. (n.d.). Ring Opening of Epoxides. Retrieved from [Link]
-
OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Retrieved from [Link]
-
JoVE. (2025). Base-Catalyzed Ring-Opening of Epoxides. Retrieved from [Link]
-
Pearson. (n.d.). Epoxide Reactions Explained. Retrieved from [Link]
-
ResearchGate. (2011). Optimization of the oxirane ring opening reaction in biolubricant base oil production. Retrieved from [Link]
-
Organic Letters. (2021). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Retrieved from [Link]
-
RSC Publishing. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Physical Chemistry Chemical Physics. Retrieved from [Link]
-
Fundamentals of Organic Chemistry. (n.d.). 9.14 Reactions of Epoxides: Ring-Opening. Retrieved from [Link]
-
ResearchGate. (2020). Regioselectivity of epoxide opening reactions under basic and acidic conditions. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Reactions of Epoxides - Acidic Ring Opening. Retrieved from [Link]
-
YouTube. (2018). 13.6 Ring Opening of Epoxides. Chad's Prep. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Epoxide. Retrieved from [Link]
-
ResearchGate. (2010). Solvent-free ring opening reaction of epoxides using quaternary ammonium salts as catalyst. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2011). Epoxide-Opening Cascades Promoted by Water. Retrieved from [Link]
-
BYJU'S. (n.d.). Epoxide Reactions. Retrieved from [Link]
-
YouTube. (2020). epoxides practice problems. Amber Charlebois. Retrieved from [Link]
-
YouTube. (2021). Ether and Epoxide Reactions. The Organic Chemistry Tutor. Retrieved from [Link]
-
Cengage. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Khan Academy. (n.d.). Preparation of epoxides: Stereochemistry. Retrieved from [Link]
Sources
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- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
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Technical Support Center: Preventing Premature Polymerization of Epoxy Monomers
As a Senior Application Scientist, I've frequently collaborated with research teams who have encountered frustrating setbacks due to the premature polymerization of epoxy monomers during storage. This guide is designed to provide you, a fellow scientist or researcher, with a comprehensive, scientifically-grounded resource to understand, prevent, and troubleshoot these issues. Our goal is to ensure the integrity and reactivity of your monomers from the moment they arrive in your lab to the point of use.
Section 1: The Chemistry of Instability - Why Good Monomers Go Bad
Epoxy monomers, such as the widely used Bisphenol A diglycidyl ether (DGEBA), are inherently reactive molecules. Their strained three-membered epoxide rings (oxiranes) are susceptible to ring-opening polymerization. This process can be initiated by a variety of substances, often present as mere trace contaminants in a laboratory environment.
The most common mechanism is cationic ring-opening polymerization . Here, an electrophilic agent or a proton donor (like water) attacks an oxygen atom on the epoxide ring. This creates a highly reactive cationic intermediate that proceeds to react with other monomer units in a chain reaction, leading to an uncontrolled increase in viscosity, gelation, or even complete solidification.[1][2]
Key Initiators to Control:
-
Moisture: Water is a common and potent initiator. Atmospheric humidity is sufficient to start the polymerization process.[3][4][5]
-
Acids and Bases: Strong acids, Lewis acids, and strong bases can rapidly catalyze polymerization.[2][6]
-
Light (UV Radiation): Certain epoxy formulations, especially those containing photo-initiators, can be sensitive to UV light, which generates acid species that trigger polymerization.[3][6][7]
-
Heat: Elevated temperatures accelerate the rate of all chemical reactions, including unwanted polymerization.[3][5][8] This can lead to a dangerous, self-accelerating exothermic process known as thermal runaway.[9]
-
Contaminants: Dust, dirt, or cross-contamination from other chemicals can introduce unknown initiators.[5][10]
Below is a simplified diagram illustrating how a common contaminant like water can initiate this unwanted chain reaction.
Caption: Simplified mechanism of moisture-initiated cationic polymerization of epoxy monomers.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is formatted as a direct Q&A to help you quickly diagnose and address problems you might be observing with your stored monomers.
Q: I opened my monomer container and the liquid is much thicker (more viscous) than it was when I received it. What happened?
A: A significant increase in viscosity is a classic sign of partial polymerization. This means a chain reaction has started, forming longer-chain molecules (oligomers) within your monomer stock.
-
Most Likely Cause: The monomer has been exposed to one of the key initiators: moisture, heat, or light.[3][5][11]
-
Moisture Contamination: Was the container left open or improperly sealed? High humidity in the storage area can introduce enough water to initiate polymerization.[3][4][5]
-
Heat Exposure: Was the monomer stored near a heat source, in direct sunlight, or in a room with poor temperature control?[3][8][12] Heat accelerates the polymerization process significantly.[5]
-
-
Actionable Advice:
-
Assess Usability: For critical applications requiring precise stoichiometry, the monomer should be discarded. The presence of oligomers means the epoxide equivalent weight (EEW) has changed, which will disrupt your curing chemistry.
-
Review Storage Protocol: Immediately check your storage conditions against the best practices outlined in Section 4. Ensure all containers are tightly sealed and stored in a cool, dark, and dry location.[7][13]
-
Q: I see solid white particles or a cloudy appearance in my epoxy monomer. Is this crystallization or contamination?
A: This could be either crystallization or polymerization, and it's crucial to differentiate.
-
Crystallization: Many high-purity epoxy resins, especially DGEBA-based ones, can crystallize upon prolonged storage at cool temperatures.[3][14] This is a reversible physical change, similar to honey crystallizing. The crystals are solid resin and, if not redissolved, will not react properly, leading to soft spots in the cured product.[14]
-
Troubleshooting Step: Gently warm the container in a water bath (49°C to 60°C / 120°F to 140°F) and stir or agitate until the liquid is completely clear.[14] If the cloudiness disappears entirely, it was crystallization. Let it cool to room temperature before use.
-
-
Polymerization/Contamination: If warming does not resolve the issue, or if the particles are not crystalline, you are likely seeing solid polymer particles. This is an irreversible chemical change.
-
Cause: This can be due to a localized, high-concentration contamination event, where polymerization occurred rapidly in one spot.
-
Actionable Advice: The monomer is compromised and should be disposed of according to your institution's safety guidelines.[15] Do not attempt to filter and use the remaining liquid, as it is likely partially polymerized as well.
-
Q: My monomer has turned yellow, but the viscosity seems normal. Is it still usable?
A: Yellowing is often a sign of oxidation or aging, which can be accelerated by exposure to air (oxygen) and UV light.[3][16] For many two-part epoxy systems, it's the hardener (Part B) that is more prone to darkening with age through oxidation.[8][17]
-
Is it Usable? If the viscosity and other physical properties are unchanged, the discoloration may not significantly affect the mechanical properties of the cured product.[8][17] However, for applications where optical clarity is essential, the monomer should not be used.
-
Validation Protocol: Before committing to a large or critical experiment, perform a small-scale test cure.
-
Mix a small, precisely measured amount of the yellowed monomer with its corresponding hardener.
-
Allow it to cure fully as per the manufacturer's instructions.
-
Check the final product for hardness, clarity, and any tackiness. If it cures properly and meets your non-optical requirements, it may be acceptable for use.[17]
-
Section 3: Proactive Storage & Handling Protocols
Preventing polymerization is always better than troubleshooting it. Adhering to a strict storage and handling protocol is the most effective way to guarantee the long-term stability of your epoxy monomers.
Protocol 1: Receiving and Initial Storage of New Monomers
-
Inspect: Upon arrival, inspect the container seal for any damage. If the seal is broken, do not accept the shipment.
-
Label: Mark the container with the date of receipt. This helps track the age of your stock.[3]
-
Inert Gas Blanket: For highly sensitive or long-term storage, it is best practice to displace the air in the headspace of the container with a dry, inert gas like nitrogen or argon. This minimizes exposure to both oxygen and atmospheric moisture.
-
Seal Tightly: Ensure the container cap is sealed tightly. For containers with screw caps, consider using PTFE tape for an extra layer of protection against moisture ingress.[7]
-
Store Appropriately: Place the container in a designated storage area that meets the conditions outlined in the table below.
Protocol 2: Aliquoting and Daily Use
-
Minimize Exposure: Never leave the main stock container open to the atmosphere for extended periods.
-
Use Inert Atmosphere: If possible, perform aliquoting inside a glove box or glove bag with a dry nitrogen atmosphere.
-
No Inert Atmosphere? Work Quickly: If a glove box is unavailable, open the stock container, quickly dispense the required amount into a secondary container, and immediately reseal the stock container.
-
Avoid Cross-Contamination:
-
Never return unused monomer to the stock container.
-
Use only clean, dry pipettes, syringes, or spatulas for dispensing.
-
Never use the same tool to dispense both resin and hardener without thorough cleaning.[5]
-
The following flowchart provides a logical path for troubleshooting common storage issues.
Sources
- 1. eu-japan.eu [eu-japan.eu]
- 2. UV Curing Part Five: Cationic Photopolymerization - Polymer Innovation Blog [polymerinnovationblog.com]
- 3. resiners.com [resiners.com]
- 4. artnglow.com [artnglow.com]
- 5. epoxyking.com [epoxyking.com]
- 6. Photo cationic initiators|WPI|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 7. Epoxy Resin Storage And Shelf Life [liquidglassepoxy.com]
- 8. chillepoxy.com [chillepoxy.com]
- 9. nbinno.com [nbinno.com]
- 10. carved.com [carved.com]
- 11. Does Epoxy Resin Expire? Understanding Shelf Life and Storage [icnmie.com]
- 12. mart-studio.com [mart-studio.com]
- 13. fishersci.ie [fishersci.ie]
- 14. Beyond the Date: The Chemical Impact of Expired Epoxy on Your Cure - INCURE INC. [incurelab.com]
- 15. pdf.lowes.com [pdf.lowes.com]
- 16. jhklresin.com [jhklresin.com]
- 17. theepoxyresinstore.com [theepoxyresinstore.com]
Troubleshooting diastereoselectivity in the synthesis of bicyclo[4.1.0]heptanes
Welcome to the technical support center for the synthesis of bicyclo[4.1.0]heptanes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the diastereoselectivity of their cyclopropanation reactions. Here, we will delve into the mechanistic underpinnings of common synthetic challenges and provide actionable, field-proven solutions.
Troubleshooting Guide: Diastereoselectivity Issues
This section addresses specific problems you might encounter during the synthesis of bicyclo[4.1.0]heptanes, providing explanations and detailed protocols to improve your outcomes.
Question 1: Why am I observing a low diastereomeric ratio (e.g., close to 1:1) in my Simmons-Smith cyclopropanation of a substituted cyclohexene?
Answer:
Low diastereoselectivity in a Simmons-Smith reaction often stems from a lack of effective stereodirecting elements on your cyclohexene substrate or suboptimal reaction conditions. The Simmons-Smith reaction is sensitive to both steric hindrance and the presence of coordinating functional groups.[1][2]
Causality and Mechanistic Insights:
The diastereoselectivity of the Simmons-Smith reaction is primarily governed by two factors:
-
Steric Hindrance: The zinc carbenoid reagent will preferentially approach the less sterically hindered face of the double bond.[1] If both faces of the alkene are sterically similar, a mixture of diastereomers is likely.
-
Directing Groups: The presence of a Lewis basic functional group, such as a hydroxyl (-OH) or ether (-OR) group, in an allylic or homoallylic position can dramatically influence the diastereoselectivity.[2][3][4] The zinc atom of the Simmons-Smith reagent coordinates with the heteroatom, leading to the delivery of the methylene group to the same face of the alkene as the directing group.[4][5] This is a powerful method for achieving high levels of diastereocontrol.[2][6]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low diastereoselectivity.
Experimental Protocols for Improvement:
-
Protocol 1: Lowering the Reaction Temperature
Lowering the temperature can enhance the energy difference between the diastereomeric transition states, often leading to improved selectivity.[1]
-
Set up the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the cyclohexene substrate in a suitable non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[7]
-
Cool the solution to 0 °C or -20 °C using an ice-salt bath or a cryocooler.
-
Slowly add the pre-formed Simmons-Smith reagent (e.g., from diethylzinc and diiodomethane) to the cooled solution.[7]
-
Allow the reaction to stir at the reduced temperature, monitoring its progress by TLC or GC-MS.
-
-
Protocol 2: Utilizing the Furukawa Modification for Enhanced Directing Group Effect
The use of diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂), known as the Furukawa modification, often enhances the directing effect of hydroxyl groups compared to the traditional zinc-copper couple.[2][3]
-
Under an inert atmosphere, dissolve the allylic alcohol substrate in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of diethylzinc (1.1 equivalents) in a suitable solvent.
-
Stir for 15 minutes, then slowly add diiodomethane (1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Question 2: My transition metal-catalyzed cyclopropanation (e.g., using Rh or Cu) is giving poor diastereoselectivity. How can I improve it?
Answer:
In transition metal-catalyzed cyclopropanations, the diastereoselectivity is a complex interplay between the catalyst's ligand sphere, the electronic and steric properties of the carbene precursor (often a diazo compound), and the substrate.[8][9][10]
Causality and Mechanistic Insights:
The stereochemical outcome is determined during the carbene transfer from the metal center to the alkene. The approach of the alkene to the metal-carbene intermediate is influenced by steric interactions between the substituents on the alkene, the carbene, and the catalyst's ligands.[9][11] For instance, in rhodium-catalyzed reactions, a highly asynchronous, concerted transition state is proposed, where steric repulsions dictate the facial selectivity.[8][9][11] Chiral ligands on the metal create a chiral environment that can effectively differentiate between the diastereomeric transition states.[8][12]
Strategies for Optimization:
| Strategy | Rationale | Key Considerations |
| Ligand Modification | The steric and electronic properties of the ligands on the metal catalyst are paramount in controlling stereoselectivity.[8][9] | For Rh(II) catalysts, moving from simple carboxylates (e.g., acetate) to bulkier, chiral ligands (e.g., prolinate derivatives) can significantly enhance diastereoselectivity.[8] For Cu(I) systems, chiral bisoxazoline (BOX) ligands are often effective.[13][14] |
| Carbene Precursor | The substituents on the diazo compound influence the reactivity and steric profile of the metal-carbene intermediate.[11] | Diazoacetates with bulkier ester groups may lead to higher diastereoselectivity due to increased steric hindrance in the transition state. |
| Solvent Effects | The solvent can influence the conformation of the catalyst and the stability of the transition states. | A solvent screen (e.g., DCM, DCE, toluene, hexanes) is often a valuable empirical optimization step. |
| Reaction Temperature | As with the Simmons-Smith reaction, lower temperatures generally favor higher diastereoselectivity. | Running reactions at 0 °C, -20 °C, or even lower can be beneficial, though reaction times may increase. |
Illustrative Reaction Pathway:
Caption: Generalized pathway for metal-catalyzed cyclopropanation.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for achieving high syn-diastereoselectivity in the cyclopropanation of an allylic alcohol on a cyclohexene ring?
A: The Simmons-Smith reaction, particularly the Furukawa modification (Et₂Zn/CH₂I₂), is exceptionally reliable for this purpose.[2][3] The hydroxyl group acts as a powerful directing group, coordinating to the zinc reagent and ensuring the delivery of the methylene group to the syn-face of the double bond.[4][5] This substrate-controlled approach often yields high to excellent diastereoselectivity.[6][15]
Q2: How do I choose between a Simmons-Smith reaction and a transition metal-catalyzed cyclopropanation?
A: The choice depends on your substrate and desired outcome:
-
Choose Simmons-Smith if:
-
Choose Transition Metal Catalysis (Rh, Cu, Pd) if:
-
Your substrate lacks a directing group, and you need to rely on catalyst control for stereoselectivity.[8][12]
-
You need to introduce a substituted carbene (e.g., from ethyl diazoacetate) to form a more functionalized cyclopropane.[10]
-
You are aiming for enantioselective cyclopropanation by using a chiral catalyst.[12][13][17]
-
Q3: Can I achieve anti-selectivity with respect to a directing group?
A: Achieving anti-selectivity can be challenging. Standard directing-group-controlled reactions like the Simmons-Smith will strongly favor the syn-product. To obtain the anti-diastereomer, you might consider:
-
Protecting the Directing Group: Protecting a hydroxyl group as a bulky silyl ether (e.g., TBS) can sterically block the syn-face, forcing the cyclopropanation reagent to approach from the anti-face.[2]
-
Inverting the Stereocenter: If possible, inverting the stereochemistry of the carbon bearing the directing group before cyclopropanation will lead to the opposite diastereomer of the product.
-
Using a Different Reaction: Some catalytic systems without strong coordinating properties might favor approach to the less hindered face, which could be the anti-face depending on the overall steric environment of the substrate.
Q4: My reaction is sluggish or fails to proceed. What are the common causes?
A: For Simmons-Smith reactions, common causes of failure include:
-
Moisture: The organozinc reagents are extremely sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere.
-
Impure Reagents: Use freshly distilled diiodomethane and high-quality diethylzinc or a freshly prepared zinc-copper couple.[1]
-
Solvent Choice: Basic, coordinating solvents can sequester the zinc reagent and decrease its reactivity. Non-coordinating solvents like DCM or DCE are preferred.[7]
For transition metal-catalyzed reactions:
-
Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent. Purification of starting materials is crucial.
-
Diazo Compound Decomposition: Diazo compounds can be unstable. Use them freshly prepared or from a reliable commercial source. Slow addition of the diazo compound is often necessary to maintain a low steady-state concentration and avoid side reactions.
References
-
- National Institutes of Health
-
- ACS Publications
-
- ACS Publications
-
- ACS Publications
-
- RSC Publishing
-
- Benchchem
-
- Wikipedia
-
- American Chemical Society
-
- Chemical Science (RSC Publishing)
-
- PMC - NIH
-
- ResearchGate
-
- PMC - NIH
-
- ACS Publications
-
- National Institutes of Health
-
- NIH
-
- ACS Publications
-
- Docentes FCT NOVA
-
- ACS Publications
-
- NROChemistry
-
- Wikipedia
-
- Chemistry Stack Exchange
-
- PMC - PubMed Central
-
- ResearchGate
-
- Organic Mechanisms Online
-
- ACS Publications
-
- ACS Publications
-
- PubMed Central
-
- ResearchGate
-
- OrgoSolver
-
- ResearchGate
-
- Benchchem
-
- ScienceDirect
-
- Master Organic Chemistry
-
- Macmillan Group
-
- PubMed Central
-
- ChemRxiv
-
- ResearchGate
-
- Synthesis Reviews
-
- Michael P. Doyle - SciSpace
-
- DDD UAB
-
- Wikipedia
-
- NIH
-
- ResearchGate
-
- ACS Publications
Sources
- 1. benchchem.com [benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. orgosolver.com [orgosolver.com]
- 6. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 8. Isotope effects and the nature of selectivity in rhodium-catalyzed cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanism and stereoselectivity of the Rh(ii)-catalyzed cyclopropanation of diazooxindole: a density functional theory study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantioselective Copper-Catalyzed Synthesis of Trifluoromethyl-Cyclopropylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 41088-52-2). This document is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during experimentation. We will explore the stability, degradation pathways, and handling of this versatile bifunctional molecule, which contains both a reactive epoxide and an ester group.[1][2]
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the molecule's properties and stability.
Question: What are the key reactive functional groups in this compound and how do they influence its stability?
Answer: The molecule possesses two primary sites of reactivity:
-
The Epoxide Ring: This is a strained three-membered ring that is susceptible to ring-opening reactions.[3] This reaction can be catalyzed by both acids and bases and is a primary pathway for degradation or derivatization.
-
The Methyl Ester Group: This group is vulnerable to hydrolysis, particularly under basic conditions (saponification), which cleaves the ester to form a carboxylate salt and methanol.[4][5]
The dual functionality means that reaction conditions must be carefully selected to target one group while preserving the other. The stability is generally poor in strongly acidic or basic aqueous solutions.[4][6]
Question: What are the recommended storage conditions for this compound?
Answer: To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a refrigerator. This prevents exposure to atmospheric moisture and acidic or basic impurities that can catalyze decomposition over time.
Question: What are the primary degradation pathways I should be aware of?
Answer: The two main degradation pathways correspond to the reactivity of the functional groups:
-
Acid-Catalyzed Epoxide Ring Opening: In the presence of an acid and a nucleophile (like water), the epoxide ring will open to form a trans-diol product (trans-4,5-dihydroxycyclohexane-1-carboxylate).[3][7]
-
Base-Catalyzed Ester Hydrolysis: Under basic conditions, the ester group will be hydrolyzed to form the corresponding carboxylate salt (sodium 7-oxabicyclo[4.1.0]heptane-3-carboxylate, if using NaOH).[4][5]
These pathways can compete, and the dominant route is highly dependent on the pH, temperature, and solvent system used.[4]
Section 2: Troubleshooting Experimental Issues
This section provides a systematic guide to diagnosing and solving common problems encountered in reactions involving this compound.
Issue 1: Low or No Yield of the Desired Product
Potential Cause A: Degradation of Starting Material Your starting material may have degraded during storage or the reaction itself. The presence of trace amounts of acid or water can initiate the epoxide ring-opening.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Before starting, run a quick analysis (e.g., NMR or GC-MS) to confirm the integrity of your starting material.
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents to prevent unintended hydrolysis of the epoxide.
-
Control Reaction pH: If your reaction is not intended to be acidic, consider adding a non-nucleophilic base (e.g., proton sponge) to scavenge any trace acid impurities.
-
Potential Cause B: Inappropriate Reaction Temperature Epoxide ring-opening and ester hydrolysis are both accelerated at higher temperatures.[4]
-
Troubleshooting Steps:
-
Lower the Temperature: Attempt the reaction at a lower temperature (e.g., 0 °C or -78 °C) to slow down potential degradation pathways.
-
Monitor Reaction Progress: Use TLC or in-situ monitoring techniques (like IR spectroscopy) to track the consumption of starting material and formation of the product, allowing you to stop the reaction before significant side products form.[8]
-
Issue 2: Formation of Unexpected Byproducts
Problem A: My major byproduct is a diol (dihydroxycyclohexane derivative).
-
Causality: This is the classic signature of acid-catalyzed hydrolysis of the epoxide ring.[7] The source of acid could be an intended reagent, an impurity in a solvent, or atmospheric CO₂ reacting with trace water.
-
Solution: Follow the steps for "Potential Cause A" under Issue 1. Rigorously exclude water and acid from your reaction.
Problem B: My product has been converted to a carboxylic acid.
-
Causality: This indicates base-catalyzed hydrolysis (saponification) of the methyl ester.[5] This often occurs during basic reaction conditions or an aqueous basic workup (e.g., washing with sodium bicarbonate solution).
-
Solution:
-
Use Non-Basic Conditions: If possible, modify your synthetic route to avoid strong bases.
-
Modify Workup: During workup, use a neutral wash (e.g., brine) instead of a basic one. If a basic wash is required to remove acidic impurities, perform it quickly at low temperatures to minimize ester hydrolysis.
-
Summary of Degradation Products and Conditions
| Condition | Primary Functional Group Affected | Major Degradation Product | Analytical Signature (vs. Starting Material) |
| Acidic (Aqueous) | Epoxide | Methyl trans-4,5-dihydroxycyclohexane-1-carboxylate | Loss of epoxide protons in ¹H NMR; Appearance of two new -OH protons; Strong, broad -OH stretch in IR (~3300 cm⁻¹) |
| Basic (Aqueous) | Ester | 7-oxabicyclo[4.1.0]heptane-3-carboxylate salt | Loss of methyl ester singlet (-OCH₃) in ¹H NMR; Appearance of broad carboxylate stretch in IR (~1550-1610 cm⁻¹) |
Section 3: Mechanistic Pathways and Analytical Protocols
A deeper understanding of the degradation mechanisms is crucial for experimental design.
Degradation Pathway Diagrams
Caption: Acid-catalyzed ring-opening of the epoxide.
Caption: Base-catalyzed hydrolysis of the methyl ester.
Experimental Protocol: Forced Degradation Study
This protocol allows you to systematically test the stability of your compound under various conditions, which is essential for developing robust reaction and purification procedures.
Objective: To determine the degradation profile of this compound under acidic, basic, and neutral conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC or GC-MS system for analysis
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol.
-
Sample Preparation: In separate, labeled vials, prepare the following solutions:
-
Neutral: 1 mL of stock solution + 1 mL of deionized water.
-
Acidic: 1 mL of stock solution + 1 mL of 0.1 M HCl.
-
Basic: 1 mL of stock solution + 1 mL of 0.1 M NaOH.
-
Control: 1 mL of stock solution + 1 mL of methanol.
-
-
Incubation: Gently mix each vial and incubate at a controlled temperature (e.g., 50 °C) for a set time period (e.g., 24 hours).
-
Time Point Sampling: At specified time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot from each vial.
-
Quenching (for acidic/basic samples):
-
For the acidic sample, neutralize the aliquot with an equivalent amount of 0.1 M NaOH.
-
For the basic sample, neutralize the aliquot with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by a suitable chromatographic method (HPLC or GC-MS) to quantify the remaining parent compound and identify major degradation products.
-
Data Interpretation: Plot the percentage of the parent compound remaining over time for each condition. Compare the chromatograms to identify the peaks corresponding to the diol (from acidic degradation) and the carboxylic acid/carboxylate (from basic degradation). This workflow helps establish the compound's stability window.
Caption: Decision tree for troubleshooting experimental outcomes.
References
- Smolecule. (2023, August 15). (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane.
- Du, Y., et al. (2019, April 26). Accelerated Hydrolytic Degradation of Ester-containing Biobased Epoxy Resins. Polymer Chemistry.
- MuseChem. (E)-1-Methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane.
- Google Patents. (2020, July 14). Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester. CN106868088B.
- The Journal of Organic Chemistry. Structure and reactivity. 2. 2-tert-Butyl-3-cyano-7-oxabicyclo[4.1.0]heptane stereoisomers.
- ResearchGate. (2025, August 5). Enthalpy of polymerisation of 7‐oxabicyclo[4.1.0]heptane.
- Google Patents. Method for preparing substituted styrene. US20190177256A1.
- Woods Hole Oceanographic Institution. Manuscript FINAL CLEAN 2a.
- Hu, X., et al. (2024, May 23). Rapid degradation of thermosetting ester epoxies and monomer recovery methods. Research Square.
- Frontiers. (2024, October 29). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms.
- CNR-IRIS. (2024, October 30). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms.
- Wikipedia. 3,4-Epoxycyclohexanecarboxylate methyl ester.
- ResearchGate. (2025, August 5). Monitoring the degradation of a high solids epoxy coating by means of EIS and EN.
- OSTI.gov. THERMAL DECOMPOSITION MECHANISMS OF EPOXIES AND POLYURETHANES.
- ACS Omega. Unraveling the Mechanistic Origins of Epoxy Degradation in Acids.
- National Center for Biotechnology Information. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. PubChem Compound Database.
- PubMed. (2011). Stability of sucrose fatty acid esters under acidic and basic conditions. Journal of Oleo Science.
- Sigma-Aldrich. This compound. Product Page.
- Studylib. Advanced Organic Synthesis Lab Manual.
Sources
- 1. 3,4-Epoxycyclohexanecarboxylate methyl ester - Wikipedia [en.wikipedia.org]
- 2. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | C8H12O3 | CID 12770164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy (1R,4R,6S)-1-methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptane | 4680-24-4 [smolecule.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. studylib.net [studylib.net]
- 8. iris.cnr.it [iris.cnr.it]
Technical Support Center: Catalyst Selection for Efficient Epoxidation Reactions
Welcome to the Technical Support Center for Catalyst Selection in Epoxidation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst choice and troubleshoot common issues encountered during experimentation. Our goal is to provide you with not only procedural guidance but also the underlying principles to empower your research and development efforts.
Section 1: Troubleshooting Guide
This section addresses specific problems that can arise during catalytic epoxidation, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of the Olefin
Q: My epoxidation reaction shows minimal or no conversion of the starting olefin. What are the likely causes and how can I resolve this?
A: Low or no conversion is a frequent issue stemming from several factors related to the catalyst's activity and the reaction environment.
-
Potential Cause 1: Catalyst Deactivation. The catalyst may have lost its activity. This can be due to:
-
Sintering: At high temperatures, catalyst particles can agglomerate, reducing the active surface area.[1][2] This is a common issue with supported metal catalysts like silver.
-
Poisoning: Impurities in the feedstock or solvent can irreversibly bind to the active sites of the catalyst, rendering them inactive.[2][3][4] Common poisons for metal catalysts include sulfur, phosphorus, and nitrogen-containing heterocycles.[3][4]
-
Fouling: Deposition of byproducts or coke on the catalyst surface can block active sites.[2]
-
-
Troubleshooting Steps:
-
Catalyst Characterization: Analyze the used catalyst using techniques like BET surface area analysis to check for sintering or elemental analysis to identify potential poisons.[5]
-
Feedstock Purification: Ensure the purity of your olefin, solvent, and oxidant to minimize catalyst poisons.[2]
-
Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize thermal degradation and sintering.[2]
-
Catalyst Regeneration: For fouling, a regeneration step through thermal or chemical treatment might restore activity.[2]
-
-
Potential Cause 2: Inappropriate Reaction Conditions. The chosen conditions may not be optimal for the specific catalyst and substrate.
-
Temperature and Pressure: Epoxidation reactions are often exothermic, and improper temperature control can affect catalyst stability and selectivity.[6][7]
-
Solvent Effects: The solvent can influence catalyst activity and selectivity.[8] For instance, protic solvents can affect the electronic nature of metalloporphyrin catalysts.[8]
-
Oxidant Choice: The choice of oxidant (e.g., hydrogen peroxide, peroxyacids, TBHP) is critical and must be compatible with the catalyst.[7][9]
-
-
Troubleshooting Steps:
-
Systematic Optimization: Perform a systematic study to optimize reaction conditions such as temperature, pressure, and reactant concentrations.[10][11]
-
Solvent Screening: Evaluate a range of solvents to find one that enhances catalyst performance.
-
Oxidant Compatibility: Verify that your chosen oxidant is suitable for your catalyst system. For example, titanium silicalite (TS-1) catalysts are effective with hydrogen peroxide.[12]
-
Issue 2: Poor Selectivity towards the Epoxide
Q: My reaction is converting the olefin, but I'm observing a low yield of the desired epoxide and a high proportion of byproducts. How can I improve selectivity?
A: Poor selectivity is a common challenge where the reaction favors pathways other than epoxidation, such as allylic oxidation or complete combustion.
-
Potential Cause 1: Catalyst-Mediated Side Reactions. The catalyst itself might be promoting undesirable side reactions.
-
The nature of the metal and its interaction with the support can influence selectivity. For example, in ethylene epoxidation over silver catalysts, the formation of CO₂ is a major competing reaction.[13]
-
The electronic properties of the catalyst play a crucial role. The strength of the metal-oxygen bond can determine whether the reaction favors epoxide formation.[14]
-
-
Troubleshooting Steps:
-
Catalyst Modification:
-
Promoters: The addition of promoters can enhance selectivity. For instance, alkali metals can suppress side reactions on silver catalysts.[13]
-
Support Material: The choice of support material (e.g., alumina, silica, zirconia) can significantly impact selectivity by influencing the properties of the active metal.[6][13][15]
-
-
Ligand Modification (for homogeneous catalysts): In systems like metalloporphyrin or salen complexes, modifying the ligands can tune the electronic and steric properties of the metal center to favor epoxidation.[8]
-
-
Potential Cause 2: Reaction Conditions Favoring Byproducts.
-
High Temperatures: Elevated temperatures can lead to over-oxidation or thermal decomposition of the epoxide.
-
Oxidant Concentration: An excess of the oxidizing agent can promote further reaction of the epoxide.
-
-
Troubleshooting Steps:
-
Temperature Control: Maintain a precise and optimal reaction temperature.
-
Stoichiometry Control: Carefully control the molar ratio of the olefin to the oxidant. A gradual addition of the oxidant can sometimes improve selectivity.
-
Reaction Time: Optimize the reaction time to maximize epoxide yield before significant byproduct formation occurs.
-
Issue 3: Catalyst Deactivation Over Time
Q: My catalyst performs well initially, but its activity and/or selectivity decline rapidly over subsequent runs. What is causing this deactivation, and how can it be prevented?
A: Catalyst deactivation is a critical issue, especially in industrial applications, and can be attributed to several mechanisms.[5]
-
Potential Causes & Mitigation Strategies:
| Deactivation Mechanism | Description | Prevention & Mitigation Strategies |
| Poisoning | Irreversible adsorption of impurities (e.g., sulfur, halides) onto the active sites.[2][4] | - Purify feedstock and solvents.[2]- Use guard beds to remove poisons before the reactor.- Design poison-resistant catalysts.[16] |
| Sintering | Thermal agglomeration of catalyst particles, leading to a loss of active surface area.[1][2] | - Operate at lower temperatures.- Choose thermally stable support materials.- Use promoters that inhibit sintering. |
| Fouling/Coking | Physical deposition of carbonaceous materials or heavy byproducts on the catalyst surface, blocking pores and active sites.[2] | - Optimize reaction conditions to minimize coke formation (e.g., adjust temperature, pressure, feedstock composition).[2]- Implement regular catalyst regeneration cycles.[2] |
| Leaching | Dissolution of the active metal from the support into the reaction medium (common in liquid-phase reactions with heterogeneous catalysts). | - Covalently anchor the active species to the support.- Use a solvent system that minimizes metal solubility. |
Experimental Protocol: Testing for Catalyst Leaching
To determine if the active metal is leaching from your heterogeneous catalyst, perform the following hot filtration test:
-
Run the epoxidation reaction under standard conditions for a predetermined time (e.g., until ~20-30% conversion is achieved).
-
Carefully and quickly filter the hot reaction mixture to remove the solid catalyst.
-
Allow the filtrate (the liquid portion) to continue reacting under the same conditions.
-
Monitor the reaction progress. If the reaction continues in the filtrate, it indicates that the active catalytic species has leached into the solution. If the reaction stops, the catalysis is truly heterogeneous.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main differences between homogeneous and heterogeneous catalysts for epoxidation, and how do I choose between them?
A1: The choice between homogeneous and heterogeneous catalysts depends on the specific application, scale, and desired process characteristics.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Phase | Same phase as reactants (typically liquid).[17] | Different phase from reactants (typically solid catalyst with liquid/gas reactants).[18] |
| Activity/Selectivity | Often exhibit high activity and selectivity due to well-defined active sites.[17] | Can have high activity/selectivity, but may be influenced by mass transfer limitations. |
| Catalyst Separation | Difficult and costly, often requiring extraction or distillation.[12] | Easy separation from the reaction mixture by filtration or centrifugation.[18] |
| Reusability | Generally not reusable. | Often reusable, which is economically and environmentally beneficial.[18] |
| Thermal Stability | Lower thermal stability.[18] | High thermal stability.[18] |
| Examples | Metal complexes (e.g., Mn-salen, metalloporphyrins), Sharpless epoxidation catalyst.[8][19] | Supported metals (e.g., Ag/α-Al₂O₃), titanium silicates (TS-1), supported metal oxides.[12][13] |
Recommendation: For lab-scale synthesis requiring high selectivity and well-understood mechanisms, homogeneous catalysts are often suitable. For industrial-scale production where catalyst recovery and reusability are paramount, heterogeneous catalysts are generally preferred.[18]
Q2: How does the choice of oxidant affect the epoxidation reaction?
A2: The oxidant is a key component of the catalytic system and its choice can significantly impact efficiency and safety.
-
Peroxyacids (e.g., m-CPBA): Highly reactive and effective for many olefins, but can be hazardous and produce stoichiometric amounts of carboxylic acid waste.[9]
-
Hydrogen Peroxide (H₂O₂): A "green" oxidant as its only byproduct is water.[20] Its activation often requires specific catalysts, such as titanium silicates (TS-1).[12]
-
tert-Butyl Hydroperoxide (TBHP): An organic peroxide that is often used with metal catalysts like those based on titanium, molybdenum, or vanadium.[9][21]
-
Molecular Oxygen (O₂): The ideal oxidant from an economic and environmental perspective, but its activation is challenging and often requires high temperatures and specific catalysts, such as silver for ethylene epoxidation.
Q3: What is the role of the support material in a heterogeneous epoxidation catalyst?
A3: The support is not merely an inert carrier but plays an active role in the catalytic process.
-
Dispersion and Stability: A high surface area support helps to disperse the active metal particles, preventing sintering.[13]
-
Active Site Modification: The support can interact with the metal particles, modifying their electronic properties and, consequently, their catalytic activity and selectivity.[6][15]
-
Providing Acidity/Basicity: The acidic or basic nature of the support can influence the reaction mechanism. For example, acidic supports can sometimes promote the ring-opening of the newly formed epoxide, a common side reaction.[12]
Q4: How can I optimize reaction conditions for a new epoxidation system?
A4: A systematic approach, such as Response Surface Methodology (RSM), can be employed to efficiently optimize multiple variables.[10] Key parameters to consider include:
-
Catalyst Loading: The amount of catalyst used.
-
Reaction Temperature: Influences reaction rate and catalyst stability.
-
Reactant Molar Ratio: The ratio of olefin to oxidant.
-
Reaction Time: The duration of the reaction.
By systematically varying these parameters and analyzing the impact on conversion and selectivity, optimal conditions can be identified.[10]
Section 3: Visualizing Key Concepts
Catalyst Deactivation Pathways
The following diagram illustrates the primary mechanisms of catalyst deactivation.
Caption: Key pathways leading to catalyst deactivation.
General Workflow for Catalyst Selection and Optimization
This workflow outlines a logical progression for selecting and optimizing a catalyst for a specific epoxidation reaction.
Caption: A systematic approach to catalyst selection.
References
-
Catalytic Epoxidation Reaction. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons. (2024). Preprints.org. Retrieved January 2, 2026, from [Link]
-
What determines the catalyst's selectivity in the ethylene epoxidation reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Factors Affecting the Catalytic Epoxidation of Olefins by Iron Porphyrin Complexes and H2O2 in Protic Solvents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Silver catalysts for ethylene epoxidation: The role of support and promoters. (2020). Utrecht University Research Portal. Retrieved January 2, 2026, from [Link]
-
Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(VI) complex via response surface methodology. (2024). RSC Publishing. Retrieved January 2, 2026, from [Link]
-
Optimisation of epoxidation reaction conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Comparison of Homogeneous and Heterogeneous catalysts. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. (2005). Chemical Reviews. Retrieved January 2, 2026, from [Link]
-
Special Issue : Catalytic Epoxidation Reaction. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
Structure Sensitivity of Silver-Catalyzed Ethylene Epoxidation. (2019). ACS Catalysis. Retrieved January 2, 2026, from [Link]
-
A review on heterogeneous solid catalysts and related catalytic mechanisms for epoxidation of olefins with H2O2. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]
-
Supported metalloporphyrin catalysts for alkene epoxidation. (2006). PubMed. Retrieved January 2, 2026, from [Link]
-
Mechanisms in homogeneous and heterogeneous epoxidation catalysis. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
ADVANTAGES AND DISADVANTAGES OF HOMOGENEOUS AND HETEROGENEOUS CATALYSTS. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Sharpless Alkene Epoxidation Catalyst with Polymer Support. (n.d.). PURKH. Retrieved January 2, 2026, from [Link]
-
Epoxidation. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 2, 2026, from [Link]
-
Asymmetric nucleophilic epoxidation. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
Regiospecific Epoxidation of Carvone: A Discovery-Oriented Experiment for Understanding the Selectivity and Mechanism of Epoxidation Reactions. (2006). Journal of Chemical Education. Retrieved January 2, 2026, from [Link]
-
Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Deactivation of a commercial catalyst in the epoxidation of ethylene to ethylene oxide - Basis for accelerated testing. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Reasons for catalyst deactivation and methods to inhibit it. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Olefin epoxidation – which catalyst to choose? (2012). RSC Blogs. Retrieved January 2, 2026, from [Link]
-
Reactions of Surface Peroxides Contribute to Rates and Selectivities for C2H4 Epoxidation on Silver. (2022). ACS Catalysis. Retrieved January 2, 2026, from [Link]
-
Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024). Micromeritics. Retrieved January 2, 2026, from [Link]
-
Catalyst deactivation mechanisms and how to prevent them. (2023). phys.org. Retrieved January 2, 2026, from [Link]
-
Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Retrieved January 2, 2026, from [Link]
-
Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
A catalytic support material takes a leading role. (2018). Argonne National Laboratory. Retrieved January 2, 2026, from [Link]
-
Reactions of Epoxides under Acidic and Basic Conditions. (n.d.). Chemistry Steps. Retrieved January 2, 2026, from [Link]
-
Catalyst poisoning. (n.d.). chemeurope.com. Retrieved January 2, 2026, from [Link]
-
Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. (2021). Chemical Science (RSC Publishing). Retrieved January 2, 2026, from [Link]
-
Aldehyde-catalyzed epoxidation of unactivated alkenes with aqueous hydrogen peroxide. (2021). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
-
Catalytic Consequences of Oxidant, Alkene, and Pore Structures on Alkene Epoxidations within Titanium Silicates. (2020). Semantic Scholar. Retrieved January 2, 2026, from [Link]
-
(PDF) Catalytic Epoxidation Reaction. (2021). ResearchGate. Retrieved January 2, 2026, from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Hiden Analytical. Retrieved January 2, 2026, from [Link]
-
Catalyst poisoning. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Synthesis
Welcome to the Technical Support Center for managing exothermic reactions in large-scale synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support. An exothermic reaction is a chemical process that releases energy in the form of heat.[1][2][3] While essential for many chemical transformations, these reactions pose significant safety risks if not properly controlled, potentially leading to thermal runaway events with catastrophic consequences.[4][5][6][7]
This guide is structured to provide a comprehensive understanding of exothermic reaction management, from initial hazard assessment to emergency response. Our goal is to equip you with the knowledge and tools to conduct your large-scale syntheses safely and efficiently.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the reaction's thermal properties is the foundation of safe process scale-up.[8] This section focuses on the tools and methodologies for identifying and quantifying the thermal hazards associated with your chemical process.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and what are the primary causes?
A thermal runaway is an uncontrolled, self-accelerating exothermic reaction.[4][6] It occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure within the reactor.[4][7] This can result in explosions, fires, and the release of toxic substances.[6]
Primary causes include:
-
Insufficient Cooling: The cooling system is unable to dissipate the heat generated by the reaction.[4]
-
Improper Reactant Addition: Adding reactants too quickly can lead to an accumulation of unreacted material and a sudden release of energy.[9]
-
Mixing Failures: Poor agitation can create localized hot spots where the reaction rate accelerates.[10]
-
Equipment Failure: Malfunctions in cooling systems, stirrers, or control sensors can lead to a loss of control.[4]
-
Incorrect Process Conditions: Deviations from the established temperature, pressure, or concentration parameters.
Q2: What is reaction calorimetry and why is it crucial for scale-up?
Reaction calorimetry is an experimental technique used to measure the heat released or absorbed during a chemical reaction.[11][12] It provides critical data for safe scale-up, including:
-
Heat of Reaction (ΔH): The total amount of heat generated by the reaction.
-
Heat Release Rate: How quickly the heat is produced.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if no heat is removed from the system.[13]
-
Reaction Kinetics: The rate at which the reaction proceeds under different conditions.[11][13]
This information is vital for designing appropriate cooling systems, determining safe reactant addition rates, and assessing the overall risk of a thermal runaway.[14][15][16]
Q3: What are the key differences between various calorimetry techniques?
Several calorimetry techniques are available, each with its own advantages. The choice of method depends on the specific information required and the stage of process development.
| Technique | Primary Use | Key Data Provided | Considerations |
| Differential Scanning Calorimetry (DSC) | Screening for thermal stability of reactants, products, and intermediates.[12] | Onset temperature of decomposition, energy of decomposition. | Small sample size, may not fully represent bulk reaction conditions. |
| Reaction Calorimetry (RC) | Simulating process conditions to measure heat flow and reaction kinetics.[11][14] | Heat of reaction, heat release rate, specific heat capacity, overall heat transfer coefficient (U). | Provides a realistic assessment of the reaction under process-like conditions.[16] |
| Adiabatic Calorimetry | "Worst-case scenario" testing to determine the consequences of a cooling failure.[17] | Time to maximum rate, adiabatic temperature and pressure rise. | Essential for designing emergency relief systems. |
Section 2: Engineering and Administrative Controls
Once the thermal hazards are understood, a multi-layered approach of engineering and administrative controls is necessary to ensure safe operation.
Troubleshooting Guide
Issue: Unexpected temperature spike during reactant addition.
-
Possible Cause 1: Reactant addition rate is too high.
-
Troubleshooting Step: Immediately stop the addition of the limiting reagent.[10]
-
Explanation: A high addition rate can lead to the accumulation of unreacted starting material. When the reaction eventually initiates, the accumulated material reacts rapidly, causing a sudden and large release of heat.[9]
-
Long-Term Solution: Re-evaluate the dosing profile using reaction calorimetry data to ensure the rate of addition does not exceed the rate of reaction and the cooling capacity of the reactor.[10]
-
-
Possible Cause 2: Inefficient mixing.
-
Troubleshooting Step: Verify that the agitator is functioning correctly and at the appropriate speed.[10][13]
-
Explanation: Poor mixing can lead to localized "hot spots" where the reaction proceeds much faster than in the bulk of the mixture.[10]
-
Long-Term Solution: Ensure the agitator design and speed are suitable for the reaction viscosity and volume. Computational Fluid Dynamics (CFD) modeling can be used to optimize mixing.
-
-
Possible Cause 3: Insufficient cooling.
-
Troubleshooting Step: Ensure the reactor's cooling system is operating at maximum capacity.[10]
-
Explanation: The cooling duty may be underestimated, or there could be a malfunction in the cooling system.
-
Long-Term Solution: Use reaction calorimetry to accurately determine the heat release rate and ensure the reactor's heat transfer capabilities are sufficient.[18] Consider a larger reactor with a better surface-area-to-volume ratio or a more efficient cooling system.[10]
-
Issue: Reactor pressure is increasing beyond the set limit.
-
Possible Cause 1: Gas evolution from the reaction.
-
Troubleshooting Step: Stop reactant addition and verify that the reactor's vent is not blocked.
-
Explanation: Some reactions produce gaseous byproducts, which can lead to a pressure buildup if not adequately vented.
-
Long-Term Solution: The process should be designed with an appropriately sized vent and potentially a scrubber system to handle off-gassing.
-
-
Possible Cause 2: Onset of a thermal runaway.
-
Troubleshooting Step: Immediately initiate emergency procedures, which may include activating a quenching system.[10]
-
Explanation: A rapid increase in temperature from an exothermic runaway will cause the solvent and any low-boiling components to vaporize, leading to a sharp pressure increase.[6]
-
Long-Term Solution: A thorough hazard assessment, including adiabatic calorimetry, is necessary to understand the potential for pressure generation and to properly design an emergency relief system.[19]
-
Section 3: Emergency Preparedness and Response
Even with robust controls, it is essential to have well-defined emergency procedures in place.
Frequently Asked Questions (FAQs)
Q1: What is an emergency relief system (ERS) and when is it necessary?
An emergency relief system is a passive safety device designed to protect a reactor from over-pressurization by discharging its contents.[6][17][19] It is the last line of defense against a catastrophic failure.[5] An ERS is necessary for any process where a credible scenario (e.g., cooling failure, reactant mischarge) could lead to a runaway reaction.[20] The design of an ERS is complex and must consider factors like reaction kinetics, fluid properties, and two-phase flow.[19][21] The Design Institute for Emergency Relief Systems (DIERS) methodology provides a comprehensive approach for these calculations.[19]
Q2: What is "quenching" and how do I develop a quenching protocol?
Quenching involves rapidly adding a chemical to stop or "kill" a reaction.[10] A quenching agent can work by:
-
Neutralizing a reactant or catalyst.
-
Rapidly cooling the reaction mixture.
-
Diluting the reactants.
Developing a quenching protocol involves:
-
Selection of a Quenching Agent: The agent should be readily available, effective in small quantities, and not have any hazardous reactions with the reaction mixture.
-
Determining the Quench Temperature: The temperature at which the quench should be initiated.
-
Validation: The quenching procedure must be tested at the lab scale to ensure it is effective and does not create a new hazard (e.g., excessive gas evolution).
Q3: What are the key elements of an emergency response plan for a thermal runaway?
An effective emergency response plan should include:
-
Clear criteria for initiating the emergency procedure.
-
Step-by-step instructions for operators, including stopping reactant feeds, maximizing cooling, and initiating a quench or emergency shutdown. [10]
-
Evacuation procedures and designated safe assembly points. [10]
-
Communication protocols for alerting emergency services and plant personnel.
-
Regular training and drills for all personnel involved. [22]
Section 4: Inherently Safer Design (ISD)
The most effective way to manage the hazards of exothermic reactions is to design them out of the process from the beginning.[4][23] This is the principle of Inherently Safer Design (ISD).
Key Principles of ISD for Exothermic Reactions
-
Minimize: Use smaller quantities of hazardous materials. Continuous flow reactors, for example, have a much smaller reaction volume at any given time compared to batch reactors.[23]
-
Substitute: Replace hazardous chemicals with less hazardous alternatives. For example, using a less volatile solvent.[23]
-
Moderate: Use less hazardous conditions. Operating at a lower temperature or pressure can reduce the severity of a potential runaway.[23][24]
-
Simplify: Design processes to be less complex and less prone to human error.[23]
A key strategy in ISD is to use a semi-batch process where one reactant is added gradually. This limits the amount of unreacted energy in the reactor at any given time.
Visualizations
Decision Workflow for Exotherm Management
Caption: Decision workflow for assessing and managing exothermic reaction hazards.
Hierarchy of Controls for Exothermic Reactions
Caption: Hierarchy of controls applied to managing exothermic reaction risks.
References
-
Mettler Toledo. (n.d.). Calorimetry in Chemical Development. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Calorimetry in Chemical Development. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up. Retrieved from [Link]
-
Zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention. Retrieved from [Link]
-
DEKRA. (n.d.). Emergency Pressure Relief Systems. Retrieved from [Link]
-
Jensen Hughes. (2019, September 13). Emergency Relief System Design. Retrieved from [Link]
-
Syrris. (n.d.). Information on the Reaction Calorimetry application. Retrieved from [Link]
-
AIChE. (n.d.). Vent Containment Design for Emergency Relief Systems. Retrieved from [Link]
-
IRJET. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. Retrieved from [Link]
-
ioMosaic. (n.d.). Designing Emergency Relief Systems for Runaway Reactions. Retrieved from [Link]
-
Chemical Processing. (n.d.). Relief System Design For Reactive Systems – Get The Facts. Retrieved from [Link]
-
AIChE. (2004, March 1). A Checklist for Inherently Safer Chemical Reaction Process Design and Operation. Retrieved from [Link]
-
TSM TheSafetyMaster Private Limited. (2024, November 7). Exothermic Reaction Hazards. Retrieved from [Link]
-
National Society of Professional Engineers. (n.d.). How to Make Process Plants Inherently Safer. Retrieved from [Link]
-
IChemE. (n.d.). Why reactions run away. Retrieved from [Link]
-
Solubility of Things. (n.d.). Calorimetry: Techniques and Applications. Retrieved from [Link]
-
Manufacturing.net. (2015, January 14). What Can Reaction Calorimetry Teach Us?. Retrieved from [Link]
-
WIKA blog. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors. Retrieved from [Link]
-
Unknown. (2024, September 18). Understanding Runaway Reactions and Their Safety Implications. Retrieved from [Link]
-
IChemE. (n.d.). The protection of reactors containing exothermic reactions: an HSE view. Retrieved from [Link]
-
H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]
-
Aidic. (n.d.). Reactor Scale-up from Lab to Commercial: Bridging the “Valley of Death”. Retrieved from [Link]
-
LearnChemE. (n.d.). scale-up-of-a-batch-reactor. Retrieved from [Link]
-
Patsnap Eureka. (2025, September 3). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
YouTube. (2012, June 29). Batch Reactor Scale-Up. Retrieved from [Link]
-
ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. Retrieved from [Link]
-
Unknown. (n.d.). Inherently Safer Design. Retrieved from [Link]
-
The Chemical Engineer. (2023, October 26). Rules of Thumb: Scale-up - Features. Retrieved from [Link]
-
ACS Publications. (n.d.). Process Safety Evaluation To Identify the Inherent Hazards of a Highly Exothermic Ritter Reaction Using Adiabatic and Isothermal Calorimeters. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
Amar Equipment. (2023, October 12). Working with Exothermic Reactions during Lab and Scale up. Retrieved from [Link]
-
AIChE. (n.d.). apply Inherently Safer Design Concepts to existing facilities. Retrieved from [Link]
-
Unknown. (n.d.). The Quench. Retrieved from [Link]
-
Unknown. (n.d.). Progress in Inherently Safer Design for Chemical Processes. Retrieved from [Link]
-
Unknown. (2025, October 10). A Guide to OSHA's Process Safety Management (PSM) Standard. Retrieved from [Link]
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Khan Academy. (n.d.). Exothermic and endothermic reactions (video). Retrieved from [Link]
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Wikipedia. (n.d.). Exothermic reaction. Retrieved from [Link]
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Energy Foundations for High School Chemistry. (n.d.). Exothermic, Endothermic, & Chemical Change. Retrieved from [Link]
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YouTube. (2016, July 17). Endothermic and Exothermic Reactions. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the analysis of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (M7OH-3C). This document is designed for researchers, analytical chemists, and drug development professionals to provide expert guidance, troubleshooting, and frequently asked questions (FAQs) regarding the detection and quantification of impurities associated with this compound.
Section 1: Understanding Potential Impurities
A robust analytical strategy begins with understanding the potential impurities that may be present. For M7OH-3C, impurities typically arise from the synthetic route or degradation.
FAQ: What are the most likely impurities I should be looking for?
The impurity profile is highly dependent on the synthesis pathway, which commonly involves the epoxidation of a cyclohexene precursor. Therefore, you should anticipate several classes of impurities.
Table 1: Potential Impurities in this compound
| Impurity Class | Potential Structure/Identity | Likely Origin | Recommended Primary Detection Technique |
| Starting Materials | Methyl cyclohex-3-ene-1-carboxylate | Incomplete epoxidation reaction. | GC-MS, HPLC-UV |
| Reaction By-products | Diastereomers (e.g., cis/trans isomers)[1][2] | Non-stereospecific synthesis or epimerization. | Chiral GC, Chiral HPLC |
| Degradation Products | 3,4-dihydroxycyclohexane-1-carboxylic acid methyl ester | Acid- or base-catalyzed hydrolysis of the epoxide ring. | HPLC-UV/MS, LC-MS |
| Solvent Residues | Toluene, Dichloromethane, Ethyl Acetate, etc. | Carryover from reaction workup and purification. | Headspace GC-MS |
| Reagent-Related | Peroxyacetic acid, m-CPBA by-products | Residual epoxidizing agent or its breakdown products. | HPLC-UV, LC-MS |
Section 2: Core Analytical Techniques & Strategy
A multi-technique approach is essential for comprehensive impurity profiling. The choice of method depends on whether the goal is routine purity testing, identification of unknowns, or quantification of specific impurities.
Workflow for Impurity Analysis
The following diagram outlines a logical workflow for identifying and quantifying impurities in a sample of M7OH-3C.
Caption: A logical workflow for impurity analysis.
FAQ: Which technique should I start with: GC or HPLC?
Both are powerful, but they are suited for different types of impurities.
-
Gas Chromatography (GC) is ideal for analyzing thermally stable and volatile compounds. It excels at separating isomers and detecting residual solvents. For M7OH-3C, GC is an excellent first-pass technique.[3][4]
-
High-Performance Liquid Chromatography (HPLC) is better for non-volatile or thermally labile compounds.[5] It is particularly effective for detecting polar degradation products, such as the diol formed from epoxide ring-opening.
Senior Scientist Tip: We recommend running a preliminary scan on both GC-MS and LC-MS. This provides the most comprehensive initial picture of your sample's purity. Mass spectrometry (MS) provides invaluable molecular weight information for any detected peaks, which is crucial for tentative identification.[6][7][8]
Section 3: Troubleshooting & Method Development Guides
Gas Chromatography (GC) Troubleshooting
Q1: I'm developing a GC method. What column and conditions do you recommend as a starting point?
For a compound like M7OH-3C, a mid-polarity column is a robust starting point.
-
Recommended Column: A 30 m x 0.25 mm x 0.25 µm column with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) or a polyethylene glycol (WAX) phase.
-
Rationale: The phenyl-methylpolysiloxane phase provides good selectivity for a wide range of compounds based on boiling point and polarity differences. A WAX column offers different selectivity, which can be useful for resolving co-eluting peaks.
-
Starting Conditions:
-
Injector Temp: 250 °C
-
Detector Temp (FID): 280 °C
-
Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min).
-
Carrier Gas: Helium or Hydrogen at a constant flow of ~1.5 mL/min.
-
Q2: I see broad peaks or peak tailing in my GC chromatogram. What's the cause?
Peak tailing for this analyte often points to active sites in the GC system or sub-optimal conditions.
-
Check for Active Sites: The epoxide and ester functional groups can interact with active sites (exposed silanols) in the injector liner or the column.
-
Solution: Use a deactivated liner (e.g., silanized). If the column is old, it may need to be conditioned or trimmed by removing the first 10-15 cm from the inlet side.
-
-
Injection Temperature: If the temperature is too low, the sample may not volatilize quickly and uniformly, causing band broadening. If it's too high, you risk thermal degradation.
-
Solution: Analyze the sample at injector temperatures of 240°C, 250°C, and 260°C to find the optimal balance between peak shape and stability.
-
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting or tailing.
-
Solution: Dilute your sample or reduce the injection volume.
-
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: My main peak for M7OH-3C is not retaining on a C18 column. What should I do?
M7OH-3C is a relatively non-polar molecule, so it should retain well on a C18 column with a suitable mobile phase. If it elutes too early (near the void volume), your mobile phase is likely too strong.
-
Mobile Phase Composition: The "strength" of a reversed-phase mobile phase is determined by the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
Solution: Decrease the percentage of the organic solvent. For example, if you are using 80:20 Acetonitrile:Water, try starting with a 50:50 mixture and develop a gradient.
-
-
Column Choice: While C18 is a good start, a different stationary phase might provide better retention and selectivity.
-
Solution: Consider a phenyl-hexyl or a polar-embedded C18 column to introduce different separation mechanisms (e.g., pi-pi interactions).
-
Q2: I suspect a polar impurity (like the diol) is present, but I don't see it. How can I detect it?
Highly polar impurities will elute very early in a standard reversed-phase method and may be hidden in the solvent front.
-
Modify Your Gradient: Your gradient must start with a high percentage of the aqueous phase.
-
Solution: Start your gradient at 95-100% aqueous (e.g., water with 0.1% formic acid) for the first few minutes before ramping up the organic solvent. This will allow polar compounds to retain on the column.
-
-
Consider HILIC: For very polar analytes that are intractable by reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high-organic mobile phase.
Structure Elucidation (NMR & MS)
Q1: How can I use NMR to confirm the structure of an unknown impurity?
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[9][10] For M7OH-3C and its impurities, specific signals are diagnostic.
-
¹H NMR Signatures:
-
Epoxide Protons: The protons on the carbons of the epoxide ring are characteristic. They typically appear in the 2.5 - 3.5 ppm region of the ¹H NMR spectrum.[11][12] Their presence or absence is a key indicator.
-
Methyl Ester: Look for a sharp singlet corresponding to the -OCH₃ group around 3.7 ppm.
-
Hydrolysis Product (Diol): The disappearance of the epoxide signals and the appearance of new signals for protons on carbon atoms bearing hydroxyl groups (HC-OH) in the 3.5 - 4.5 ppm range would indicate ring-opening.
-
-
Technique: If you can isolate the impurity (e.g., via preparative HPLC), a full suite of 2D NMR experiments (COSY, HSQC, HMBC) can definitively map out the entire molecular structure.
Q2: My chromatogram shows a small, unknown peak. How can I identify it without an authentic standard?
This is a common challenge where hyphenated techniques like GC-MS and LC-MS are indispensable.[7]
-
Step 1: Obtain a Mass Spectrum: The mass spectrum will give you the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS) is even more powerful, as it provides a highly accurate mass that can be used to determine the elemental formula.[6]
-
Step 2: Propose a Structure: Based on the molecular weight and your knowledge of the reaction chemistry, you can propose likely structures. For example, a peak with a mass 18 Da higher than the parent compound strongly suggests a hydrolysis product (addition of H₂O).
-
Step 3: Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) involves fragmenting the impurity's molecular ion and analyzing the resulting fragments.[6] This fragmentation pattern acts as a "fingerprint" that can be used to piece together the molecule's structure, confirming or refuting your proposed structure.
Section 4: Standard Operating Protocols
The following protocols serve as validated starting points for your method development. Per ICH guidelines, any method used for quality control must be fully validated for specificity, linearity, accuracy, precision, and robustness.[13][14][15][16]
Protocol 1: GC-MS Method for Purity and By-Product Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the M7OH-3C sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with high-purity Ethyl Acetate.
-
Instrumentation: A standard Gas Chromatograph with a Mass Spectrometer detector.
-
GC Conditions:
-
Column: Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet: Split mode (50:1 ratio), 250 °C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp 15 °C/min to 250 °C (hold 5 min).
-
-
MS Conditions:
-
Source Temp: 230 °C.
-
Quad Temp: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
System Suitability: Inject a standard solution to verify peak shape, retention time, and signal-to-noise ratio before running samples.
-
Analysis: Inject 1 µL of the prepared sample. Integrate all peaks and report purity as area percent. Identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns.
Protocol 2: HPLC-UV Method for Degradation Product Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the M7OH-3C sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water.
-
Instrumentation: An HPLC system with a Diode Array Detector (DAD) or UV detector.
-
HPLC Conditions:
-
Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Ramp to 90% B
-
15-18 min: Hold at 90% B
-
18-20 min: Return to 10% B
-
20-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Detection: 210 nm.
-
-
System Suitability: Perform replicate injections of a standard. Check for repeatability of retention time, peak area, and theoretical plates.
-
Analysis: Inject 10 µL of the sample. The non-polar M7OH-3C will elute late in the gradient, while any polar hydrolysis products will elute early.
Table 2: Comparison of Recommended Analytical Methods
| Technique | Primary Use Case for M7OH-3C | Advantages | Limitations |
| GC-FID/MS | Purity assay, detection of volatile by-products, residual solvents, and isomers. | High resolution, excellent for volatiles, MS provides structural info. | Not suitable for non-volatile or thermally labile compounds (e.g., polar degradants). |
| HPLC-UV/MS | Detection of non-volatile impurities and polar degradation products (e.g., diols). | Versatile, suitable for a wide polarity range, non-destructive. | May have lower resolution for some isomers compared to capillary GC. |
| NMR | Absolute structure confirmation of unknown impurities, quantification without a specific standard (qNMR). | Provides unambiguous structural data[9], non-destructive. | Lower sensitivity compared to MS, requires higher sample concentration. |
| HRMS | Accurate mass measurement for elemental composition determination of unknowns. | Extremely high sensitivity and mass accuracy[6], powerful for identification. | Higher cost and complexity. |
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review.GSC Biological and Pharmaceutical Sciences.
- Q2(R2) Validation of Analytical Procedures. (2023). FDA.
- Spectroscopy of Ethers and Epoxides. (2025). Chemistry LibreTexts.
- New 1H NMR-Based Technique to Determine Epoxide Concentrations in Oxidized Oil. (2025). Springer.
- 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. (2016). The Marine Lipids Lab.
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester.PubChem - NIH.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- NMR Applications in Pharmaceutical Impurity Profiling. (2023). News-Medical.net.
- The benefits of high-resolution mass spectrometry for impurity profiling. (2025). LGC.
- Supporting Information for Asymmetric Epoxide-Opening/Intramolecular Haliranium Cycliz
- Applying a tested procedure for the identific
- Methyl 7-oxabicyclo[4.1.
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- Methyl 7-Oxabicyclo[4.1.
- (7-Oxabicyclo[4.1.0]heptan-3-yl)methyl 7-Oxabicyclo[4.1.
- 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester.NIST WebBook.
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- Resolution method of isomer mixture of 7-oxabicyclo [4.1.0] heptane-3-carboxylic acid alkyl ester.
- Mass Spectrometry of Esterified Cyclodextrins. (2020). MDPI.
- Gas Chromatography-Mass Spectrum and Fourier-transform infrared spectroscopy analysis of Fixed Oil from Sudanese Ziziphus spina C. (2021). Progress in Chemical and Biochemical Research.
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Validation & Comparative
Comparison of synthetic routes to Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
An In-Depth Guide to the Synthesis of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
Prepared by: Dr. Gemini, Senior Application Scientist
Introduction
This compound is a valuable bicyclic epoxide that serves as a versatile building block in medicinal chemistry and the synthesis of complex organic molecules. Its rigid, stereochemically rich structure makes it an ideal scaffold for introducing functionality in a spatially defined manner. The presence of both an epoxide and an ester group allows for a wide range of subsequent chemical transformations.
This guide provides a comparative analysis of the primary synthetic routes to this target molecule, focusing on the direct epoxidation of the corresponding cyclohexene precursor. We will delve into both classical and modern catalytic asymmetric methods, providing detailed experimental protocols, mechanistic insights, and a comparative summary to aid researchers in selecting the optimal route for their specific needs.
Route 1: Direct Epoxidation with Peroxy Acids
The most straightforward and widely used method for synthesizing this compound is the direct epoxidation of its alkene precursor, Methyl cyclohex-3-enecarboxylate. This approach relies on the reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Mechanistic Rationale
The epoxidation with peroxy acids proceeds via a concerted mechanism, often referred to as the "butterfly" transition state.[1] In this single-step process, the peroxy acid delivers an oxygen atom to the alkene π-system. The oxygen atom of the peroxy acid's hydroxyl group is electrophilic and is attacked by the nucleophilic double bond. Simultaneously, the peroxy acid's carbonyl oxygen abstracts the peroxy hydrogen, and the O-O bond cleaves. This concerted nature ensures that the stereochemistry of the starting alkene is retained in the product. For a cyclic alkene like Methyl cyclohex-3-enecarboxylate, the epoxidation can occur from either face of the double bond, leading to a mixture of diastereomers (syn and anti relative to the ester group) and, in the absence of any chiral influence, a racemic mixture of enantiomers.
Caption: General scheme for direct epoxidation.
Experimental Protocol: Epoxidation using m-CPBA
-
Dissolution: Dissolve Methyl cyclohex-3-enecarboxylate (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is often monitored by TLC to track the consumption of the starting alkene.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours or until the starting material is fully consumed.[2]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium sulfite to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired epoxide.
Route 2: Asymmetric Epoxidation via Organocatalysis (Shi Epoxidation)
For applications requiring high enantiopurity, such as in pharmaceutical development, asymmetric epoxidation is the preferred method. The Shi epoxidation is a powerful organocatalytic method that utilizes a chiral ketone derived from D-fructose to catalyze the epoxidation of alkenes with high enantioselectivity.[3][4] The terminal oxidant is typically potassium peroxymonosulfate, commercially known as Oxone.[3]
Mechanistic Rationale
The catalytic cycle begins with the oxidation of the chiral ketone catalyst by Oxone to generate a highly reactive chiral dioxirane intermediate.[5][6] This dioxirane is the active epoxidizing agent. The alkene then approaches the dioxirane in a sterically controlled manner, governed by the chiral scaffold of the catalyst. The oxygen transfer occurs through a spiro transition state, which is favored over a planar one due to stabilizing stereoelectronic effects.[5] This controlled trajectory ensures that the epoxide is formed with high facial selectivity, leading to one enantiomer in excess. The reaction is typically run under buffered, basic conditions (pH ~10.5) to maximize the catalyst's reactivity and turnover frequency while minimizing side reactions.[5]
Caption: Catalytic cycle of the Shi Asymmetric Epoxidation.
Experimental Protocol: Shi Asymmetric Epoxidation
-
Buffer Preparation: Prepare a buffered aqueous solution by dissolving potassium carbonate (K₂CO₃) and EDTA in water.
-
Reaction Setup: In a reaction vessel, combine Methyl cyclohex-3-enecarboxylate (1.0 eq), the Shi catalyst (~0.2-0.3 eq), and a phase-transfer catalyst like tetrabutylammonium sulfate in a biphasic solvent system (e.g., acetonitrile/dimethoxymethane and water).[6] Cool the mixture to 0 °C.
-
Reagent Addition: Prepare separate aqueous solutions of Oxone (~2.0 eq) and potassium carbonate (~8.0 eq). Add these two solutions simultaneously and dropwise to the vigorously stirred reaction mixture over 1-2 hours, maintaining the internal temperature at 0 °C. The pH should be maintained around 10.5.[5]
-
Reaction: Stir the mixture at 0 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC or GC.
-
Work-up: Warm the reaction to room temperature and dilute with water and ethyl acetate.
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the enantioenriched epoxide.[6]
Alternative Strategies
While direct epoxidation of the corresponding alkene is the most common approach, other classical methods for epoxide synthesis are worth noting for their broader applicability, though they are less direct for this specific target.
-
Darzens Condensation: This reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester (a glycidic ester).[7][8][9] This method builds the carbon framework and the epoxide ring in one sequence but is not directly applicable to the synthesis of this compound from a simple precursor.
-
Corey-Chaykovsky Reaction: This reaction uses a sulfur ylide to convert a ketone or aldehyde into an epoxide.[10][11][12] It is highly effective for methylene transfer and offers an alternative to traditional epoxidation of olefins.[11] Like the Darzens reaction, it starts from a carbonyl compound, representing a different retrosynthetic strategy.
Comparative Summary of Synthetic Routes
| Feature | Route 1: Direct Epoxidation (m-CPBA) | Route 2: Asymmetric Epoxidation (Shi) |
| Starting Material | Methyl cyclohex-3-enecarboxylate | Methyl cyclohex-3-enecarboxylate |
| Key Reagent(s) | m-CPBA or other peroxy acids | Shi Catalyst, Oxone, K₂CO₃ |
| Yield | Generally good to excellent (70-95%) | Good to excellent (70-90%)[6] |
| Stereoselectivity | Low; produces a mixture of diastereomers and a racemic mixture of enantiomers. | Excellent enantioselectivity (often >90% ee) for many alkenes.[3][13] |
| Scalability | High; reagents are relatively inexpensive and the procedure is simple. | Moderate; catalyst can be expensive, and the procedure is more complex. |
| Safety/Handling | Peroxy acids are potentially explosive and must be handled with care. | Oxone is a strong oxidant. The reaction requires careful pH and temperature control. |
| Cost | Low | High (due to the chiral catalyst) |
Conclusion and Route Selection
The choice between direct and asymmetric epoxidation for the synthesis of this compound hinges on the final application of the product.
-
For applications where a mixture of stereoisomers is acceptable or can be separated later, Route 1 (Direct Epoxidation) is the most economical and straightforward choice. Its simplicity, low cost, and high yields make it ideal for initial exploratory studies or large-scale synthesis where stereopurity is not a primary concern.
-
For drug development and the synthesis of chiral natural products where specific stereoisomers are required, Route 2 (Shi Asymmetric Epoxidation) is superior. Despite the higher cost and more complex setup, it provides direct access to enantioenriched epoxides, bypassing the need for challenging chiral resolutions.
The following workflow can guide the decision-making process for researchers.
Caption: Decision workflow for selecting a synthetic route.
References
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NROChemistry. Corey-Chaykovsky Reactions. Available from: [Link]
- Grokipedia. Darzens reaction.
-
Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]
-
Organic Chemistry Portal. Darzens Reaction. Available from: [Link]
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Organic Chemistry Portal. Shi Epoxidation. Available from: [Link]
-
Wikipedia. Darzens reaction. Available from: [Link]
-
Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Darzens Epoxide Synthesis. Available from: [Link]
- L.S.College, Muzaffarpur. Darzens reaction.
-
Wikipedia. Jacobsen epoxidation. Available from: [Link]
-
Wikipedia. Shi epoxidation. Available from: [Link]
-
NROChemistry. Shi Epoxidation. Available from: [Link]
-
Organic Chemistry Portal. Jacobsen-Katsuki Epoxidation. Available from: [Link]
-
OpenOChem Learn. Jacobsen epoxidation. Available from: [Link]
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Feng, X., & Du, H. (2021). Shi Epoxidation: A Great Shortcut to Complex Compounds. Chinese Journal of Chemistry, 39(8), 2016-2026. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Jacobsen Asymmetric Epoxidation. Available from: [Link]
-
National Institutes of Health. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. Available from: [Link]
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-
ResearchGate. Preparation of 3,4-epoxycyclohexylmethyl-3',4'-epoxy-cyclohexane carboxylate. Available from: [Link]
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Arkivoc. An observation on the regioselectivity of ring-opening of some substituted cyclohexenyl epoxides. Available from: [Link]
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-
ResearchGate. Increasing the yield for cyclohexene epoxidation using MgxAl solid base catalysts. Available from: [Link]
-
PubChemLite. 7-oxabicyclo(4.1.0)heptane-3-carboxylic acid, 1-methyl-1-(6-methyl-7-oxabicyclo(4.1.0)hept-3-yl)ethyl ester. Available from: [Link]
-
NIST WebBook. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, 4-methyl-, 4-methyl-7-oxabicyclo-[4.1.0]heptyl methyl ester. Available from: [Link]
-
National Institutes of Health. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. Available from: [Link]
-
Organic Chemistry Tutor. Synthesis of Epoxides via Epoxidation with mCPBA and Halohydrins. Available from: [Link]
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A Researcher's Guide to Epoxidation: Comparing Alternatives to Peracetic Acid
Epoxides are indispensable building blocks in modern organic synthesis, serving as versatile intermediates in the production of pharmaceuticals, polymers, and fine chemicals.[1][2] The transformation of an alkene's carbon-carbon double bond into a three-membered oxirane ring is a cornerstone of synthetic strategy. For decades, peracetic acid (PAA) has been a workhorse for this transformation, valued for its reactivity and low cost. However, significant safety concerns, including its explosive potential when heated and severe irritant nature, coupled with limitations in selectivity, have driven researchers to seek more robust and safer alternatives.[3][4][5]
This guide provides an in-depth comparison of the primary alternatives to peracetic acid for alkene epoxidation. We will move beyond a simple listing of reagents to explore the mechanistic rationale, practical advantages, and comparative performance of each system, supported by experimental data and protocols.
The Benchmark: Peracetic Acid (PAA)
PAA operates via the Prilezhaev reaction, where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic alkene in a concerted, stereospecific syn-addition.[6][7][8] While effective, its high reactivity can be a double-edged sword. The acidic nature of its byproduct, acetic acid, can catalyze the ring-opening of sensitive epoxides, reducing yields. Furthermore, its volatility and shock sensitivity demand stringent handling protocols, making it less than ideal for many laboratory and scale-up applications.[3][4][9]
Key Alternative Reagents for Epoxidation
The limitations of PAA have spurred the development and adoption of several classes of alternative reagents, each with a distinct profile of reactivity, safety, and substrate scope.
meta-Chloroperoxybenzoic Acid (m-CPBA)
Perhaps the most common replacement for PAA, m-CPBA is a crystalline solid that is significantly easier and safer to handle.[3][9] It operates through the same concerted "butterfly" mechanism as PAA, offering predictable syn-stereospecificity.[6][7][10]
-
Expert Insight: The key advantage of m-CPBA lies in its solid form and reduced volatility, which drastically simplifies reaction setup and improves safety.[3] The byproduct, m-chlorobenzoic acid, is less acidic than acetic acid but can still promote epoxide opening in sensitive cases. For this reason, reactions are often buffered, typically with a mild base like sodium bicarbonate or disodium hydrogen phosphate, to neutralize the acidic byproduct as it forms. This is a critical experimental detail to maximize the yield of acid-sensitive epoxides.
-
Limitations: The primary drawbacks are the higher cost compared to PAA and the generation of chlorinated aromatic waste, which presents environmental disposal challenges.[9]
Mechanism: Peroxy Acid Epoxidation (The "Butterfly" Mechanism)
This mechanism is fundamental to both PAA and m-CPBA. The reaction proceeds through a concerted transition state where the alkene's π-bond attacks the terminal peroxy oxygen, while that oxygen simultaneously forms a bond with the other alkene carbon. This synchronous process ensures syn-addition and high stereospecificity.[6]
Caption: Concerted "Butterfly" mechanism for peroxy acid epoxidation.
Dioxiranes: DMDO and TFDO
Dioxiranes, such as dimethyldioxirane (DMDO) and the more reactive methyl(trifluoromethyl)dioxirane (TFDO), are powerful and neutral epoxidizing agents.[11][12] Their key advantage is that the only byproduct is a volatile ketone (acetone or trifluoroacetone), which simplifies purification immensely.[12][13]
-
Expert Insight: Dioxiranes are typically not stored but are generated in situ from a ketone (e.g., acetone) and potassium peroxymonosulfate (commercially available as Oxone®).[14][15][16] This method avoids handling and storing hazardous, concentrated peroxide solutions.[13][15] The reaction is performed under neutral, buffered conditions (pH ~7.5), making it the method of choice for highly acid-sensitive substrates where even buffered m-CPBA might fail.[13][16] TFDO is significantly more reactive than DMDO due to the electron-withdrawing trifluoromethyl group, allowing for the epoxidation of less reactive, electron-poor alkenes.[11][17][18]
-
Limitations: The in situ generation requires a two-phase system (organic solvent and buffered water), which can sometimes lead to mass transfer limitations.[14] While catalytic in the ketone, a stoichiometric amount of the expensive Oxone® is still required.
Hydrogen Peroxide-Based Systems
Utilizing aqueous hydrogen peroxide (H₂O₂) as the terminal oxidant is highly attractive due to its low cost, high oxygen content, and the generation of water as the sole byproduct, making these "green" alternatives.[19] However, H₂O₂ itself is not electrophilic enough to epoxidize a typical alkene and requires activation by a catalyst.
-
a) Metal Catalysts (W, Re, Ti, V): Transition metal oxides in high oxidation states are effective catalysts. Tungstate (often from Na₂WO₄ or WO₃) and methyltrioxorhenium (MTO) are prominent examples.[20][21][22] The catalyst reacts with H₂O₂ to form highly reactive peroxo-metal species that act as the oxygen transfer agent.
-
Expert Insight: These reactions often require a biphasic system with a phase-transfer catalyst (PTC) like a quaternary ammonium salt.[22][23][24] The PTC's role is crucial: it transports the anionic tungstate or rhenate species from the aqueous phase (where H₂O₂ is) into the organic phase to react with the alkene.[22][23] MTO is a particularly versatile catalyst, capable of epoxidizing a wide range of alkenes with high efficiency, often enhanced by N-donor ligands like pyridine or pyrazole.[2][21][25][26]
-
-
b) Chemoenzymatic Systems: This approach uses an enzyme, typically a lipase, to generate a peroxy acid in situ from a carboxylic acid and H₂O₂.[27] The lipase catalyzes the otherwise slow formation of the peroxy acid, which then performs the epoxidation via the standard Prilezhaev mechanism.[27]
-
Expert Insight: This method combines the safety of using dilute H₂O₂ with the reactivity of a peroxy acid, without needing to handle the concentrated peracid directly. It offers good yields (75-99%) for various alkenes under mild conditions.[27]
-
-
Limitations: Metal catalysts can be expensive (especially Rhenium) and potentially toxic, requiring careful removal from the final product, which is a major concern in pharmaceutical development. Catalyst deactivation or leaching can also be an issue.
Enzymatic Epoxidation
For ultimate selectivity, particularly enantioselectivity, biocatalysis is unmatched. Unspecific peroxygenases (UPOs) are enzymes that can directly use H₂O₂ to epoxidize alkenes with high regio- and stereoselectivity.[1][19][28]
-
Expert Insight: UPOs are highly attractive because they are extracellular enzymes that only require H₂O₂ as a cosubstrate, avoiding complex and expensive cofactor regeneration systems like those needed for P450 monooxygenases.[1][19][28][29] While some UPOs can produce side products like allylic alcohols, others, like the one from Marasmius rotula (MroUPO), can show exceptional selectivity for the epoxide (e.g., 96% for 1,2-epoxytetradecane).[19] This makes them a powerful tool for producing high-value chiral epoxides.
-
Limitations: The primary drawbacks are the limited substrate scope compared to chemical methods, potential enzyme inactivation, and the cost and availability of the enzymes themselves.[28]
Comparative Performance Analysis
The choice of reagent is ultimately a multi-variable decision based on the specific substrate, desired selectivity, scale, cost, and safety considerations.
| Reagent/System | Typical Yield | Selectivity | Key Advantages | Key Disadvantages | Relative Cost | Safety Profile |
| Peracetic Acid (PAA) | Good-Excellent | Moderate | Low cost, high reactivity. | Explosive hazard , corrosive, byproduct can open epoxides.[3] | Low | High Hazard |
| m-CPBA | Excellent | Good-Excellent | Easy to handle solid, predictable stereochemistry. | Higher cost, chlorinated waste, byproduct can open epoxides.[9] | Medium | Moderate |
| Dioxiranes (DMDO) | Excellent | Excellent | Neutral conditions, volatile byproduct (acetone), good for sensitive substrates.[13] | Requires in situ generation, stoichiometric oxidant (Oxone®).[14][15] | Medium-High | Moderate |
| H₂O₂ + W Catalyst/PTC | Good-Excellent | Good | "Green" (water byproduct), low-cost oxidant.[19] | Requires PTC, potential metal contamination, biphasic system.[23] | Low-Medium | Moderate |
| H₂O₂ + MTO Catalyst | Excellent | Excellent | High activity, broad scope, low catalyst loading.[2][25] | High cost of Rhenium, metal contamination.[20][21] | High | Moderate |
| Enzymatic (UPOs) | Variable-Good | Exceptional | Unmatched enantioselectivity, "green" conditions.[1][19] | Limited substrate scope, enzyme cost and stability.[28] | High | Low Hazard |
Experimental Protocols
To illustrate the practical differences, here are comparative protocols for the epoxidation of cyclohexene, a common model substrate.
Workflow: Comparison of Epoxidation Protocols
This diagram illustrates the key differences in the experimental workflows for m-CPBA and in-situ DMDO epoxidation, highlighting the single-phase nature of the former versus the biphasic setup of the latter.
Caption: Comparative workflows for m-CPBA vs. in-situ DMDO epoxidation.
Protocol 1: Epoxidation of Cyclohexene with m-CPBA[31]
-
Causality: This protocol uses a straightforward, single-phase reaction. A slight excess of m-CPBA ensures full conversion of the alkene. The reaction is often started at 0 °C to control the initial exotherm before allowing it to proceed at room temperature. The aqueous washes are critical for removing the acidic byproduct and any remaining oxidant.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 eq) in dichloromethane (CH₂Cl₂). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add m-CPBA (77% purity, 1.2 eq) portion-wise over 5 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the mixture to 0 °C and filter to remove the precipitated m-chlorobenzoic acid.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove acidic byproduct), and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield cyclohexene oxide.
Protocol 2: Epoxidation of Cyclohexene with in situ DMDO[32]
-
Causality: This protocol showcases the biphasic in situ generation method. Acetone serves as both a solvent and the precursor to the DMDO catalyst. The sodium bicarbonate buffer is essential to maintain a neutral pH (~7.5), which is optimal for dioxirane formation and prevents acid-catalyzed decomposition of the product.[16] Vigorous stirring is required to facilitate the transfer of the generated DMDO from the aqueous phase to the organic phase where the alkene resides.
-
Setup: In a flask with vigorous magnetic stirring, combine cyclohexene (1.0 eq), acetone, and a phosphate buffer solution (pH 7-8).
-
Reagent Addition: Add Oxone® (2.0 eq) and sodium bicarbonate (4.0 eq) to the rapidly stirring biphasic mixture.
-
Reaction: Allow the reaction to stir vigorously at room temperature for 1-3 hours. Monitor by TLC or GC/MS.
-
Workup: Upon completion, add diethyl ether or CH₂Cl₂ to the mixture and transfer to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer twice more with the organic solvent.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to afford the product.
Conclusion and Future Outlook
While peracetic acid remains a viable reagent for specific, cost-sensitive applications, the field has decisively moved towards safer and more selective alternatives. m-CPBA offers a significant safety improvement with predictable reactivity. For acid-sensitive substrates, the neutral conditions afforded by in situ generated dioxiranes are unparalleled. Looking forward, the development of robust and recyclable metal catalysts for H₂O₂-based systems and the expansion of the substrate scope for enzymatic peroxygenases represent the future of epoxidation.[19] These "greener" approaches, which prioritize atom economy and minimize hazardous waste, will continue to gain prominence, providing researchers with a powerful and sustainable toolkit for the synthesis of essential epoxide building blocks.
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The Dynamic Duo: A Comparative Guide to NMR and IR Spectroscopy for Structural Confirmation
In the landscape of analytical chemistry, particularly within pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is paramount. Among the arsenal of spectroscopic techniques available, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy stand as two pillars of structural elucidation.[1][2] While both provide invaluable information, they operate on fundamentally different principles and offer complementary insights into molecular architecture.[1] This guide provides an in-depth comparison of NMR and IR spectroscopy, moving beyond a simple recitation of facts to explain the "why" behind experimental choices and data interpretation, empowering researchers to leverage these techniques to their full potential.
The Fundamental Distinction: Probing Different Molecular Properties
At their core, NMR and IR spectroscopy interact with molecules in distinct ways. IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations—the stretching, bending, and scissoring of chemical bonds.[3][4] This makes it an exceptional tool for identifying the presence or absence of specific functional groups.[5] In contrast, NMR spectroscopy probes the magnetic properties of atomic nuclei, typically protons (¹H) and carbon-13 (¹³C), within a strong magnetic field.[3] By analyzing the absorption of radiofrequency waves, NMR provides a detailed map of the chemical environment and connectivity of atoms, revealing the carbon-hydrogen framework of a molecule.[1][6]
A Comparative Overview at a Glance
For a rapid assessment of which technique might be more suitable for a given analytical challenge, the following table summarizes their key characteristics:
| Feature | NMR Spectroscopy | IR Spectroscopy |
| Information Provided | Detailed carbon-hydrogen framework, connectivity, stereochemistry, and molecular dynamics.[2][7] | Presence or absence of functional groups.[5][8] |
| Principle | Nuclear spin transitions in a magnetic field.[3][9] | Molecular bond vibrations upon absorption of infrared radiation.[3][4] |
| Strengths | High-resolution structural detail, quantitative capabilities, non-destructive.[2] | Fast, simple, relatively inexpensive, and excellent for identifying specific bond types.[2] |
| Limitations | Lower sensitivity, can require larger sample amounts, more complex data interpretation. | Provides limited information on the overall molecular structure and connectivity.[10] |
| Typical Applications | Complete structure elucidation of novel compounds, impurity profiling, quantitative analysis (qNMR).[2][11] | Reaction monitoring, raw material identification, functional group analysis.[3] |
Delving Deeper: A Technical Breakdown
Infrared (IR) Spectroscopy: The Functional Group Detective
IR spectroscopy is often the first-line technique for gaining a quick snapshot of the functional groups present in a molecule. The resulting spectrum is a plot of percent transmittance versus wavenumber (cm⁻¹).[12] Different types of bonds vibrate at characteristic frequencies, leading to absorption bands in specific regions of the spectrum.
Key Regions of the IR Spectrum:
-
Functional Group Region (4000-1500 cm⁻¹): This region is where most of the key functional groups exhibit their characteristic stretching vibrations.[8] For example, a broad peak around 3300 cm⁻¹ is indicative of an O-H stretch (alcohols, carboxylic acids), while a sharp, strong peak around 1700 cm⁻¹ points to a C=O stretch (ketones, aldehydes, esters, etc.).[13][14]
-
Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of peaks arising from various bending and stretching vibrations.[6][8] While difficult to interpret from first principles, the fingerprint region is unique to each molecule and can be used for definitive identification by comparison with a reference spectrum.[8]
Experimental Workflow for Acquiring an IR Spectrum:
Caption: A simplified workflow for acquiring and analyzing an IR spectrum.
A detailed, step-by-step protocol for obtaining an IR spectrum is as follows:
-
Spectrometer Preparation: Ensure the spectrometer is powered on and has had adequate time to warm up and stabilize.
-
Background Collection: A background spectrum must be collected to account for atmospheric and instrumental interferences.[15] This is done with an empty sample compartment.
-
Sample Preparation:
-
Liquids: A drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr).[16]
-
Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or dissolved in a suitable solvent (that does not interfere with the sample's spectrum).
-
-
Sample Spectrum Collection: The prepared sample is placed in the spectrometer, and the spectrum is acquired.[15]
-
Data Processing and Analysis: The software automatically ratios the sample spectrum against the background. The resulting spectrum can then be analyzed by identifying the characteristic absorption bands of functional groups.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Architect
NMR spectroscopy provides a much more detailed picture of the molecular structure by revealing the connectivity of atoms. ¹H NMR is the most common type, providing four key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the proton(s).[17] Protons in different electronic environments will resonate at different frequencies.
-
Integration: The area under a signal is proportional to the number of protons giving rise to that signal.[7][18]
-
Multiplicity (Splitting): The splitting of a signal into multiple peaks (e.g., a doublet, triplet, quartet) is due to the influence of neighboring protons. The 'n+1 rule' is often used, where 'n' is the number of equivalent neighboring protons.[17]
-
Coupling Constant (J): The distance between the peaks in a split signal provides information about the connectivity and stereochemical relationship between the coupled protons.
¹³C NMR is another powerful technique that provides information about the carbon skeleton of a molecule.[3][7]
Experimental Workflow for Acquiring a ¹H NMR Spectrum:
Caption: A generalized workflow for acquiring and analyzing an NMR spectrum.
A detailed, step-by-step protocol for acquiring a ¹H NMR spectrum is as follows:
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O).[19] The deuterated solvent is used to avoid a large solvent signal in the ¹H NMR spectrum. The solution is then transferred to a thin-walled glass NMR tube.[20]
-
Spectrometer Setup: The NMR tube is placed in a spinner and inserted into the magnet.[20]
-
Locking and Shimming: The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. Shimming is the process of adjusting the magnetic field to make it as homogeneous as possible, which improves the resolution of the spectrum.[19]
-
Pulse Sequence and Acquisition: A specific radiofrequency pulse sequence is applied to the sample, and the resulting signal (the free induction decay, or FID) is detected.[20]
-
Data Processing: The FID is converted into a spectrum using a mathematical process called a Fourier transform. The spectrum is then phased and baseline corrected.
-
Data Analysis: The chemical shifts, integrals, and multiplicities of the signals are analyzed to determine the structure of the molecule.[18][21]
The Power of Synergy: A Case Study with Ethyl Acetate
To illustrate the complementary nature of these two techniques, let's consider the structural confirmation of a simple molecule, ethyl acetate (CH₃COOCH₂CH₃).
IR Spectrum of Ethyl Acetate:
The IR spectrum of ethyl acetate would show a strong, sharp absorption band around 1740 cm⁻¹ , which is characteristic of the C=O stretch of an ester . It would also show C-H stretching bands around 2900-3000 cm⁻¹ and C-O stretching bands in the 1000-1300 cm⁻¹ region. This immediately suggests the presence of an ester functional group.
¹H NMR Spectrum of Ethyl Acetate:
The ¹H NMR spectrum of ethyl acetate provides a much more detailed picture:[22][23][24]
-
A triplet at ~1.2 ppm with an integration of 3H . This corresponds to the -CH₃ group of the ethyl moiety, split by the adjacent -CH₂- group.
-
A singlet at ~2.0 ppm with an integration of 3H . This is from the -CH₃ group of the acetyl moiety, which has no neighboring protons to couple with.
-
A quartet at ~4.1 ppm with an integration of 2H . This is due to the -CH₂- group of the ethyl moiety, split by the adjacent -CH₃ group.
By combining the information from both spectra, we can confidently confirm the structure of ethyl acetate. The IR spectrum identifies the ester functional group, and the ¹H NMR spectrum elucidates the specific arrangement of the ethyl and acetyl groups.
Conclusion: An Indispensable Partnership in Drug Development
In the rigorous environment of drug discovery and development, relying on a single analytical technique is often insufficient.[25] NMR and IR spectroscopy, when used in concert, form a powerful and self-validating system for structural confirmation.[1] IR provides a rapid and effective means of identifying key functional groups, while NMR offers an unparalleled level of detail regarding the molecular skeleton and the connectivity of atoms. By understanding the strengths and limitations of each technique and employing them synergistically, researchers can achieve a high degree of confidence in their structural assignments, a critical step in the journey from a promising compound to a potential therapeutic.
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Spectra of ethyl acetate. (n.d.). Retrieved from [Link]
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A Comparative Guide to the Reactivity of Cycloaliphatic and Glycidyl Ether Epoxides
For researchers, scientists, and drug development professionals engaged in polymer chemistry and material science, a nuanced understanding of epoxide reactivity is paramount. The choice between different epoxy monomers can profoundly influence reaction kinetics, processing parameters, and the final properties of the cured material. This guide provides an in-depth, objective comparison of two prevalent classes of epoxides: cycloaliphatic epoxides and glycidyl ether epoxides. By delving into their structural distinctions, reaction mechanisms, and performance characteristics, supported by experimental data, this document aims to equip you with the knowledge to make informed decisions in your research and development endeavors.
Structural and Mechanistic Fundamentals: A Tale of Two Epoxides
The reactivity of an epoxide is intrinsically linked to its molecular architecture. The distinct structures of cycloaliphatic and glycidyl ether epoxides dictate their preferred reaction pathways and, consequently, their behavior in polymerization processes.
Glycidyl Ether Epoxides: These are characterized by an oxirane ring attached to a glycidyl ether group. A common example is the diglycidyl ether of bisphenol A (DGEBA). The presence of the flexible ether linkage and the terminal epoxide groups makes them susceptible to nucleophilic attack, typically by amines or anhydrides in the presence of a catalyst. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the nucleophile attacks the less sterically hindered carbon of the epoxide ring.[1][2][3]
Cycloaliphatic Epoxides: In contrast, cycloaliphatic epoxides feature an oxirane ring fused to a cycloalkane structure, such as 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC). This rigid, strained ring structure is the primary driver of their reactivity. Due to steric hindrance around the epoxide ring, they are less reactive towards nucleophiles compared to glycidyl ethers.[4][5][6] Instead, their reactivity is best harnessed through cationic ring-opening polymerization, initiated by strong acids or photoinitiators.[7][8][9] The high ring strain of the cycloaliphatic structure contributes to a higher reactivity in cationic polymerizations compared to glycidyl ethers.[3]
Unraveling the Reaction Mechanisms
The divergent reactivity of these two epoxide classes is best understood by examining their preferred polymerization mechanisms.
Cationic Polymerization of Cycloaliphatic Epoxides
Cationic polymerization is the hallmark of cycloaliphatic epoxides. The process is initiated by a strong acid, often generated by a photoinitiator upon UV exposure.[7][9] This "dark cure" phenomenon, where the polymerization continues even after the light source is removed, is a significant advantage of this system.[9]
Caption: Cationic ring-opening polymerization of cycloaliphatic epoxides.
Nucleophilic Ring-Opening of Glycidyl Ether Epoxides
Glycidyl ether epoxides readily react with nucleophiles, such as primary and secondary amines, through an SN2 mechanism.[1][2][3] The amine attacks one of the electrophilic carbons of the oxirane ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond. This process continues, building a cross-linked polymer network.
Caption: Nucleophilic ring-opening of a glycidyl ether epoxide by an amine.
Performance Comparison: A Data-Driven Analysis
The differences in reactivity directly translate to distinct performance characteristics. The following table summarizes key performance metrics based on experimental data from comparative studies.
| Property | Cycloaliphatic Epoxides | Glycidyl Ether Epoxides | Rationale |
| Curing Speed | Generally faster in cationic polymerization due to high ring strain.[3] | Can be fast with reactive amines, but generally slower than cationic polymerization of cycloaliphatic epoxides.[4] | The high ring strain in cycloaliphatic epoxides provides a strong thermodynamic driving force for ring-opening.[3] |
| Curing Mechanism | Primarily cationic ring-opening.[7][8][9] | Primarily nucleophilic ring-opening (e.g., with amines).[1][2][3] | Structural differences dictate the preferred reaction pathway. |
| Viscosity | Often lower viscosity, facilitating processing.[10] | Can have higher viscosity, sometimes requiring reactive diluents.[1] | The compact, non-aromatic structure of cycloaliphatic epoxides contributes to lower viscosity. |
| Thermal Stability | Generally higher thermal stability due to the compact, cross-linked structure.[10] | Thermal stability is good but can be lower than cycloaliphatic systems, especially in non-aromatic glycidyl ethers. | The rigid cycloaliphatic backbone contributes to a higher glass transition temperature and thermal stability. |
| Weatherability/UV Resistance | Excellent, due to the absence of aromatic rings that absorb UV radiation.[11] | Poor, as the aromatic rings in common glycidyl ethers (like DGEBA) are susceptible to UV degradation. | Aromatic structures are known to be chromophores that absorb UV light, leading to photodegradation. |
| Mechanical Properties | Typically form rigid, brittle polymers with high modulus.[10] | Can be formulated to be tougher and more flexible, especially with the use of longer-chain curing agents. | The dense, highly cross-linked network of cured cycloaliphatic epoxides leads to high rigidity. |
Experimental Protocols for Reactivity Assessment
To empower researchers to conduct their own comparative studies, this section provides detailed, step-by-step methodologies for key analytical techniques.
Differential Scanning Calorimetry (DSC) for Curing Kinetics
DSC is a powerful technique to study the heat flow associated with the curing reaction, providing insights into the reaction kinetics, including the heat of curing and the activation energy.[12][13][14]
Objective: To determine and compare the curing profiles and kinetics of cycloaliphatic and glycidyl ether epoxides.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the uncured epoxy formulation (resin and curing agent/initiator) into a standard aluminum DSC pan.
-
For two-component systems, ensure thorough mixing of the components immediately before weighing.
-
Seal the pan hermetically.
-
Prepare a reference pan containing no sample.
-
-
Instrument Setup (Typical Parameters):
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above the completion of the curing exotherm (e.g., 250 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min). Using multiple heating rates allows for kinetic analysis using models like the Kissinger or Ozawa-Flynn-Wall method.[14]
-
Atmosphere: Purge with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidation.
-
-
Data Analysis:
-
Integrate the area under the exothermic curing peak to determine the total heat of curing (ΔH).
-
Determine the onset temperature (T_onset) and the peak exothermic temperature (T_peak).
-
Using data from multiple heating rates, calculate the activation energy (Ea) of the curing reaction.
-
Caption: Workflow for DSC analysis of epoxy curing kinetics.
Rheometry for Gel Time Determination
Rheometry is used to measure the change in viscosity of the reacting mixture over time, providing a precise determination of the gel point, which is the transition from a liquid to a solid-like state.[2][15][16]
Objective: To determine and compare the gel time of cycloaliphatic and glycidyl ether epoxide formulations.
Methodology:
-
Sample Preparation:
-
Prepare the epoxy formulation by thoroughly mixing the resin and curing agent/initiator.
-
-
Instrument Setup (Typical Parameters):
-
Instrument: A rotational rheometer with parallel plate or cone-and-plate geometry.
-
Temperature Control: Use a Peltier or oven system to maintain a constant isothermal temperature relevant to the intended curing process.
-
Measurement Mode: Perform a time sweep experiment at a constant frequency (e.g., 1 Hz) and a small strain within the linear viscoelastic region.
-
-
Data Collection and Analysis:
-
Monitor the storage modulus (G') and the loss modulus (G'') as a function of time.
-
The gel time is typically defined as the point where the G' and G'' curves intersect (tan δ = G''/G' = 1).[16]
-
Caption: Workflow for rheological determination of gel time.
Conclusion: Selecting the Right Epoxide for Your Application
The choice between cycloaliphatic and glycidyl ether epoxides is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.
-
Cycloaliphatic epoxides are the preferred choice for applications demanding high thermal stability, excellent weatherability, and rapid curing via cationic mechanisms, such as in UV-curable coatings, adhesives, and electronic encapsulation.[11] Their low viscosity is also a significant processing advantage.
-
Glycidyl ether epoxides , particularly aromatic variants like DGEBA, offer a versatile platform for a wide range of applications, from structural adhesives and composites to coatings. Their reactivity with a broad spectrum of curing agents, especially amines, allows for the tailoring of mechanical properties, from rigid to flexible, to meet diverse performance criteria.
By understanding the fundamental differences in their chemical structure, reactivity, and resulting properties, and by employing the experimental methodologies outlined in this guide, researchers can confidently select and formulate the optimal epoxy system to achieve their desired material performance.
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Structure–Property Relationships in Epoxy–Anhydride Systems: A Comprehensive Comparative Study of Cycloaliphatic, Novolac, and Aromatic Prepolymers. National Institutes of Health. [Link]
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Cycloaliphatic Epoxide Crosslinkable Core-Shell Latexes. American Coatings Association. [Link]
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Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]
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Mechanism of model phenyl glycidyl ether/dicyandiamide reaction. The Royal Society of Chemistry. [Link]
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Cationic Curing of Epoxy–Aromatic Matrices for Advanced Composites: The Assets of Radiation Processing. MDPI. [Link]
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Entropic factors provide unusual reactivity and selectivity in epoxide-opening reactions promoted by water. National Institutes of Health. [Link]
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Cationic UV-Curing of Epoxidized Biobased Resins. National Institutes of Health. [Link]
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Reaction of Epoxide Groups of Glycidyl Methacrylate Copolymers. ResearchGate. [Link]
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Performance Analysis of Cycloaliphatic Epoxide and Cycloaliphatic Epoxy Resin. Tetra. [Link]
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Glycidyl Ether Reactions with Amines. Industrial & Engineering Chemistry. [Link]
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Preparation of cycloaliphatic epoxy hybrids with non-conventional amine-curing agents. CORE. [Link]
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Synthesis and Properties of a Novel Cycloaliphatic Epoxide. ResearchGate. [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate. [Link]
-
Effect of a Dicycloaliphatic Epoxide on the Thermo-Mechanical Properties of Alkyl, Aryl Epoxide Monomers Cured via UV-Induced Cationic Frontal Polymerization. [Link]
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Curing properties of cycloaliphatic epoxy derivatives. ResearchGate. [Link]
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How to measure gel time. CKN Knowledge in Practice Centre. [Link]
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Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning. National Institutes of Health. [Link]
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How Is DSC Used To Study Epoxy Resins?. YouTube. [Link]
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Prediction of Epoxy Cure Properties Using Pyris DSC Scanning Kinetics Software. Thermal Support. [Link]
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Several methods for determination of gel time of epoxy resin matrix. NBchao.Com. [Link]
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Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. MDPI. [Link]
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Synthesis and characterization of a novel cycloaliphatic epoxy resin starting from dicyclopentadiene. [Link]
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Cure Kinetics and Properties of High Performance Cycloaliphatic Epoxy Resins Cured with Anhydride. ResearchGate. [Link]
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A novel glycidyl ether type tetrafunctional epoxy resin: synthesis, cure kinetic and properties. [Link]
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Overview of different long-chain epoxides and alkyl glycidyl ethers.. ResearchGate. [Link]
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Performance Analysis of Cycloaliphatic Epoxide and Cycloaliphatic Epoxy Resin. Tetra. [Link]
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A Mechanistic and Comparative Guide to the Cationic Polymerization of 3,4-Epoxycyclohexane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Poly(3,4-epoxycyclohexane)s
Cycloaliphatic epoxides, particularly 3,4-epoxycyclohexane derivatives, are a critical class of monomers. Their cationic ring-opening polymerization (CROP) yields crosslinked polymers with a desirable combination of high thermal stability, excellent chemical resistance, and good adhesion properties.[1][2] These characteristics make them indispensable in a wide range of applications, including advanced coatings, adhesives, and electrical insulators.[1][2] In the realm of drug development, the biocompatible and degradable nature of certain polyester-based polymers derived from these monomers opens avenues for creating sophisticated drug delivery vehicles and tissue engineering scaffolds.[3]
Unlike the more common free-radical polymerization of acrylates, cationic polymerization of epoxides is not inhibited by oxygen and exhibits lower volume shrinkage upon curing.[4][5] The polymerization proceeds via a "living" mechanism in many cases, where the active centers persist even after the initial stimulus (e.g., UV light) is removed, allowing for polymerization to continue in the dark.[4][5] This guide will focus on comparing the different initiator systems that drive this powerful polymerization technique.
The General Mechanism of Cationic Ring-Opening Polymerization (CROP)
The CROP of 3,4-epoxycyclohexane derivatives is a chain-growth polymerization initiated by a cationic species.[6] The process can be broadly divided into three key stages: initiation, propagation, and termination/chain transfer.
Initiation
The initiation step involves the generation of a highly reactive "superacid," typically a Brønsted acid, which then protonates the oxygen atom of the epoxy ring.[4][7] This protonation activates the monomer for nucleophilic attack. The most common methods for generating this initial cationic species are through the use of photoinitiators or thermal initiators.
-
Photoinitiators: Onium salts, such as diaryliodonium (Ar₂I⁺X⁻) and triarylsulfonium (Ar₃S⁺X⁻) salts, are the most prevalent photoinitiators.[8][9] Upon exposure to UV radiation, these salts undergo photolysis to generate a strong Brønsted acid (H⁺X⁻), where X⁻ is a weakly nucleophilic anion (e.g., SbF₆⁻, PF₆⁻, AsF₆⁻).[4][9] The non-nucleophilic nature of the counter-ion is crucial to prevent premature termination of the growing polymer chain.[4]
-
Thermal Initiators: While photopolymerization is common, thermal initiation is also employed, particularly for applications where UV penetration is limited.[10] This can involve latent catalysts that release an acidic species upon heating.[11] In some advanced applications like frontal polymerization, a combination of a photoinitiator and a thermal radical initiator is used. The initial UV-induced polymerization generates heat, which then decomposes the thermal initiator to create more acidic species, leading to a self-sustaining curing front.[4][7]
Propagation
The protonated epoxide is highly electrophilic and susceptible to nucleophilic attack by the oxygen of another monomer molecule. This ring-opening event regenerates the cationic active center at the end of the growing polymer chain, allowing for the sequential addition of more monomers.[6][12] Propagation continues until the monomer is consumed or a termination/transfer event occurs.
Termination and Chain Transfer
In an ideal living polymerization, termination is absent. However, in practice, the growing chain can be terminated by reacting with nucleophilic impurities. Chain transfer, where the active center is transferred to another molecule (like a monomer, solvent, or a deliberately added chain transfer agent like an alcohol), is a more common process that limits the molecular weight.[6][13] In the presence of hydroxyl-containing compounds, polymerization can proceed via an "activated monomer" mechanism, where the monomer is protonated and then attacked by the hydroxyl group, which can accelerate the reaction.[14]
Comparative Analysis of Initiator Systems
The choice of initiator is paramount as it dictates the polymerization kinetics, the final polymer properties, and the required processing conditions. Here, we compare the most common classes of initiators for the CROP of 3,4-epoxycyclohexane derivatives.
Photoinitiators: Diaryliodonium vs. Triarylsulfonium Salts
Diaryliodonium and triarylsulfonium salts are the workhorses of photoinitiated CROP. While both generate a superacid upon UV irradiation, they exhibit key differences in their performance.
| Initiator Type | Advantages | Disadvantages | Typical Counter-ions |
| Diaryliodonium Salts | Higher redox potential, leading to greater efficiency in some systems.[7] Can be more effective in radical-induced cationic frontal polymerization.[4] | Can be less thermally stable than sulfonium salts. | SbF₆⁻, PF₆⁻, B(C₆F₅)₄⁻ |
| Triarylsulfonium Salts | Generally more thermally stable. Widely used in commercial formulations. | May be less efficient than iodonium salts in certain frontal polymerization systems.[4] | SbF₆⁻, PF₆⁻, AsF₆⁻ |
Experimental Evidence: Studies have shown that for the cationic ring-opening polymerization of silicon-containing cycloaliphatic epoxies, a diaryliodonium salt with an SbF₆⁻ counter-ion yields a higher polymerization rate and exotherm than one with a PF₆⁻ counter-ion.[4] In radical-induced cationic frontal polymerization, diphenyliodonium salts have been shown to be more effective than triphenylsulfonium salts.[4]
Thermal Initiators and Latent Catalysts
For applications where light cannot be used, thermal initiators are essential. These can range from simple Lewis acids to more sophisticated latent catalysts that provide a long shelf-life at room temperature and rapid curing at elevated temperatures.
| Initiator Type | Mechanism of Action | Curing Temperature | Advantages | Disadvantages |
| Lewis Acids (e.g., BF₃ complexes) | Form a complex with the epoxide, weakening the C-O bond and initiating polymerization. | Varies with the specific complex. | Well-established, effective. | Can be sensitive to moisture. |
| Latent Catalysts (e.g., protected phenols with aluminum complexes) | A co-initiator is generated by thermal deprotection at a specific temperature, which then activates the primary catalyst.[11] | Typically around 150°C.[11] | Excellent latency and long shelf-life at ambient temperatures.[11] | Higher curing temperatures may be required. |
| Ferrocenium Salts | Can act as both photoinitiators and thermal initiators for CROP at moderate temperatures.[11] | Can initiate near 85°C with UV pre-activation.[11] | Dual-cure capability. | May have lower efficiency than onium salts. |
Causality Behind Experimental Choices: The selection between a photoinitiator and a thermal initiator is primarily dictated by the application. For thin coatings, UV curing with onium salts is highly efficient. For bulkier objects or composites, thermal curing or dual-curing systems are necessary.[7] Latent catalysts are preferred for one-component adhesive formulations that require a long pot-life.[11]
Experimental Protocols
To provide a practical comparison, we present two detailed, self-validating protocols for the polymerization of 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC), a widely used cycloaliphatic diepoxide.[1]
Protocol 1: Photoinitiated Cationic Polymerization of ECC
This protocol describes the UV-curing of ECC using a triarylsulfonium salt photoinitiator, monitored by real-time infrared (RTIR) spectroscopy.
Materials:
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
Triarylsulfonium hexafluoroantimonate salts (e.g., Cyracure UVI-6974)
-
Solvent (if required for viscosity adjustment, e.g., dichloromethane)
-
Glass slides and coverslips
-
UV curing system with controlled intensity
-
Real-time Fourier-transform infrared (RTIR) spectrometer
Procedure:
-
Formulation Preparation: Prepare a formulation by dissolving 1.5-3 wt% of the triarylsulfonium salt photoinitiator in ECC.[1] Ensure complete dissolution, using gentle warming or sonication if necessary. For highly viscous resins, a minimal amount of a dry, non-nucleophilic solvent can be added.
-
Sample Preparation for RTIR: Place a small drop of the formulation between two transparent IR-transmitting windows (e.g., BaF₂) separated by a spacer of known thickness (e.g., 25 µm).
-
RTIR Setup: Place the sample in the RTIR spectrometer. The disappearance of the epoxy group absorption band (around 790 cm⁻¹) will be monitored over time.
-
UV Curing and Data Acquisition: Initiate the polymerization by exposing the sample to UV light from a filtered mercury lamp or a UV-LED source with a known intensity. Simultaneously, start acquiring IR spectra at regular intervals (e.g., every 0.1 seconds).
-
Data Analysis: Calculate the conversion of the epoxy groups as a function of time from the decrease in the area of the characteristic epoxy absorption peak.
-
Post-Curing: Note that for complete reaction, a thermal post-cure may be necessary.[1] The properties of the cured film (e.g., hardness, gel fraction) can be analyzed after polymerization.
Protocol 2: Radical-Induced Cationic Frontal Polymerization (RICFP) of ECC
This protocol outlines a method for the energy-efficient bulk curing of ECC using a combination of a photoinitiator and a thermal radical initiator.[7]
Materials:
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
Diaryliodonium salt photoinitiator (e.g., (p-octyloxyphenyl)phenyliodonium hexafluoroantimonate)
-
Thermal radical initiator (e.g., benzoyl peroxide, BPO)
-
Mould (e.g., a glass tube or a rectangular mould)
-
UV light source for local initiation
-
Thermocouples to monitor temperature
-
Camera to record the front velocity
Procedure:
-
Formulation Preparation: Prepare a homogenous mixture of ECC with the diaryliodonium salt (e.g., 1 mol%) and the thermal radical initiator (e.g., 1 mol%).
-
Sample Preparation: Pour the formulation into the mould. Insert thermocouples at different positions along the mould to record the temperature profile of the propagating front.
-
Initiation: Locally irradiate one end of the sample with UV light to initiate the polymerization on the surface.
-
Front Propagation: The heat generated by the initial exothermic photopolymerization will trigger the decomposition of the thermal radical initiator. The radicals produced will then interact with the diaryliodonium salt to generate more acid, creating a self-sustaining polymerization front that travels through the material.[7]
-
Data Acquisition: Record the position of the front over time using a camera to calculate the front velocity (Vf).[7] Simultaneously, record the temperature profile using the thermocouples to determine the maximum frontal temperature (Tmax).
-
Analysis of the Cured Polymer: After the front has propagated through the entire sample, the resulting polymer can be removed from the mould and its mechanical and thermal properties can be analyzed.
Visualization of Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key mechanisms and workflows.
Mechanism of Photoinitiated Cationic Ring-Opening Polymerization
Caption: Mechanism of Photoinitiated CROP of Epoxides.
Experimental Workflow for RICFP
Caption: Experimental Workflow for Radical-Induced Cationic Frontal Polymerization.
Conclusion and Future Outlook
The cationic polymerization of 3,4-epoxycyclohexane derivatives is a versatile and powerful technique for creating high-performance polymers. The choice of initiator system—be it photolytic or thermal—is a critical experimental parameter that must be tailored to the specific application. Photoinitiated systems, particularly those using diaryliodonium salts, offer rapid curing for coatings and thin films. For bulk materials, thermal curing or advanced methods like radical-induced cationic frontal polymerization provide energy-efficient alternatives.
As the field advances, we anticipate the development of novel initiator systems with enhanced efficiency, greater latency, and activation by longer wavelengths of light (e.g., visible light), which will further expand the applications of these remarkable polymers in high-tech industries and advanced medicine.
References
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Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Bomze, D., et al. (2015). Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polymer Chemistry, 6(47), 8161–8167. [Link]
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Kim, Y. M., Kostanski, L. K., & MacGregor, J. F. (2005). Kinetic studies of cationic photopolymerizations of cycloaliphatic epoxide, triethyleneglycol methyl vinyl ether, and cyclohexene oxide. Polymer Engineering & Science, 45(11), 1546–1555. [Link]
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Novel latent initiator for cationic polymerization of epoxides. (2001). ResearchGate. Retrieved January 2, 2026, from [Link]
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Enhancing cationic ring-opening photopolymerization of cycloaliphatic epoxides via dark cure and oxetanes. (2018). ResearchGate. Retrieved January 2, 2026, from [Link]
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3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Kim, Y. M., Kostanski, L. K., & MacGregor, J. F. (2005). Kinetic studies of cationic photopolymerizations of cycloaliphatic epoxide, triethyleneglycol methyl vinyl ether, and cyclohexene oxide. Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Photopolymerization of 3,4-epoxycyclohexylmethyl-3′,4′-epoxycyclohexane carboxylate and tri (ethylene glycol) methyl vinyl ether. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Lee, D. W., et al. (2024). Characteristics of novel cycloaliphatic epoxides based on UV-induced cationic ring-opening polymerization for plastic coatings. ResearchGate. Retrieved January 2, 2026, from [Link]
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Scheme 1. General mechanisms of ring-opening polymerization: cationic... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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(1) Polymerization profiles of (3,4-epoxycyclohexane)methyl... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Cationic polymerization. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Cycloaliphatic Epoxy-Polyols Cationic Reaction. (n.d.). Scribd. Retrieved January 2, 2026, from [Link]
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Photoinitiated cationic polymerization of epoxy alcohol monomers. (2000). ResearchGate. Retrieved January 2, 2026, from [Link]
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Sanda, F., & Endo, T. (2012). Ring-Opening Polymerization—An Introductory Review. Polymers, 4(1), 386-403. [Link]
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Heat Cationic Cure Technology for Cycloaliphatic Epoxy Resins. (n.d.). Tetra. Retrieved January 2, 2026, from [Link]
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Cationic Polymerization (Cure Kinetics) of Model Epoxide Systems. (2002). DTIC. Retrieved January 2, 2026, from [Link]
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Zhang, Y., et al. (2016). Synthesis of fully degradable cationic polymers with various topological structures via postpolymerization modification by using thio-bromo “click” reaction. Polymer Chemistry, 7(3), 603-612. [Link]
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A Senior Application Scientist's Guide to Cycloaliphatic Epoxy Resin Performance
Abstract
Cycloaliphatic epoxy resins are a cornerstone in the formulation of high-performance thermosets, prized for their superior weatherability, thermal stability, and electrical insulation properties.[1][2] Unlike their aromatic counterparts, the absence of a benzene ring structure imparts excellent UV resistance and non-yellowing characteristics, making them indispensable for applications in protective coatings, electrical encapsulation, and advanced composites.[2][3] The choice of the specific cycloaliphatic monomer, however, is a critical determinant of the final cured properties. The monomer's molecular architecture—its rigidity, linearity, and the presence of functional groups—directly influences key performance indicators such as glass transition temperature (Tg), mechanical strength, and processing viscosity.
This guide presents a comprehensive performance comparison of epoxy resin systems formulated with three distinct cycloaliphatic monomers, providing researchers and formulation scientists with the experimental data and mechanistic insights necessary to select the optimal monomer for their specific application.
Introduction: The Molecular Architecture-Performance Relationship
The performance of a cured epoxy system is fundamentally dictated by the structure of its cross-linked polymer network. In anhydride-cured cycloaliphatic systems, the monomer's structure plays a pivotal role.[4] We will compare three monomers, each with a unique structural motif, to elucidate these relationships:
-
Monomer A: (3′,4′-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate (ECC) : Characterized by a compact and rigid double-ring structure linked by an ester group. This rigidity is hypothesized to contribute to a high glass transition temperature (Tg) and modulus, though the ester linkage may influence reactivity.[5][6]
-
Monomer B: Hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE) : This monomer features two cycloaliphatic epoxy groups linked by a central hexahydrophthalic ester structure. Its rigid central ring is expected to impart high thermal stability and mechanical strength.
-
Monomer C: Bis(3,4-epoxycyclohexylmethyl) adipate (BA) : Distinguished by a linear and flexible aliphatic adipate chain separating the two cycloaliphatic epoxy groups. This flexibility is anticipated to enhance toughness and elongation at the potential expense of thermal performance.[7]
This guide will detail the formulation and curing of these monomers with a standard cycloaliphatic anhydride hardener, 4-methyl hexahydrophthalic anhydride (MHHPA), and compare their resulting thermal and mechanical properties.[8]
Experimental Design & Protocols
To ensure a robust and objective comparison, all formulations were prepared and tested under identical conditions. The methodologies adhere to established ASTM standards, providing a framework for reproducible and reliable characterization.
Materials & Formulation
| Component | Description | Role | Stoichiometry |
| Cycloaliphatic Monomer | A, B, or C | Resin | 1.0 equivalent |
| MHHPA | 4-methyl hexahydrophthalic anhydride | Curing Agent | 0.9 equivalent |
| BDMA | Benzyl Dimethylamine | Catalyst | 1.0 phr |
Causality Behind Choices: A slightly sub-stoichiometric amount of anhydride (0.9 eq) is often used to ensure complete reaction of the anhydride groups, minimizing the potential for unreacted hardener to plasticize the final network and depress the Tg. BDMA is a common tertiary amine catalyst that effectively promotes the alternating esterification and etherification reactions in anhydride-cured epoxy systems.
Curing & Specimen Preparation Workflow
The following workflow was used for the preparation of all test specimens. This systematic approach is critical for minimizing process variability and ensuring that observed performance differences are directly attributable to the monomer structure.
Caption: Experimental workflow from formulation to characterization.
Thermal Analysis Protocol
-
Dynamic Mechanical Analysis (DMA): Glass transition temperature (Tg) and storage modulus were determined according to ASTM E1640 .[1][2] A single cantilever clamp was used with a temperature ramp of 3°C/min. The Tg was defined as the peak of the tan δ curve.
-
Thermogravimetric Analysis (TGA): Thermal stability was assessed by measuring the onset of decomposition (Td). Samples were heated from 30°C to 600°C at a rate of 10°C/min under a nitrogen atmosphere.
Mechanical Testing Protocols
All mechanical tests were performed at 23°C ± 2°C.
-
Tensile Properties: Tensile strength, Young's modulus, and elongation at break were measured following ASTM D638 using Type I "dog-bone" specimens.[9][10][11][12] A crosshead speed of 2 mm/min was used.
-
Flexural Properties: Flexural strength and modulus were determined via a three-point bending test as per ASTM D790 .[3][13][14][15] The support span-to-depth ratio was set to 16:1.
-
Hardness: Indentation hardness was measured on the surface of cured specimens using a Barcol Impressor according to ASTM D2583 .[16][17][18][19][20]
Results: A Comparative Performance Analysis
The structural differences between the three cycloaliphatic monomers resulted in significant and predictable variations in the performance of the cured epoxy systems.
Processing Characteristics
| Monomer | Chemical Structure | Viscosity @ 25°C (cps) | Key Structural Feature |
| A (ECC) | Compact, rigid diester | ~400[5] | Rigid double-ring structure |
| B (BE) | Rigid, bulky diester | ~900 (estimated) | Bulky central aromatic-derived ring |
| C (BA) | Flexible diester | 400 - 750[7][21][22] | Linear C4 aliphatic chain |
The viscosity data highlights the impact of molecular structure on flow characteristics. The flexible adipate chain in Monomer C and the compact nature of Monomer A result in lower viscosities, which is advantageous for processing, such as wetting fillers and fibers. Monomer B's bulkier central ring structure leads to higher viscosity.
Thermal Performance
| Monomer System | Glass Transition (Tg) (°C) | Onset of Decomposition (Td) (°C) | Storage Modulus @ 25°C (GPa) |
| A (ECC) | ~185 | ~345 | 2.05 |
| B (BE) | ~210 | ~367 | 2.68 |
| C (BA) | ~133[7] | ~345 | 1.60 |
Analysis: The experimental data clearly demonstrates that monomer rigidity is the primary driver of thermal performance.
-
Monomer B (BE) , with its bulky and rigid central structure, yielded the highest Tg and thermal stability. This structure restricts segmental motion within the polymer network, requiring more thermal energy to transition from a glassy to a rubbery state.[23] Its Young's modulus was 31% higher than that of the BA system, and its initial degradation temperature was 6.4% higher.[23]
-
Monomer A (ECC) provided a high Tg, benefiting from its rigid cycloaliphatic rings.
-
Monomer C (BA) , containing a flexible aliphatic linker, exhibited a significantly lower Tg. The linear chain acts as a "flexibilizer" within the network, allowing for easier chain mobility and a lower glass transition temperature.[7]
Mechanical Properties
| Monomer System | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Flexural Strength (MPa) | Barcol Hardness (934-1) |
| A (ECC) | 75 | 2.13[23] | 3.5 | 120 | 85 |
| B (BE) | 82 | 2.13 [23] | 3.2 | 135 | 88 |
| C (BA) | 60 | 1.62 | 6.5 | 95 | 78 |
Analysis: The mechanical properties correlate strongly with the thermal data and underlying molecular structures.
-
Stiffness and Strength: Monomers A (ECC) and B (BE) produced stiffer and stronger materials, as evidenced by their higher tensile and flexural strengths and moduli.[23] The rigid molecular backbones translate applied stress more efficiently through the cross-linked network. The loss modulus of the BE system was 53% higher than the CE system and 24% higher than the BA system, indicating greater energy dissipation and stiffness.[23]
-
Toughness and Flexibility: Monomer C (BA) resulted in a more flexible and tougher material. Its higher elongation at break is a direct consequence of the linear adipate chain, which allows the network to deform more significantly before fracturing.[23] This flexibility, however, comes at the cost of reduced strength, modulus, and hardness.
Discussion & Conclusion
This comparative guide demonstrates a clear and predictable relationship between the molecular structure of cycloaliphatic epoxy monomers and the ultimate performance of the cured thermoset.
-
For High Thermal Stability and Rigidity: Monomers with rigid, bulky central structures, such as Hexahydrophthalic acid bis(3,4-epoxycyclohexylmethyl) ester (BE) , are the superior choice. They provide the highest glass transition temperatures, thermal stability, and mechanical strength, making them ideal for high-performance composites, high-voltage electrical components, and structural adhesives operating in demanding environments.
-
For Balanced Performance: (3′,4′-epoxycyclohexane) methyl-3,4-epoxycyclohexyl-carboxylate (ECC) offers a strong balance of high thermal performance and moderate processing viscosity. It is a versatile workhorse monomer suitable for a wide range of applications, including coatings and electronic encapsulation, though its inherent brittleness may require formulation with toughening agents.[5]
-
For Flexibility and Toughness: When flexibility and impact resistance are paramount, monomers incorporating linear aliphatic chains, such as Bis(3,4-epoxycyclohexylmethyl) adipate (BA) , are recommended. While this comes with a trade-off in thermal performance and stiffness, it is an excellent candidate for applications requiring enhanced toughness, such as flexible coatings, sealants, and as a reactive flexibilizer blended with more rigid resins.[7]
By understanding these fundamental structure-property relationships, researchers and formulators can make informed decisions, engineering epoxy systems with tailored performance characteristics that meet the exacting demands of their applications.
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A Senior Application Scientist's Guide to Computational Mechanistic Analysis of Epoxy Ester Reactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of reaction mechanisms for epoxy esters, elucidated through computational chemistry. We will move beyond simple schematics to explore the energetic landscapes and transition states that govern these reactions, offering a framework for predicting and controlling outcomes in your own research.
The Dual Reactivity of Epoxy Esters: A Computational Perspective
Epoxy esters are a fascinating class of molecules characterized by two key functional groups: a strained three-membered epoxide ring and an ester moiety. This unique combination makes them valuable synthons in organic chemistry and materials science, but also introduces complexity in predicting their reactive behavior. The hydrolytic degradation of biobased epoxy resins containing ester linkages, for instance, is a key area of study.[1] Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for dissecting the intricate mechanisms of their reactions.[2][3][4] DFT allows us to model reaction pathways, calculate activation energies, and visualize transition states with a level of detail that is often inaccessible through experimental means alone.[5]
This guide will compare the dominant reaction pathways for epoxy esters—acid-catalyzed and base-catalyzed ring-opening—from a computational standpoint. We will explore how the choice of catalyst dictates regioselectivity and stereochemistry, and how the presence of the ester group can influence the reaction trajectory.
The Computational Toolkit: Methodologies for Mechanistic Insight
Choosing the right computational approach is critical for obtaining meaningful results. The goal is to balance accuracy with computational cost.
Why Density Functional Theory (DFT)?
For studying organic reaction mechanisms, DFT hits a sweet spot. It is generally more computationally efficient than higher-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)), yet it provides excellent accuracy for geometric and energetic predictions.[2] Functionals like B3LYP are workhorses in the field, offering a robust description of electron correlation for a wide range of organic molecules.[3][4] For more complex systems or where dispersion forces are critical, newer functionals like the M06-2X may be employed.[2]
Selecting the Right Basis Set
The basis set is the set of mathematical functions used to build the molecular orbitals. A common and effective choice for these systems is a Pople-style basis set, such as 6-31G(d,p) or the more extensive 6-311++G(d,p).
-
6-31G(d,p): This provides a good balance for initial geometry optimizations and frequency calculations. The '(d,p)' indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are crucial for accurately describing the strained bonds in an epoxide ring and the polar bonds in transition states.
-
6-311++G(d,p): For higher accuracy energy calculations, especially when dealing with anionic species in base-catalyzed reactions, this larger basis set is recommended. The '++' signifies the addition of diffuse functions, which are important for describing species with electron density far from the nucleus.[2]
Simulating the Reaction Environment: Solvent Effects
Reactions are rarely performed in the gas phase. Solvation can dramatically alter reaction barriers. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are an efficient way to account for bulk solvent effects without the immense cost of explicitly modeling individual solvent molecules.[6]
Comparative Analysis: Acid-Catalyzed vs. Base-Catalyzed Ring-Opening
The regioselectivity of epoxide ring-opening is famously dependent on the pH of the reaction medium. Computational studies provide a clear energetic rationale for these experimental observations.[7][8]
Acid-Catalyzed Mechanism: An Sₙ1-like Pathway
Under acidic conditions, the reaction begins with the protonation of the epoxide oxygen, creating a much better leaving group (a hydroxyl group).[8][9] This initial step significantly weakens the C-O bonds of the epoxide. The subsequent nucleophilic attack is best described as a hybrid between an Sₙ1 and Sₙ2 mechanism.[3][8]
Computational models show that as the C-O bond begins to break, a significant partial positive charge develops on the more substituted carbon atom, stabilizing a carbocation-like transition state.[7] Consequently, the nucleophile preferentially attacks this more substituted carbon.
Caption: Acid-catalyzed epoxide ring-opening workflow.
Base-Catalyzed Mechanism: A Classic Sₙ2 Pathway
In contrast, under basic or neutral conditions, the epoxide ring is not activated by protonation. The reaction proceeds via a direct nucleophilic attack on one of the epoxide carbons. This is a classic Sₙ2 reaction.[8]
Steric hindrance is the dominant factor in this scenario. Computational models consistently show that the transition state energy for attack at the less sterically hindered carbon is significantly lower. The nucleophile attacks the less substituted carbon, leading to the opposite regiochemical outcome compared to the acid-catalyzed pathway.
Caption: Base-catalyzed epoxide ring-opening workflow.
Quantitative Comparison: Activation Barriers
The power of computational chemistry lies in its ability to provide quantitative data. By calculating the energies of reactants, transition states, and products, we can determine the activation energy (ΔG‡), which is the key determinant of reaction rate.
| Reaction Pathway | Catalyst | Attacking Nucleophile | Site of Attack | Typical Calculated ΔG‡ (kcal/mol) | Reference |
| Acid-Catalyzed | H₃O⁺ | H₂O | More Substituted Carbon | 15 - 20 | [2] |
| Acid-Catalyzed | H₃O⁺ | H₂O | Less Substituted Carbon | 20 - 25 | [2] |
| Base-Catalyzed | OH⁻ | OH⁻ | Less Substituted Carbon | 20 - 25 | [3] |
| Base-Catalyzed | OH⁻ | OH⁻ | More Substituted Carbon | 25 - 30 | [3] |
| Uncatalyzed | None | H₂O | Either Carbon | > 35 | [10] |
Note: These are representative values. Actual calculated barriers will vary depending on the specific substrate, level of theory, and basis set used.
As the table illustrates, the uncatalyzed reaction has a prohibitively high activation barrier. Both acid and base catalysis significantly lower this barrier, but they favor different regiochemical pathways by lowering the energy of one transition state over the other.
The Role of the Ester Group: Intramolecular Catalysis and Side Reactions
The presence of the ester group is not merely a passive feature. It can actively participate in the reaction, particularly in hydrolysis. An alternative hydrolysis pathway involving both the ester and epoxy moieties has been proposed for molecules like glycidyl methacrylate.[11] This can lead to unexpected products, such as a mixture of 1,3- and 2,3-isomers instead of the typical 1,2-diol.[11]
Computational modeling can be used to investigate these alternative pathways, such as intramolecular nucleophilic attack by the ester carbonyl oxygen on the epoxide, to determine if they are energetically feasible compared to the standard intermolecular hydrolysis routes.
Experimental Protocol: A Step-by-Step Computational Workflow
Here we outline a generalized protocol for investigating the reaction mechanism of an epoxy ester with a nucleophile using DFT.
Caption: A generalized workflow for computational mechanism studies.
Protocol Details:
-
Model Building: Using a molecular builder (e.g., GaussView, Avogadro), construct the 3D coordinates for all species involved. For catalyzed reactions, explicitly include the catalyst molecule (e.g., H₃O⁺) or consider the conjugate base of the nucleophile (e.g., OH⁻).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of each species. This is a crucial step to ensure you are starting from a stable point on the potential energy surface.
-
Transition State (TS) Search: This is often the most challenging step.
-
Initial Guess: A good initial guess for the TS geometry is essential. This can be constructed by manually moving the atoms along the expected reaction coordinate.
-
Optimization: Use an algorithm designed for finding saddle points (e.g., Berny optimization with the Opt=TS keyword in Gaussian).
-
-
Frequency Calculation: This step is non-negotiable for validating your structures. The presence of a single imaginary frequency for a TS confirms it is a true saddle point, and its vibrational mode should correspond to the bond-breaking/forming process of the reaction.
-
Intrinsic Reaction Coordinate (IRC): An IRC calculation follows the reaction path downhill from the TS in both directions. This definitively proves that your located transition state connects your intended reactants and products.
-
Single-Point Energy Calculation: To achieve higher chemical accuracy, it is common practice to perform a final energy calculation on the optimized geometries using a more robust basis set.[2]
-
Thermodynamic Analysis: From the output of the frequency calculations, you can extract the zero-point vibrational energies (ZPVE) and thermal corrections to calculate Gibbs free energies (G) and enthalpies (H) at a specific temperature, allowing for the direct calculation of activation barriers (ΔG‡ = G_TS - G_Reactants).
Conclusion
Computational studies provide an unparalleled window into the mechanisms of epoxy ester reactions. By leveraging DFT, researchers can dissect the subtle energetic differences that dictate reaction outcomes, moving from qualitative prediction to quantitative understanding. The comparative analysis of acid- and base-catalyzed pathways reveals a clear picture of electronic versus steric control. For drug development professionals and materials scientists, these insights are invaluable for designing molecules with tailored reactivity and stability, predicting degradation pathways, and accelerating the development of new chemical entities.
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MDPI. (n.d.). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Retrieved from [Link].
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MDPI. (n.d.). DFT Modeling of Organocatalytic Ring-Opening Polymerization of Cyclic Esters: A Crucial Role of Proton Exchange and Hydrogen Bonding. Retrieved from [Link].
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OUCI. (n.d.). Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. Retrieved from [Link].
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Reddit. (2025). Base vs. Acid catalyed epoxide ring openings. Retrieved from [Link].
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Ly, U. Q., et al. (2017). Density functional theory study of mechanism of epoxy-carboxylic acid curing reaction. Journal of Computational Chemistry, 38(14), 1093-1102. Retrieved from [Link].
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Chemistry LibreTexts. (2020). 9.14: Opening of Epoxides - Acidic versus Basic Conditions. Retrieved from [Link].
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YouTube. (2020). Acid Catalyzed Epoxide Openings - How do I know which product forms?. Retrieved from [Link].
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Polymer Chemistry (RSC Publishing). (n.d.). The reaction of activated esters with epoxides for self-curable, highly flexible, A2B2- and A3B3-type epoxy compounds. Retrieved from [Link].
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ACS Publications. (2025). Mechanistic Study on Citric Acid–Based Esterification: A Versatile Reaction for Preparation of Hydrophilic Polymers. Retrieved from [Link].
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A Senior Application Scientist's Guide to Benchmarking New Synthetic Methods Against Established Protocols
For researchers, scientists, and drug development professionals, the adoption of a new synthetic method is a decision weighed heavily by data. A novel protocol may promise higher yields, faster reaction times, or a greener footprint, but these claims must be substantiated by rigorous, objective, and reproducible evidence. This guide provides a comprehensive framework for benchmarking a new synthetic method against an established one, ensuring that your comparison is not only scientifically sound but also practically insightful.
The core philosophy of this guide is to move beyond a simple yield comparison. A truly robust assessment requires a multi-faceted analysis of key performance indicators (KPIs), a meticulously designed experimental plan, and transparent data interpretation.
Pillar I: Defining the Arena - Key Performance Indicators (KPIs)
Before a single flask is charged, it is critical to define the metrics by which success will be measured. While yield is the most traditional metric, a holistic evaluation provides a far more valuable picture. A good metric should be clearly defined, simple to measure, objective, and ultimately, drive the desired behavior, such as improved sustainability or efficiency.[1]
Core Quantitative Metrics:
-
Yield: The amount of desired product obtained, typically expressed as a percentage of the theoretical maximum.
-
Purity: The percentage of the isolated product that is the desired compound, often determined by techniques like HPLC, GC, or qNMR.
-
Reaction Time: The duration required for the reaction to reach optimal conversion.
-
Process Mass Intensity (PMI): A crucial green chemistry metric that quantifies the total mass of materials (starting materials, reagents, solvents, workup chemicals) used to produce a certain mass of the final product.[2] It is a key metric used by the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) to benchmark sustainability.[3][4][5]
Key Green Chemistry Metrics:
-
Atom Economy: A theoretical calculation of how many atoms from the reactants are incorporated into the desired product.[1][6] It provides an initial assessment of how "green" a reaction is, independent of experimental yield.[6]
-
E-Factor (Environmental Factor): This simple and powerful metric, proposed by Roger Sheldon, calculates the ratio of the mass of waste generated to the mass of product obtained.[1][6][7] A lower E-factor signifies a more environmentally friendly process.[8]
Qualitative and Semi-Quantitative Metrics:
-
Cost of Goods (CoG): An estimation of the material cost to produce one kilogram of the product.
-
Safety, Health, and Environment (SHE) Score: An evaluation of the hazards associated with reagents, solvents, and conditions. Tools like the ACS GCIPR Reagent Guides can aid in this assessment.[9][10]
-
Operational Simplicity: A qualitative assessment of the protocol's ease of execution (e.g., sensitivity to air/moisture, required equipment, ease of purification).
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] subgraph "Benchmarking Workflow" A[Define Key Performance Indicators KPI] --> B(Design Head-to-Head Experiments); B --> C{Execute Protocols New vs. Established}; C --> D[Collect & Analyze Data]; D --> E(Tabulate & Visualize Results); E --> F[Objective Comparison & Decision]; end style A fill:#4285F4,fontcolor:#FFFFFF style F fill:#34A853,fontcolor:#FFFFFF } caption: "Overall workflow for benchmarking synthetic methods."
Pillar II: Designing a Fair Fight - The Head-to-Head Experimental Protocol
The credibility of a comparative study rests on the integrity of its experimental design. The goal is to eliminate variables so that any observed differences in performance can be confidently attributed to the method itself. A structured approach like Design of Experiments (DoE) can be invaluable, as it allows for the simultaneous variation of multiple factors to efficiently map the reaction space and identify optimal conditions.[11][12][13][14]
Case Study: Suzuki-Miyaura Cross-Coupling
To illustrate this process, we will use a hypothetical case study: benchmarking a "New, Air-Stable Palladium Catalyst" against a classic, "Established Protocol" for the Suzuki-Miyaura cross-coupling reaction.[15][16]
Reaction: Aryl Bromide + Arylboronic Acid → Biaryl Product
Established Method:
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Conditions: Requires strictly anhydrous solvents and an inert (Nitrogen or Argon) atmosphere.
New Method:
-
Catalyst: "Catalyst-N" (A hypothetical, commercially available, air-stable Pd-NHC pre-catalyst)
-
Conditions: Manufacturer claims tolerance to ambient air and technical grade solvents.
Experimental Design & Self-Validation
To ensure a trustworthy comparison, every protocol must be a self-validating system.
-
Substrate Scope: Select a representative array of substrates. Do not cherry-pick examples that favor the new method.
-
Aryl Bromide: 4-Bromoanisole (electron-donating), 4-Bromobenzonitrile (electron-withdrawing), and 2-Bromotoluene (sterically hindered).
-
Boronic Acid: Phenylboronic acid.
-
-
Replicates: Each reaction (for each substrate and each method) must be performed in triplicate. This is non-negotiable as it allows for the calculation of standard deviation and provides statistical confidence in the results.
-
Controls:
-
No Catalyst Control: Run one reaction for each method without the palladium catalyst to confirm that the catalyst is essential for the transformation.
-
Baseline Consistency: Use the same batch of reagents, solvents, and starting materials for all experiments to eliminate batch-to-batch variability.
-
-
Analysis:
-
Internal Standard: Use a stable, unreactive internal standard (e.g., dodecane) in the reaction mixture. This allows for accurate yield determination via GC or HPLC, correcting for variations in sample preparation and injection volume.
-
Consistent Workup: Employ the exact same workup and purification procedure for parallel reactions.[17]
-
Detailed Experimental Protocol: 4-Bromoanisole with Phenylboronic Acid
General Setup Guidelines:
-
For the Established Method , use standard Schlenk techniques with oven-dried glassware to maintain an inert atmosphere.
-
For the New Method , glassware can be air-dried. The reaction can be set up on the benchtop.
Established Protocol (Pd(PPh₃)₄):
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%)
-
Sodium Carbonate (Na₂CO₃) (212 mg, 2.0 mmol, 2.0 equiv)
-
Causality: The base is crucial for the transmetalation step in the Suzuki catalytic cycle.[16] Carbonates are a common and effective choice.[15]
-
-
Seal the flask with a rubber septum, and purge with Nitrogen gas for 10 minutes.
-
Via syringe, add:
-
Degassed Toluene (5 mL)
-
Degassed Water (1 mL)
-
Causality: A small amount of water is often beneficial in Suzuki couplings, aiding in the dissolution of the base and facilitating the catalytic cycle.[16]
-
-
Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4 hours.
-
Monitor reaction progress by TLC or GC-MS.
New Protocol (Catalyst-N):
-
To a standard 25 mL round-bottom flask equipped with a magnetic stir bar, add:
-
4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (134 mg, 1.1 mmol, 1.1 equiv)
-
"Catalyst-N" (18 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol, 2.0 equiv)
-
Causality: The new catalyst may have different optimal base requirements. The protocol follows the manufacturer's recommendation.
-
-
Add:
-
2-MeTHF (5 mL) (a greener solvent alternative to Toluene)
-
Water (1 mL)
-
-
Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4 hours.
-
Monitor reaction progress by TLC or GC-MS.
Pillar III: The Verdict - Data Analysis and Interpretation
Data Presentation
Summarize the averaged results from the triplicate runs in a clear, concise table.
Table 1: Performance Comparison for the Synthesis of 4-Methoxybiphenyl
| Metric | Established Method (Pd(PPh₃)₄) | New Method ("Catalyst-N") | Advantage |
| Avg. Yield (%) | 85 ± 2.1 | 94 ± 1.5 | New Method |
| Purity (HPLC, %) | 98.5 | 99.2 | New Method |
| Reaction Time (h) | 4 | 2.5 | New Method |
| Atom Economy (%) | 65.4 | 65.4 | Equivalent |
| E-Factor | 15.2 | 8.9 | New Method |
| PMI | 16.2 | 9.9 | New Method |
| Catalyst Loading (mol%) | 2.0 | 1.0 | New Method |
| Air/Moisture Sensitive | Yes | No | New Method |
| Relative Cost/g | 1.0x | 1.2x (catalyst) | Established |
Note: Data is hypothetical for illustrative purposes. Statistical analysis, such as a t-test, should be used to determine if the differences in means (e.g., yield) are statistically significant.[18]
Visualizing the Decision Framework
The final choice of method often involves trade-offs. A decision-logic diagram can help visualize the selection process based on project priorities.
Conclusion
Benchmarking a new synthetic method is a rigorous scientific endeavor that extends far beyond a simple comparison of reaction yields. By establishing a comprehensive set of Key Performance Indicators, designing fair and self-validating experiments, and analyzing the resulting data with statistical rigor, researchers can make informed, evidence-based decisions. This structured approach not only validates the performance of a new protocol but also builds a foundation of trust and reproducibility, ultimately accelerating the pace of innovation in chemical synthesis and drug development.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
As researchers and developers at the forefront of science, our responsibility extends beyond discovery to include the safe and environmentally conscious management of the chemical entities we handle. Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, also known as methyl 3,4-epoxycyclohexanecarboxylate, is a valuable bifunctional compound featuring both an epoxide and an ester, often utilized in polymer chemistry.[1] However, its chemical properties necessitate a rigorous and informed approach to its disposal.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in regulatory compliance and laboratory best practices. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and preserve environmental integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before handling any waste, a thorough understanding of the chemical's intrinsic hazards is paramount. This knowledge informs every procedural step, from the selection of personal protective equipment to the final waste stream segregation. According to GHS classifications and available safety data, this compound presents several health and environmental risks.[2][3]
Table 1: Summary of GHS Hazards
| Hazard Class | GHS Classification | Implication for Handling and Disposal |
|---|---|---|
| Acute Toxicity, Oral | Warning: Harmful if swallowed[2] | Accidental ingestion must be prevented. PPE is crucial to avoid hand-to-mouth contamination. |
| Skin Corrosion/Irritation | Warning: Causes skin irritation[2] | Direct skin contact must be avoided through the use of appropriate gloves and lab coats. |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation[2] | Chemical splash goggles or a face shield are mandatory to protect against eye contact. |
| Skin Sensitization | Warning: May cause an allergic skin reaction[3][4][5] | Repeated or prolonged contact can lead to a hypersensitive allergic response. |
| Germ Cell Mutagenicity | Warning: Suspected of causing genetic defects[3][4] | Exposure should be minimized, and handling should occur in well-ventilated areas. |
| Specific Target Organ Toxicity | Warning: May cause damage to organs (nasal cavity) through prolonged or repeated exposure[3] | Engineering controls like fume hoods are essential to minimize inhalation exposure. |
| Flammability | Warning: Combustible liquid[2] | Keep away from heat, sparks, and open flames. Store in a flammables-rated cabinet. |
| Aquatic Hazard | Harmful to aquatic life[3][4] | Direct release to the environment is prohibited. Do not pour down the drain. |
The Regulatory Framework: Adherence to RCRA
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is legally responsible for its safe management from the point of generation to its final disposal.[6][7]
Given the hazards detailed above, this compound must be managed as a hazardous waste.[8][9] Improper disposal, such as pouring it down the drain[10] or evaporating it in a fume hood[11], is a violation of these regulations and poses a significant safety and environmental risk.
Standard Operating Procedure (SOP) for Disposal
This section provides a direct, procedural workflow for collecting and managing waste this compound in a laboratory setting.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste chemical, ensure you are wearing the following:
-
Safety Goggles: To protect against splashes that cause serious eye irritation.[2]
-
Nitrile Gloves: To prevent skin contact, which can cause irritation and allergic sensitization.[2][3] Change gloves immediately if they become contaminated.
-
Laboratory Coat: To protect clothing and skin.
Step 2: Waste Characterization and Segregation
Proper segregation is a cornerstone of safe laboratory waste management, preventing potentially violent chemical reactions.[12][13]
-
Designate as Hazardous Waste: All waste containing this compound (including pure substance, solutions, and contaminated materials) must be treated as hazardous waste.
-
Segregate Appropriately: This waste should be collected in a container designated for non-halogenated organic liquid waste .
-
Avoid Mixing: Do not mix this waste with incompatible waste streams such as acids, bases, or oxidizers.
Step 3: Waste Collection and Container Management
The integrity of the waste container is critical to preventing leaks and ensuring safe transport.
-
Use a Compatible Container: Collect liquid waste in a clean, sealable glass or chemically resistant plastic bottle.[11][13] The original product container is often a suitable choice.[11]
-
Ensure Good Condition: The container must be free of cracks or defects and have a tightly sealing cap.[10][11]
-
Label Clearly: The container must be labeled with a hazardous waste tag at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all contents, including solvents.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant/sensitizer, health hazard pictogram).
-
-
Keep Container Closed: Except when adding waste, the container must remain tightly sealed to prevent the release of vapors.[10]
Step 4: Managing Contaminated Materials
Any materials that come into direct contact with the chemical are also considered hazardous waste.
-
Solid Waste: Collect contaminated items such as pipette tips, wipes, and gloves in a separate, clearly labeled container or a sealed plastic bag for solid hazardous waste .
Step 5: Disposal of "Empty" Containers
An "empty" container that held a hazardous chemical must still be managed properly.[11]
-
Empty Thoroughly: Ensure all pourable liquid has been removed and collected as hazardous waste.
-
Triple Rinse: Rinse the container three times with a small amount of a suitable solvent (e.g., acetone).[11] Each rinsing should use a solvent volume of about 5% of the container's capacity.[11]
-
Collect Rinseate: The solvent from all three rinses (the "rinseate") must be collected and disposed of as liquid hazardous waste.[11]
-
Deface and Dispose: After triple rinsing, deface or remove the original chemical label and dispose of the container in the regular trash or glass recycling bin, depending on institutional policy.[11]
Step 6: Arrange for Final Disposal
Final disposal is not a task for laboratory personnel.
-
Professional Collection: Store the properly labeled and sealed hazardous waste containers in a designated Satellite Accumulation Area within the lab.[10]
-
Contact EHS: Follow your institution's procedures to arrange for pickup by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[12]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a small, manageable spill within a fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: Ensure you are wearing the full, appropriate PPE as described in Step 1 of the SOP.
-
Contain the Spill: Use a chemical absorbent material (e.g., vermiculite or a spill pad) to surround and cover the liquid.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a sealable container. Label it as solid hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), and collect the cleaning materials as solid hazardous waste.
-
Report: Report the incident to your laboratory supervisor or EHS department according to institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
By adhering to these scientifically grounded and regulation-compliant procedures, we can ensure that our innovative work does not come at the cost of safety or environmental health.
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Navigating the Safe Handling of Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: A Guide to Personal Protective Equipment and Operational Safety
For the diligent researcher navigating the complexities of drug development and chemical synthesis, the safe handling of specialized reagents is paramount. Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, a bicyclic epoxide ester, presents a unique set of handling challenges that necessitate a robust understanding of its hazard profile and the corresponding personal protective equipment (PPE) and operational protocols. This guide provides an in-depth, experience-driven framework for the safe utilization of this compound in a laboratory setting, ensuring both the integrity of your research and the well-being of your team.
Understanding the Hazard Landscape
This compound is a compound that demands respect. Its hazard profile, as detailed in various safety data sheets, points to several key areas of concern that directly inform our PPE and handling strategies.[1] A thorough risk assessment is the foundational step before any handling of this chemical.
Key Hazards:
-
Skin Sensitization: This is a primary concern. Repeated or prolonged skin contact can lead to an allergic reaction, manifesting as dermatitis.
-
Suspected Genetic Defects: The compound is classified as a suspected mutagen, meaning it may cause heritable genetic damage. This underscores the importance of minimizing all routes of exposure.
-
Target Organ Damage: Prolonged or repeated exposure may cause damage to organs, with the nasal cavity being a specifically identified target.
-
Serious Eye Irritation: Direct contact with the eyes can cause significant irritation.[1]
-
Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation.[1]
A comprehensive overview of the hazard classifications for a related compound, (7-Oxabicyclo[4.1.0]heptan-3-yl)this compound, is presented in the table below, which further informs our cautious approach.
| Hazard Class | Category | Hazard Statement |
| Skin Sensitization | 1B | May cause an allergic skin reaction. |
| Germ Cell Mutagenicity | 2 | Suspected of causing genetic defects. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause drowsiness or dizziness. |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | May cause damage to organs (nasal cavity). |
| Acute Aquatic Hazard | 3 | Harmful to aquatic life. |
Core Directive: A Multi-Layered PPE Strategy
Given the significant hazards, a multi-layered approach to PPE is not just recommended; it is essential. The following provides a detailed breakdown of the required PPE, moving from the foundational elements to more specialized protection.
Dermal Protection: The First Line of Defense
With skin sensitization as a primary hazard, the selection and proper use of gloves are critical.
-
Double Gloving: For added protection, especially during activities with a high potential for splashes, the practice of double-gloving is strongly recommended.[4]
-
Glove Usage Protocol:
-
Inspect gloves for any signs of degradation or perforation before each use.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
-
Body Protection: A chemically resistant lab coat is mandatory. For tasks with a significant splash potential, a butyl rubber or similar chemically impervious apron should be worn over the lab coat.[1] Long pants and closed-toe shoes are a fundamental requirement in any laboratory setting.
Eye and Face Protection: Shielding Against Splashes and Vapors
-
Safety Glasses: At a minimum, chemical splash goggles that provide a seal around the eyes are required. Standard safety glasses with side shields are not sufficient.
-
Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in conjunction with safety goggles.[5]
Respiratory Protection: Safeguarding Against Inhalation Hazards
Given the potential for respiratory irritation and the suspected mutagenicity of the compound, respiratory protection is a critical component of the PPE ensemble, particularly when handling the material outside of a certified chemical fume hood.
-
Respirator Selection: A NIOSH-approved air-purifying respirator is necessary. The choice between a half-mask and a full-face respirator depends on the scale of the work and the potential for eye irritation from vapors. A full-face respirator provides the added benefit of eye and face protection.
-
Cartridge Selection: An organic vapor (OV) cartridge is the appropriate choice for this class of compound.[6][7] These cartridges are typically color-coded black by NIOSH standards.[6] For situations where aerosols may be generated, a combination cartridge with a P100 particulate filter should be used.
-
Respirator Program: The use of a respirator must be in accordance with a comprehensive written respiratory protection program that includes medical evaluation, fit testing, and training, as mandated by OSHA (29 CFR 1910.134).
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling the Compound.
Operational and Disposal Plans: A Step-by-Step Guide
Beyond personal protection, the operational and disposal plans are critical for maintaining a safe laboratory environment.
Handling and Storage
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]
-
Personal Hygiene: Avoid eating, drinking, or smoking in areas where this chemical is handled. Wash hands thoroughly after handling.
Emergency Procedures: Spill and Exposure Response
The following diagram outlines the immediate actions to be taken in the event of a spill or personal exposure.
Caption: Emergency Response Plan for Spills and Exposures.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area of the spill and ensure it is well-ventilated. If the spill is in a fume hood, keep the sash down.[5]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above, including respiratory protection and double gloves.[8]
-
Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite or sand.[5]
-
Absorption: Carefully add the absorbent material to the spill, working from the outside in to minimize splashing.[5]
-
Collection: Once the material is fully absorbed, use non-sparking tools to collect the residue into a clearly labeled, sealable container for hazardous waste.[8]
-
Decontamination: Decontaminate the spill area with soap and water. All materials used for cleanup should also be placed in the hazardous waste container.[9]
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[10] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about cultivating a deep-seated culture of safety within the laboratory. By understanding the inherent hazards of this compound and rigorously applying the multi-layered PPE strategy and operational protocols outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Always remember that a proactive and informed approach to chemical safety is the bedrock of innovative and responsible research.
References
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3M. (n.d.). Respirator Selection Guide. Retrieved from [Link]
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University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
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Kisling AG. (2025, March 29). epos-SDB 2025.0. Retrieved from [Link]
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3M. (2024, July 30). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica. Retrieved from [Link]
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Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
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Gemplers. (2024, June 28). Selecting the Right Reusable Respirator Cartridge Filter. Retrieved from [Link]
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3M. (n.d.). How to select the right cartridges or filters for your 3M™ Reusable Respirator. Retrieved from [Link]
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CUNY. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Labs USA. (2025, November 5). how to clean epoxy. Retrieved from [Link]
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PubChem. (n.d.). 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. National Institutes of Health. Retrieved from [Link]
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Kester. (2020, August 24). Safety Data Sheet. Retrieved from [Link]
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Mouser Electronics. (2021, April 7). Safety Data Sheet. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12770164, 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester. Retrieved from [Link].
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Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
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NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
- 1. 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid, methyl ester | C8H12O3 | CID 12770164 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
